2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol
Description
Properties
IUPAC Name |
2-[4-(methylamino)phenyl]-1,3-benzothiazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-15-10-4-2-9(3-5-10)14-16-12-7-6-11(17)8-13(12)18-14/h2-8,15,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAQXZBSGZUUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566169-93-5 | |
| Record name | 2-(4'-Methylaminophenyl)-6-hydroxybenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0566169935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4'-METHYLAMINOPHENYL)-6-HYDROXYBENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6396E6G8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol (Pittsburgh Compound B)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol, a molecule of profound significance in the field of neurodegenerative disease research. Commonly known as Pittsburgh Compound B (PiB), this benzothiazole derivative has revolutionized the study of Alzheimer's disease by enabling the in vivo visualization of amyloid-β (Aβ) plaques, a key pathological hallmark of the condition. This document will delve into the core chemical properties, synthesis, and characterization of PiB, with a particular focus on its application as a positron emission tomography (PET) imaging agent.
Introduction: The Advent of a Landmark Imaging Agent
The definitive diagnosis of Alzheimer's disease has historically been confined to post-mortem examination of brain tissue. The development of a non-invasive technique to visualize the pathological hallmarks of the disease in living individuals was a critical unmet need. Pittsburgh Compound B emerged from the pioneering work of researchers at the University of Pittsburgh, who designed a radiolabeled analog of Thioflavin T, a dye known to stain amyloid plaques.[1] The resulting compound, [¹¹C]PiB, successfully crosses the blood-brain barrier and binds with high affinity to Aβ plaques, allowing for their detection and quantification using PET scans.[2] This has provided an invaluable tool for the early diagnosis of Alzheimer's disease, the tracking of disease progression, and the evaluation of novel therapeutic interventions.
Physicochemical Properties
This compound is a neutral, lipophilic molecule, properties that are crucial for its ability to penetrate the blood-brain barrier. A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[4-(methylamino)phenyl]-1,3-benzothiazol-6-ol | [3] |
| Synonyms | Pittsburgh Compound B (PiB), 6-OH-BTA-1 | [3] |
| CAS Number | 566169-93-5 | [3] |
| Molecular Formula | C₁₄H₁₂N₂OS | [3] |
| Molecular Weight | 256.32 g/mol | [3] |
| Appearance | Yellowish to green solid | [4] |
| Solubility | Soluble in DMSO | [5] |
Synthesis and Characterization
The synthesis of unlabeled this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative synthesis, providing a self-validating system for researchers to produce and verify the compound.
Synthetic Pathway
The synthesis of this compound can be achieved through the condensation of an appropriate aminothiophenol derivative with a substituted benzoic acid, followed by demethylation. A common route involves the initial synthesis of a methoxy-protected precursor, which is then deprotected to yield the final hydroxylated product.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 2-[4-(N-monomethyl)aminophenyl]-6-methoxybenzothiazole (Methoxy-protected Intermediate)
-
To a solution of 4-(methylamino)benzoic acid in a suitable solvent, add a condensing agent such as polyphosphoric acid.
-
Add 2-amino-5-methoxythiophenol to the reaction mixture.[6]
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) for several hours.
-
After cooling, pour the reaction mixture into a basic aqueous solution (e.g., 10% potassium carbonate solution) to precipitate the product.[7]
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) to obtain 2-[4-(N-monomethyl)aminophenyl]-6-methoxybenzothiazole as a solid.
Step 2: Demethylation to this compound (Final Product)
-
Dissolve the methoxy-protected intermediate in a dry, aprotic solvent such as dichloromethane.
-
Slowly add a demethylating agent, such as boron tribromide (BBr₃) solution, at a controlled temperature (e.g., room temperature).[8]
-
Stir the reaction mixture for an extended period (e.g., 12 hours) to ensure complete demethylation.
-
Quench the reaction by carefully adding water and a weak base (e.g., aqueous sodium bicarbonate) to neutralize the excess acid.[8]
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the final product, this compound, as a solid.[8]
Characterization
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A high-purity product is critical for its intended applications, especially in biological assays and as a reference standard.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
Application in Amyloid Imaging
The primary and most significant application of this compound is as a PET tracer for the in vivo imaging of Aβ plaques in the brain. For this purpose, the molecule is radiolabeled with carbon-11 ([¹¹C]PiB).
Mechanism of Action
The utility of PiB as an amyloid imaging agent stems from its structural similarity to Thioflavin T. The planar benzothiazole core of PiB intercalates into the β-sheet structures that are characteristic of amyloid fibrils.[1] This binding is highly specific for Aβ plaques, with lower affinity for other protein aggregates such as neurofibrillary tangles composed of tau protein.[2]
Caption: The process of amyloid plaque imaging using [¹¹C]PiB.
Upon intravenous injection, [¹¹C]PiB rapidly enters the brain and accumulates in regions with a high density of Aβ plaques. The carbon-11 isotope undergoes positron emission, which can be detected by a PET scanner, generating a quantitative map of amyloid deposition in the brain.
Fluorescence Properties
Unlabeled PiB and its derivatives are also fluorescent molecules. Upon binding to amyloid fibrils, they exhibit an enhancement in fluorescence emission. This property makes them useful for in vitro studies of amyloid aggregation and for histological staining of amyloid plaques in brain tissue sections.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. The SDS for related benzothiazole compounds indicates potential for skin and eye irritation, and it may be harmful if swallowed or inhaled.[11][12]
Conclusion
This compound, or Pittsburgh Compound B, stands as a testament to the power of medicinal chemistry in advancing our understanding of complex neurological disorders. Its development has provided an unprecedented window into the living brain, enabling the visualization of a key pathological feature of Alzheimer's disease. This technical guide has provided an overview of its chemical properties, a detailed protocol for its synthesis and characterization, and an explanation of its pivotal role in amyloid imaging. As research into neurodegenerative diseases continues to evolve, the principles learned from the development and application of PiB will undoubtedly pave the way for the next generation of diagnostic and therapeutic agents.
References
- 1. In Vitro Characterization of Pittsburgh Compound-B Binding to Lewy Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pittsburgh compound B - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Small molecules & peptides - Products [abx.de]
- 5. Compound Information Page [nimh-repository.rti.org]
- 6. prepchem.com [prepchem.com]
- 7. 2-(4-Aminophenyl)-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. a2bchem.com [a2bchem.com]
- 12. researchgate.net [researchgate.net]
2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol (Pittsburgh Compound B) as an Amyloid-β Imaging Agent
Authored by: Gemini, Senior Application Scientist
Abstract
The advent of in vivo amyloid imaging has revolutionized the field of neurodegenerative disease research, particularly for Alzheimer's disease (AD). At the forefront of this transformation is this compound, more commonly known as Pittsburgh Compound B (PiB). This technical guide provides a comprehensive examination of the core mechanism of action of PiB, detailing its molecular interactions, binding kinetics, and the experimental methodologies that have validated its use. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings to offer an expert-level understanding of how PiB functions as a highly specific imaging agent for amyloid-β plaques.
Introduction: The Challenge of Visualizing Alzheimer's Pathology
Alzheimer's disease is pathologically characterized by the extracellular deposition of amyloid-β (Aβ) peptides into plaques and the intracellular formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein.[1] For decades, a definitive diagnosis was only possible through postmortem histological examination of brain tissue. The development of a non-invasive tool to visualize these pathologies in living individuals was a critical unmet need for early diagnosis, disease monitoring, and the evaluation of therapeutic interventions.
This compound, a derivative of the histological dye Thioflavin T, emerged from research at the University of Pittsburgh as a breakthrough solution.[2] When radiolabeled with Carbon-11 ([¹¹C]PiB), it became the first positron emission tomography (PET) tracer to successfully and specifically quantify Aβ plaque burden in the brains of living humans, offering a window into the underlying pathology of AD.[2][3] This guide dissects the fundamental mechanism that enables this remarkable capability.
Molecular Profile and Physicochemical Properties
The efficacy of PiB as a brain imaging agent is intrinsically linked to its chemical structure and resulting physicochemical properties. As a neutral, lipophilic molecule, it is capable of efficiently crossing the blood-brain barrier to reach its target within the central nervous system.[4][5]
| Property | Data | Source |
| IUPAC Name | 2-[4-(methylamino)phenyl]-1,3-benzothiazol-6-ol | [6] |
| Common Names | Pittsburgh Compound B (PiB), 6-OH-BTA-1 | [5][6] |
| Molecular Formula | C₁₄H₁₂N₂OS | [6] |
| Molecular Weight | 256.32 g/mol | [6] |
| Core Structure | 2-Arylbenzothiazole | [5] |
Core Mechanism of Action: High-Affinity Binding to Amyloid-β Fibrils
The primary mechanism of action of PiB is its specific and high-affinity binding to the β-sheet conformation characteristic of aggregated Aβ fibrils found in amyloid plaques.[2][7]
Molecular Interaction and Binding Site
PiB's planar benzothiazole ring system intercalates into the grooves of the Aβ fibrils, a specific interaction with the cross-β-sheet architecture.[2] This binding is non-covalent and characterized by a high degree of specificity. While Thioflavin T, its parent compound, was useful for postmortem staining, PiB was structurally optimized to reduce non-specific binding and improve brain kinetics, making it suitable for in vivo imaging.[2]
Caption: In Vivo Binding Mechanism of [¹¹C]PiB.
Binding Affinity and Specificity
The binding of PiB to Aβ plaques is a high-affinity interaction, which is essential for retaining the tracer long enough for PET detection. Competition binding assays using postmortem AD brain tissue have established its affinity in the low nanomolar range. Crucially, PiB shows minimal binding to NFTs and other common neuroreceptors at the concentrations used in PET studies, ensuring the resulting signal is overwhelmingly representative of Aβ plaque load.[4][7]
| Parameter | Value | Target | Source |
| Dissociation Constant (Kd) | 5.8 ± 0.90 nM | AD Brain Homogenates | [4][7] |
| Dissociation Constant (Kd) | 4.7 nM | Synthetic Aβ₁₋₄₀ Fibrils | [5] |
| Inhibition Constant (Ki) of Unlabeled PiB | 2.8 ± 0.5 nM | Competition vs. [¹²⁵I]IMPY in AD Brain | [1] |
Studies have shown that PiB binds strongly to fibrillar Aβ, with significant but weaker binding to protofibrillar forms and even lower avidity for oligomeric assemblies.[8][9] This suggests that the PET signal primarily reflects the burden of mature, insoluble plaques.
Pharmacokinetics: The Key to Imaging Contrast
A critical aspect of PiB's mechanism is its pharmacokinetic profile. Following intravenous injection, [¹¹C]PiB rapidly enters the brain and distributes throughout the tissue. In brain regions devoid of amyloid plaques, the tracer does not bind and is quickly cleared, a phenomenon known as "washout".[5] In regions with a high Aβ plaque burden, PiB binds and is retained. This differential clearance between amyloid-positive and amyloid-negative regions creates the high signal-to-noise ratio necessary for clear PET imaging.
Caption: Standardized Workflow for an Amyloid PET Scan using [¹¹C]PiB.
Experimental Protocols for Mechanistic Validation
The mechanism of action of PiB has been rigorously validated through a combination of in vitro, ex vivo, and in vivo experimental techniques.
Protocol: In Vitro Competitive Binding Assay
This protocol determines the binding affinity (Kd) and density (Bmax) of [³H]PiB in postmortem brain tissue.
Objective: To quantify the specific binding of the tracer to Aβ plaques.
Materials:
-
Postmortem human brain tissue homogenates (AD and control).
-
[³H]PiB (radioligand).
-
Unlabeled PiB (competitor).
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Methodology:
-
Tissue Preparation: Homogenize brain tissue samples in ice-cold assay buffer. Centrifuge to pellet membranes and resuspend to a final protein concentration of ~100 µg/mL.
-
Assay Setup: In a 96-well plate, add tissue homogenates to tubes containing a fixed concentration of [³H]PiB (e.g., 5 nM).
-
Competition: For total binding, add buffer. For non-specific binding, add a high concentration of unlabeled PiB (e.g., 2 µM). For the competition curve, add varying concentrations of unlabeled PiB.
-
Incubation: Incubate the mixture at room temperature for 2 hours to reach equilibrium.
-
Harvesting: Rapidly filter the samples through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze data using non-linear regression (e.g., one-site competition model in Prism) to determine Ki or Kd values.[4][7]
Protocol: Ex Vivo Brain Autoradiography
This technique visualizes the precise anatomical location of tracer binding.
Objective: To correlate tracer binding with the known distribution of Aβ plaques.
Materials:
-
Transgenic AD model mice (e.g., APP/PS1) or control mice.
-
[¹¹C]PiB or other radiolabeled analog.
-
Cryostat, microscope slides, phosphor imaging screen or X-ray film.
-
Histological stains (e.g., Thioflavin S, Aβ antibodies like 6E10).
Methodology:
-
Tracer Injection: Administer a bolus of the radiolabeled tracer intravenously to the mouse.
-
Uptake and Euthanasia: Allow for a 30-60 minute uptake period, then euthanize the animal.
-
Brain Extraction: Rapidly extract the brain and flash-freeze it in isopentane cooled by dry ice.
-
Sectioning: Cut thin (e.g., 20 µm) coronal or sagittal sections using a cryostat and mount them onto microscope slides.
-
Exposure: Appose the slides to a phosphor imaging screen or film for a duration determined by the isotope's activity.
-
Imaging: Scan the screen or develop the film to generate a digital autoradiogram.
-
Validation: Stain the same or adjacent sections with Thioflavin S or perform immunohistochemistry for Aβ to confirm that the high-density areas on the autoradiogram co-localize with histologically confirmed amyloid plaques.[3]
Conclusion: A Paradigm Shift in Alzheimer's Research
The mechanism of action of this compound is a case study in rational drug design for diagnostic purposes. Its success lies in the combination of several key features: high affinity and specificity for the β-sheet structure of Aβ fibrils, excellent blood-brain barrier penetration, and rapid washout from non-target tissue.[2][4][5] This confluence of properties allows [¹¹C]PiB PET to generate high-contrast images that reliably quantify Aβ plaque burden in the living brain. While its short half-life has spurred the development of second-generation ¹⁸F-labeled tracers, PiB remains the gold standard against which new amyloid imaging agents are measured and has been a transformative tool in our understanding and approach to Alzheimer's disease.[2][3]
References
- 1. 4-Hydroxy-, 5-hydroxy-, and 7-hydroxy- analogs of 6-hydroxy-2-(4’-[11C]methylaminophenyl)-1,3-benzothiazole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The binding of 2-(4'-methylaminophenyl)benzothiazole to postmortem brain homogenates is dominated by the amyloid component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(4'-(Methylamino)phenyl)-6-hydroxybenzothiazole | C14H12N2OS | CID 10171487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Pittsburgh Compound-B (PiB) binds amyloid β-protein protofibrils - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol (Pittsburgh Compound B): A Foundational Tool in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol, a molecule of seminal importance in the field of neurodegenerative disease, more commonly known as Pittsburgh Compound B (PiB).[1][2] Initially developed as a derivative of the amyloid-binding dye Thioflavin T, PiB revolutionized Alzheimer's disease (AD) research by enabling the in vivo visualization of β-amyloid (Aβ) plaques using Positron Emission Tomography (PET).[3][4] This document details the compound's core physicochemical properties, its mechanism of action, a representative synthesis protocol, and its application in preclinical and clinical imaging workflows. By explaining the causality behind experimental choices and grounding all information in authoritative references, this guide serves as a critical resource for professionals engaged in neuroscience and radiopharmaceutical development.
Introduction: The Advent of a Landmark Imaging Agent
For a century, the definitive diagnosis of Alzheimer's disease was confined to post-mortem histological examination of brain tissue to identify its two pathological hallmarks: β-amyloid plaques and neurofibrillary tangles (NFTs).[5] This limitation created a significant barrier to understanding disease progression and evaluating the efficacy of potential therapies in living subjects. The development of this compound, or PiB, at the University of Pittsburgh represented a paradigm shift.[3]
Researchers modified the structure of Thioflavin T, a dye used for staining amyloid plaques in tissue samples, to create a neutral, lipophilic derivative capable of crossing the blood-brain barrier (BBB) and binding with high affinity and selectivity to Aβ plaques.[1][3][5] When radiolabeled with Carbon-11 ([¹¹C]PiB), it became the first successful PET radiotracer to specifically and quantitatively image Aβ plaque burden in the brains of living individuals, transforming AD from a purely clinical diagnosis to one that could be supported by direct biomarker evidence.[5][6] This breakthrough has been instrumental in the early diagnosis of AD, tracking disease progression, and assessing the impact of anti-amyloid therapeutic interventions.[7][8]
Physicochemical Properties
The molecular characteristics of PiB are fundamental to its function as a brain imaging agent. Its modest molecular weight, lipophilicity, and structural planarity are key features that facilitate passage across the blood-brain barrier and intercalation within the β-sheet structures of amyloid fibrils.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂OS | PubChem[9] |
| Molecular Weight | 256.32 g/mol | PubChem[9], AbacipharmTech[10], A Chemtek[11] |
| IUPAC Name | 2-[4-(methylamino)phenyl]-1,3-benzothiazol-6-ol | PubChem[9] |
| CAS Number | 566169-93-5 | AbacipharmTech[10], PubChem[9] |
| Synonyms | Pittsburgh Compound B, PiB, 6-OH-BTA-1 | PubChem[9], MedchemExpress[2] |
| InChIKey | ZQAQXZBSGZUUNL-UHFFFAOYSA-N | PubChem[9] |
| Appearance | Light tan or orange powder | PubChem[12] |
Mechanism of Action: Selective Binding to β-Amyloid Plaques
The efficacy of PiB stems from its high affinity and selectivity for the aggregated fibrillar form of β-amyloid protein over other protein aggregates, including the tau neurofibrillary tangles also present in AD brains.[1] The structural basis for this interaction lies in the planar, conjugated system of the benzothiazole-aniline core, which is derived from Thioflavin T.[5][13] This planarity allows the molecule to intercalate into the cross-β-sheet structures that characterize amyloid fibrils. The specific binding sites for PiB on Aβ aggregates are saturable and have been shown to vary among AD cases, suggesting that PiB may be sensitive to different conformational strains or structures of Aβ.[1][4]
Once the radiolabeled [¹¹C]PiB enters the brain, it rapidly binds to these amyloid plaques. Unbound tracer is quickly washed out from healthy brain tissue, which lacks these binding sites.[14] This differential uptake and clearance create a high-contrast signal between amyloid-laden regions (e.g., the cortex) and regions with sparse amyloid deposition (e.g., the cerebellum), which is then quantifiable by PET imaging.
Caption: Conceptual workflow of [¹¹C]PiB for PET imaging of β-amyloid plaques.
Synthesis and Radiosynthesis Protocol
The synthesis of benzothiazole derivatives typically involves the condensation of a 2-aminothiophenol with a carboxylic acid, aldehyde, or related functional group.[15] The unlabeled "cold" standard of PiB is prepared first, followed by radiolabeling with Carbon-11, a positron-emitting isotope with a short half-life (~20.4 minutes), which necessitates an on-site cyclotron and rapid radiosynthesis immediately prior to administration.[3][6]
Part A: Synthesis of Unlabeled Precursor (Desmethyl-PiB)
The precursor for radiosynthesis is the N-desmethyl analog, 2-(4-aminophenyl)benzo[d]thiazol-6-ol.
Methodology:
-
Reaction Setup: To a solution of 2-amino-5-hydroxythiophenol in a suitable solvent such as polyphosphoric acid, add 4-aminobenzoic acid.
-
Causality: Polyphosphoric acid acts as both a solvent and a dehydrating agent, catalyzing the condensation and subsequent cyclization reaction between the aminothiophenol and the carboxylic acid to form the benzothiazole ring system.
-
-
Cyclization: Heat the reaction mixture under reflux for several hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Causality: Thermal energy is required to overcome the activation energy for the condensation and cyclization. Refluxing ensures a constant, controlled reaction temperature.
-
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.[16] The solid is collected by filtration, washed, and dried.
-
Causality: Neutralization protonates the basic amine on the product, making it insoluble in the aqueous media and allowing for its isolation.
-
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 2-(4-aminophenyl)benzo[d]thiazol-6-ol precursor.
-
Causality: Purification is critical to remove unreacted starting materials and side products, ensuring that the subsequent radiolabeling step is efficient and yields a product of high radiochemical purity.
-
Part B: Radiosynthesis of [¹¹C]PiB
This protocol requires specialized radiochemistry equipment.
Methodology:
-
[¹¹C]Methyl Iodide Production: Carbon-11 is produced as [¹¹C]CO₂ from a cyclotron and is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I), a versatile methylating agent.
-
Radiomethylation: The desmethyl precursor (Part A) is dissolved in a suitable organic solvent (e.g., DMF). [¹¹C]methyl iodide is bubbled through the solution in the presence of a base (e.g., NaOH or K₂CO₃).[17]
-
Causality: The base deprotonates the primary amine of the precursor, forming a more nucleophilic anion that readily attacks the electrophilic methyl carbon of [¹¹C]CH₃I, forming the N-methyl bond.
-
-
Purification: The reaction mixture is rapidly purified using High-Performance Liquid Chromatography (HPLC) to isolate [¹¹C]PiB from the unreacted precursor and other impurities.
-
Causality: HPLC purification is essential to ensure the final injectable product has high radiochemical purity, meaning the vast majority of the radioactivity is associated with the desired compound, [¹¹C]PiB. This is a self-validating step critical for patient safety and imaging accuracy.
-
-
Formulation: The purified [¹¹C]PiB fraction is collected, the HPLC solvent is removed, and the final product is formulated in a sterile, injectable solution (e.g., saline with a small amount of ethanol) for intravenous administration.
Caption: High-level workflow for the synthesis of the PiB precursor and final [¹¹C]PiB radiotracer.
Application Workflow: Preclinical PET Imaging
The use of [¹¹C]PiB in a research setting, for example with a transgenic mouse model of Alzheimer's disease, follows a rigorous protocol to ensure reproducible and quantifiable results.
Experimental Protocol:
-
Animal Preparation: An anesthetized transgenic mouse (e.g., Tg2576) is positioned in the gantry of a microPET scanner. A tail-vein catheter is inserted for tracer injection.
-
Tracer Administration: A bolus of [¹¹C]PiB (typically 5-10 MBq) is administered intravenously via the tail-vein catheter.
-
Dynamic PET Scan: Immediately following injection, a dynamic PET scan is acquired over 60-90 minutes.
-
Causality: A dynamic scan (a series of images over time) is crucial for kinetic modeling. It allows researchers to observe the initial brain uptake of the tracer and its subsequent washout or retention, providing more quantitative data than a single static image.
-
-
Image Reconstruction: The acquired raw data is corrected for attenuation, scatter, and radioactive decay. It is then reconstructed into a 3D image series representing the distribution of radioactivity in the brain over time.
-
Data Analysis:
-
Regions of Interest (ROIs) are drawn on the reconstructed images, typically covering cortical areas (expected to have high plaque load) and the cerebellum (used as a reference region due to its low Aβ plaque density).
-
Time-activity curves (TACs) are generated for each ROI, plotting radioactivity concentration against time.
-
The Standardized Uptake Value Ratio (SUVR) is calculated by dividing the integrated tracer uptake in a target ROI (e.g., cortex) by the integrated uptake in the reference region (cerebellum) at a late time point (e.g., 40-60 minutes post-injection).
-
Causality: The SUVR provides a semi-quantitative measure of specific tracer binding. A higher SUVR value indicates greater retention of [¹¹C]PiB and, by inference, a higher Aβ plaque burden in the target region.[14]
-
-
Validation: Post-imaging, brain tissue may be collected for ex vivo autoradiography or immunohistochemistry to correlate the PET signal with the actual plaque distribution, providing a direct validation of the in vivo findings.
Conclusion and Future Perspectives
This compound, or PiB, remains a cornerstone of Alzheimer's disease research. Its development was a landmark achievement, providing the first direct window into the living brain's amyloid pathology. While its short Carbon-11 half-life has spurred the development of longer-lived Fluorine-18 labeled amyloid tracers (e.g., Florbetapir, Flutemetamol) for broader clinical use, PiB continues to be the gold standard against which new agents are compared.[5][6] The principles established through the discovery and application of PiB have fundamentally shaped the modern landscape of neuroimaging and continue to guide the development of novel diagnostic and therapeutic strategies for Alzheimer's disease and other neurodegenerative disorders.
References
- 1. Generation of clickable Pittsburgh Compound B for the detection and capture of β-amyloid in Alzheimer’s Disease brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. openmedscience.com [openmedscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Positron Emission Tomography β-Amyloid Plaque Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Alzheimer's disease: spect and pet tracers for beta-amyloid imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the development of amyloid imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(4'-(Methylamino)phenyl)-6-hydroxybenzothiazole | C14H12N2OS | CID 10171487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 11. achemtek.com [achemtek.com]
- 12. 2-(4-Aminophenyl)-6-methylbenzothiazole | C14H12N2S | CID 7087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijper.org [ijper.org]
- 16. US20120215154A1 - Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof - Google Patents [patents.google.com]
- 17. d-nb.info [d-nb.info]
Discovery and history of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol
An In-Depth Technical Guide to 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol: From Discovery to a Cornerstone of Alzheimer's Research
Introduction
This compound, a name that resonates with profound significance in the annals of neurodegenerative disease research, is more widely recognized by the moniker for its radiolabeled form: Pittsburgh Compound B, or [¹¹C]PIB. This molecule's discovery marked a watershed moment, transforming Alzheimer's disease (AD) from a condition diagnosed definitively only at autopsy to one that could be visualized in the living human brain. This guide provides a comprehensive exploration of the compound's journey, from its conceptual origins rooted in textile dyes to its synthesis and ultimate role as a revolutionary positron emission tomography (PET) imaging agent. We will delve into the scientific rationale behind its development, its detailed synthesis, its mechanism of action, and its enduring legacy in the field.
Part 1: The Genesis - A Quest for an In Vivo Amyloid Probe
The story of this compound begins not in a pharmaceutical lab, but with the structural scaffolds of dyes used in the textile industry. For decades, pathologists had used dyes like Congo red and Thioflavin S to stain and visualize the hallmark amyloid-β (Aβ) plaques in post-mortem brain tissue of AD patients. Thioflavin T, a fluorescent dye, was particularly effective due to its ability to intercalate with the β-sheet structure of amyloid fibrils.
However, the critical challenge for researchers was the inability to detect these plaques in living individuals. The development of treatments and the understanding of disease progression were severely hampered by this limitation.[1][2] The scientific community urgently needed a molecular probe that could:
-
Be administered safely to humans.
-
Cross the blood-brain barrier, a highly selective membrane protecting the brain.
-
Bind with high affinity and specificity to Aβ plaques.
-
Clear rapidly from non-target tissues to provide a high-contrast signal.
-
Be labeled with a positron-emitting isotope for detection by PET scanning.
It was this challenge that set the stage for the development of a new class of imaging agents derived from the Thioflavin T structure.
Part 2: The Breakthrough - Discovery of "Pittsburgh Compound B"
Researchers at the University of Pittsburgh, notably William E. Klunk and Chester A. Mathis, spearheaded the effort to transform Thioflavin T into a viable PET tracer. Thioflavin T itself was unsuitable for in vivo imaging because its permanent positive charge prevented it from effectively crossing the blood-brain barrier. The team's strategy was to create a series of neutral, lipophilic (fat-soluble) benzothiazole analogs of Thioflavin T.[3]
Through systematic structure-activity relationship studies, they synthesized and evaluated numerous derivatives. The goal was to retain the amyloid-binding properties while optimizing for brain penetrability and clearance kinetics. This work led them to a lead compound: 2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole , also referred to as 6-OH-BTA-1.[3][4]
This compound demonstrated an ideal profile:
-
High Binding Affinity: It showed a strong and specific affinity for Aβ plaques, with a dissociation constant (Kd) of approximately 5.8 nM for binding to AD brain homogenates, a value very similar to its affinity for synthetic Aβ fibrils.[3]
-
Excellent Pharmacokinetics: When radiolabeled and tested in animal models, it entered the brain readily and washed out quickly from healthy, non-amyloid-containing regions, while being retained in areas with amyloid deposition.[4]
-
Metabolic Stability: Its radiolabeled metabolites were found to be polar and did not re-enter the brain, preventing confounding signals.[4]
For PET imaging, the compound was radiolabeled via N-methylation using Carbon-11 ([¹¹C]), a positron emitter with a 20.4-minute half-life.[1][5] This new radiotracer was named [¹¹C]Pittsburgh Compound B , or [¹¹C]PIB . The first clinical studies demonstrated its remarkable ability to differentiate between individuals with Alzheimer's disease and healthy controls, showing significant retention in cortical regions known to accumulate amyloid plaques in AD patients.[6]
Part 3: Synthesis and Characterization
The synthesis of this compound and its subsequent radiolabeling is a multi-step process requiring careful control of reaction conditions.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-[4-(methylamino)phenyl]-1,3-benzothiazol-6-ol | [7] |
| Synonyms | 6-OH-BTA-1, PIB, Pittsburgh Compound B (unlabeled) | [7] |
| CAS Number | 566169-93-5 | [7][8] |
| Molecular Formula | C₁₄H₁₂N₂OS | [7] |
| Molecular Weight | 256.32 g/mol | [7] |
Experimental Protocol: Synthesis of the Precursor
The synthesis of the unlabeled precursor, 2-(4-aminophenyl)-6-hydroxybenzothiazole, is a foundational step. A common method involves the condensation of 2-amino-5-hydroxythiophenol with 4-aminobenzoic acid or a derivative thereof. The final N-methylation to yield the title compound is typically performed during the radiosynthesis step. A generalized synthetic approach for related benzothiazoles involves the reaction of a substituted aniline with a benzamide precursor, followed by cyclization.[9]
Step 1: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzamide
-
Dissolve 4-nitrobenzoic acid in benzene.
-
Add thionyl chloride (SOCl₂) and reflux the mixture to form the acid chloride.
-
In a separate flask, dissolve a substituted aniline (e.g., p-anisidine) in pyridine.
-
Slowly add the prepared 4-nitrobenzoyl chloride to the aniline solution and reflux.
-
After cooling, purify the resulting benzamide product.
Step 2: Thionation
-
Treat the benzamide from Step 1 with Lawesson's reagent in a high-boiling solvent like chlorobenzene.
-
Reflux the mixture to convert the amide to a thioamide.
-
Purify the thioamide product via chromatography.
Step 3: Oxidative Cyclization
-
Dissolve the thioamide in a basic aqueous solution (e.g., NaOH).
-
Add an oxidizing agent, such as potassium ferricyanide (K₃[Fe(CN)₆]), and heat the mixture.
-
This step induces intramolecular cyclization to form the benzothiazole ring.
-
Purify the resulting 2-(4-nitrophenyl)-6-methoxybenzothiazole.
Step 4: Reduction and Demethylation
-
Reduce the nitro group to an amine using a standard reducing agent like H₂ over a Palladium catalyst (Pd/C).
-
Cleave the methoxy group to a hydroxyl group to yield the final precursor, 2-(4-aminophenyl)-6-hydroxybenzothiazole.
Experimental Protocol: Radiosynthesis of [¹¹C]PIB
The radiosynthesis of [¹¹C]PIB is performed in a hot cell using automated synthesis modules. The most common method is the N-methylation of the desmethyl precursor (2-(4-aminophenyl)-6-hydroxybenzothiazole) using [¹¹C]methyl triflate.[5]
Step 1: Production of [¹¹C]Methane
-
Bombard a target of nitrogen gas with protons in a cyclotron to produce [¹¹C]CO₂.
-
The [¹¹C]CO₂ is then reduced to [¹¹C]CH₄.
Step 2: Synthesis of [¹¹C]Methyl Triflate
-
The [¹¹C]CH₄ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I).
-
The [¹¹C]CH₃I is passed through a heated column containing silver triflate to produce the highly reactive methylating agent, [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
Step 3: ¹¹C-Methylation of the Precursor
-
A solution of the precursor (2-(4-aminophenyl)-6-hydroxybenzothiazole) in a suitable solvent (e.g., 2-butanone) is prepared.
-
The gaseous [¹¹C]methyl triflate is bubbled through the precursor solution, leading to the methylation of the primary amine.
Step 4: Purification and Formulation
-
The reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to separate the radiolabeled product from unreacted precursor and byproducts.[5]
-
The collected [¹¹C]PIB fraction is reformulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for intravenous injection.
-
Quality control checks are performed to ensure radiochemical purity (>95%), specific activity, and sterility before administration.[4]
Part 4: Mechanism of Action and Biological Significance
The utility of this compound as an imaging agent is rooted in its specific molecular interaction with amyloid-β plaques.
-
Binding Site: The planar structure of the benzothiazole core allows it to intercalate into the cross-β-sheet structures that are characteristic of amyloid fibrils. This binding is analogous to how Thioflavin T binds.
-
Specificity: In vitro and in vivo studies have shown that the compound binds with high specificity to Aβ plaques. It does not significantly bind to other protein aggregates found in neurodegenerative diseases, such as neurofibrillary tangles composed of tau protein, nor does it bind to common neuroreceptors.[1][3] This specificity is crucial for its diagnostic utility in Alzheimer's disease.
Caption: Workflow of [¹¹C]PIB from injection to signal detection in the brain.
Part 5: Historical Impact and the Evolution of Amyloid Imaging
The introduction of [¹¹C]PIB was a paradigm shift. For the first time, researchers could quantify amyloid plaque burden in living patients, allowing for:
-
Early and More Accurate Diagnosis: Differentiating AD from other forms of dementia.
-
Disease Progression Monitoring: Tracking the accumulation of plaques over time.
-
Therapeutic Evaluation: Assessing the efficacy of anti-amyloid drugs in clinical trials.
However, the short 20.4-minute half-life of ¹¹C was a significant logistical hurdle, limiting the use of [¹¹C]PIB to centers with an on-site cyclotron.[1] This limitation spurred the development of a new generation of amyloid PET tracers labeled with Fluorine-18 ([¹⁸F]), which has a much more convenient half-life of approximately 110 minutes. These second-generation tracers, such as Florbetapir, Flutemetamol, and Florbetaben, were structurally inspired by the benzothiazole scaffold of PIB and built upon its success.[1][6]
Caption: Evolution of amyloid imaging agents from histological stains to modern PET tracers.
Conclusion
This compound is more than a complex organic molecule; it is a testament to rational drug design and a cornerstone of modern dementia research. Its development as [¹¹C]PIB provided the first window into the molecular pathology of Alzheimer's disease in the living brain, fundamentally altering the landscape of diagnosis, research, and drug development. While newer agents with more favorable radioisotopes have become more widespread in clinical practice, the discovery of this benzothiazole derivative remains a landmark achievement, paving the way for all subsequent advances in the field of amyloid imaging.
References
- 1. 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-, 5-hydroxy-, and 7-hydroxy- analogs of 6-hydroxy-2-(4’-[11C]methylaminophenyl)-1,3-benzothiazole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis optimization of 2-(4-N-[11C]methylaminophenyl)-6-hydroxybenzothiazole ([11C]PIB), β-amyloid PET imaging tracer for Alzheimer's disease diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amyloid Imaging: Poised for Integration into Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(4'-(Methylamino)phenyl)-6-hydroxybenzothiazole | C14H12N2OS | CID 10171487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 566169-93-5 Cas No. | 2-[4-(methylamino)phenyl]benzo[d]thiazol-6-ol | Apollo [store.apolloscientific.co.uk]
- 9. US20120215154A1 - Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof - Google Patents [patents.google.com]
An In-depth Technical Guide on the Interaction of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol with Amyloid-Beta
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accumulation of amyloid-beta (Aβ) plaques is a primary pathological hallmark of Alzheimer's disease (AD).[1] Consequently, the development of diagnostic and therapeutic agents that target these protein aggregates is a major focus of AD research.[2] 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol, a derivative of Thioflavin T, has emerged as a significant molecule in this field. This technical guide provides a comprehensive overview of this compound, its binding characteristics to Aβ, and the methodologies employed to study this interaction. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights grounded in established scientific principles to empower researchers in their pursuit of novel AD diagnostics and therapeutics.
Introduction: The Amyloid Cascade Hypothesis and the Role of Benzothiazoles
The amyloid cascade hypothesis posits that the overproduction or failed clearance of Aβ peptides is a central event in the pathogenesis of Alzheimer's disease.[3] These peptides misfold and aggregate, forming soluble oligomers and insoluble fibrils that deposit as plaques in the brain, leading to neurotoxicity and cognitive decline.[2][3] This has driven the development of therapies aimed at targeting Aβ.[2]
Benzothiazole derivatives, structurally related to the amyloid-binding dye Thioflavin T (ThT), have shown significant promise in this area.[1][4] ThT and its derivatives are known to bind to the beta-pleated sheet structures characteristic of amyloid fibrils, resulting in enhanced fluorescence.[3][4] this compound, also known as Pittsburgh Compound B (PiB) when radiolabeled with Carbon-11, is a noteworthy uncharged ThT derivative.[3][5][6] Its favorable properties, including high affinity for Aβ fibrils, good brain penetration, and rapid clearance, have made it a crucial tool for in vivo imaging of amyloid plaques using Positron Emission Tomography (PET).[1][3][5][6]
Physicochemical Properties and Synthesis Overview
The chemical structure of this compound is characterized by a benzothiazole core linked to a 4-(methylamino)phenyl group at the 2-position and a hydroxyl group at the 6-position. This structure imparts specific properties crucial for its function.
Key Structural Features and Their Significance:
-
Benzothiazole Core: The planar, aromatic nature of the benzothiazole ring system is essential for its interaction with the cross-β-sheet structure of amyloid fibrils.
-
Methylamino Group: This group contributes to the molecule's overall lipophilicity, aiding its passage across the blood-brain barrier.
-
Hydroxyl Group: The hydroxyl group at the 6-position can be a site for radiolabeling, for instance, with Carbon-11 to create [¹¹C]PiB for PET imaging.[3]
The synthesis of this compound and its derivatives typically involves the condensation of a substituted 2-aminothiophenol with a corresponding benzaldehyde derivative. For example, the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole can be achieved by reacting 4-methoxybenzaldehyde with o-aminothiophenol.[7] Subsequent modifications, such as demethylation and introduction of the methylamino group, would yield the final compound.
Binding to Amyloid-Beta: Mechanism and Specificity
The interaction of this compound with Aβ is a specific and high-affinity binding event.[5][6] This interaction is primarily with the fibrillar form of Aβ, although some binding to protofibrils and oligomers has also been observed.[8]
Mechanism of Binding:
The binding is thought to occur through the intercalation of the planar benzothiazole moiety into the channels formed by the β-sheets of the amyloid fibrils. This interaction is stabilized by hydrophobic and van der Waals forces. Upon binding, the molecule's conformation becomes more rigid, leading to a significant increase in its fluorescence quantum yield and a characteristic blue shift in its emission spectrum.[9]
Specificity and Selectivity:
Studies have demonstrated that the binding of this compound to the brain tissue of Alzheimer's patients is dominated by its specific interaction with Aβ amyloid deposits.[5][10] It shows significantly higher binding in the gray matter of AD brains compared to control brains or white matter.[5][10] Importantly, at the concentrations used for imaging, it does not appear to bind significantly to neurofibrillary tangles (NFTs), which are another pathological hallmark of AD, nor to common neuroreceptors or transporter sites.[5][10]
Quantitative Binding Data:
| Parameter | Value | Reference |
| Binding Affinity (Kd) to AD brain homogenates | 5.8 ± 0.90 nM | [5] |
| Inhibition Constant (Ki) for Aβ(1-40) fibrils | 20.2 nM | [6] |
Experimental Protocols for Studying Amyloid-Beta Binding
A variety of in vitro and in vivo techniques are employed to characterize the binding of this compound and its analogs to Aβ.
In Vitro Binding Assays
These assays are crucial for determining binding affinity, specificity, and the kinetics of the interaction.
A. Thioflavin T (ThT) Fluorescence Assay:
This is a widely used method to monitor the aggregation of Aβ and the inhibitory effects of potential compounds.[11][12][13]
-
Principle: ThT exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[4]
-
Protocol:
-
Prepare Aβ peptide (e.g., Aβ1-42) solutions at a concentration of 50 μM.
-
Incubate the Aβ solution at room temperature to allow for aggregation.
-
At various time points, dilute the samples into a glycine-NaOH buffer (50 mM, pH 8.5) containing ThT (1.5 μM).[12][13]
-
Measure the fluorescence emission intensity at approximately 490 nm with an excitation wavelength of 446 nm.[12][13]
-
To test an inhibitor, co-incubate the Aβ solution with the compound of interest and compare the fluorescence signal to the control (Aβ alone).
-
B. Radioligand Binding Assay:
This assay uses a radiolabeled version of the compound (e.g., [³H]BTA-1) to quantify its binding to Aβ.[5]
-
Principle: The amount of radioligand bound to Aβ is measured to determine the binding affinity (Kd) and the number of binding sites (Bmax).
-
Protocol:
-
Incubate synthetic Aβ fibrils or brain homogenates from AD patients with increasing concentrations of the radiolabeled compound.
-
Separate the bound and free radioligand by filtration.
-
Quantify the amount of radioactivity on the filter using a scintillation counter.
-
Perform saturation binding experiments to determine Kd and Bmax.
-
Conduct competition binding experiments with unlabeled compounds to determine their inhibition constants (Ki).
-
Ex Vivo and In Vivo Studies
These studies are essential for evaluating the compound's ability to cross the blood-brain barrier and bind to Aβ plaques in a living system.
A. Autoradiography of Brain Sections:
This technique visualizes the binding of a radiolabeled compound to Aβ plaques in postmortem brain tissue.
-
Principle: Brain sections are incubated with the radiolabeled compound, and the distribution of radioactivity is detected using a phosphor imager or film.
-
Protocol:
-
Obtain thin sections of postmortem brain tissue from AD patients and control subjects.
-
Incubate the sections with a solution containing the radiolabeled compound.
-
Wash the sections to remove unbound radioligand.
-
Expose the sections to a phosphor screen or autoradiographic film.
-
Analyze the resulting image to determine the location and density of binding sites.
-
B. Positron Emission Tomography (PET) Imaging:
PET imaging with a radiolabeled version of the compound, such as [¹¹C]PiB, allows for the non-invasive visualization of Aβ plaques in living individuals.[1][3]
-
Principle: A positron-emitting radiotracer is administered to the subject, and the distribution of the tracer in the brain is measured by a PET scanner.
-
Workflow:
-
Synthesize the radiolabeled compound (e.g., [¹¹C]PiB).
-
Inject the radiotracer intravenously into the subject.
-
Acquire dynamic PET scans of the brain over a specific time period.
-
Reconstruct the PET images and perform kinetic modeling to quantify the tracer uptake and binding.
-
Compare the PET signal in different brain regions to assess the amyloid plaque burden.
-
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: The Amyloid Cascade Hypothesis in Alzheimer's Disease.
Caption: A simplified workflow for PET imaging of amyloid plaques.
Future Directions and Conclusion
The development of this compound and its use as the PET ligand [¹¹C]PiB has revolutionized the field of Alzheimer's research.[1] It has enabled the in vivo detection of Aβ pathology, facilitating earlier diagnosis, patient stratification for clinical trials, and the monitoring of therapeutic interventions.[1][3]
Future research in this area is likely to focus on:
-
Development of second-generation PET tracers: While [¹¹C]PiB is a valuable tool, its short half-life of 20.4 minutes limits its use to centers with an on-site cyclotron.[14] The development of ¹⁸F-labeled tracers (half-life of ~110 minutes), such as flutemetamol, florbetapir, and florbetaben, has expanded the accessibility of amyloid PET imaging.[14][15]
-
Targeting other proteinopathies: The principles learned from developing Aβ imaging agents are being applied to create tracers for other neurodegenerative diseases, such as those characterized by tau pathology.
-
Therapeutic applications: Benzothiazole derivatives are also being explored for their therapeutic potential, including the inhibition of Aβ aggregation and antioxidant activities.[16][17][18]
References
- 1. openmedscience.com [openmedscience.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Using Pittsburgh Compound B for In Vivo PET Imaging of Fibrillar Amyloid-Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioflavin - Wikipedia [en.wikipedia.org]
- 5. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncharged thioflavin-T derivatives bind to amyloid-beta protein with high affinity and readily enter the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pittsburgh Compound-B (PiB) binds amyloid β-protein protofibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A spectroscopic study of 2-[4'-(dimethylamino)phenyl]-benzothiazole binding to insulin amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The binding of 2-(4'-methylaminophenyl)benzothiazole to postmortem brain homogenates is dominated by the amyloid component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro amyloid-β binding and inhibition of amyloid-β self-association by therapeutic albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Investigating in Vitro Amyloid Peptide 1–42 Aggregation: Impact of Higher Molecular Weight Stable Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Amyloid Imaging Update: How the Amyloid Landscape Is Changing in Light of the Recent Food and Drug Administration Approval of Antiamyloid Therapeutics | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 16. Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol Derivatives in Alzheimer's Research
Executive Summary
Alzheimer's disease (AD) presents a formidable challenge to global health, characterized pathologically by the cerebral accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2][3] The development of molecular probes capable of detecting these pathologies in vivo has revolutionized AD research and is becoming crucial for early diagnosis and the evaluation of therapeutic interventions.[4][5][6] Central to this advancement is the benzothiazole scaffold, particularly derivatives of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol. This compound forms the core of Pittsburgh Compound B ([¹¹C]PiB), the pioneering Positron Emission Tomography (PET) tracer that first enabled the visualization of Aβ plaques in living individuals.[4][7][8] This guide provides an in-depth technical overview of this critical class of molecules, detailing their mechanism of action, structure-activity relationships (SAR), experimental protocols for their synthesis and evaluation, and their expanding role in the ongoing search for diagnostics and therapeutics for Alzheimer's and other neurodegenerative diseases.
Introduction: The Rise of Benzothiazoles in Neuroimaging
The definitive diagnosis of Alzheimer's disease historically relied on post-mortem examination of brain tissue to confirm the presence of Aβ plaques and NFTs.[4] This limitation created a significant barrier to understanding disease progression and developing effective treatments. The quest for an in vivo imaging agent led researchers to histological dyes, like Thioflavin T, known to bind the β-sheet structures characteristic of amyloid fibrils.[4][9] However, Thioflavin T's poor blood-brain barrier (BBB) penetration and non-specific binding made it unsuitable for clinical imaging.[4]
The breakthrough came from the structural modification of Thioflavin T, leading to the creation of neutral, lipophilic benzothiazole derivatives.[1][4][10] The parent compound, 2-(4′-Methylaminophenyl)benzothiazole (BTA-1), demonstrated high affinity for Aβ fibrils and excellent brain pharmacokinetics.[1] Further optimization led to the development of its hydroxylated derivative, 2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole, which, when radiolabeled with carbon-11, became the celebrated Pittsburgh Compound B ([¹¹C]PiB).[9][11] [¹¹C]PiB binds with high specificity and affinity to fibrillar Aβ aggregates, allowing for their quantification in the brain using PET imaging.[6][12] This guide delves into the core science of this molecular scaffold and its derivatives, which remain the foundation for many first and second-generation amyloid imaging agents.
Mechanism of Action: Binding to Amyloid-β Fibrils
The therapeutic and diagnostic efficacy of 2-phenyl-benzothiazole derivatives stems from their specific interaction with the cross-β-sheet conformation of aggregated Aβ peptides.[4][13]
-
Structural Basis of Interaction: The planar structure of the benzothiazole core allows it to intercalate between the β-sheets of the amyloid fibril.[4]
-
Key Interactions: The binding is stabilized by a combination of hydrophobic interactions and hydrogen bonding. The benzothiazole moiety itself interacts with the hydrophobic residues of the Aβ peptide.[4][14]
-
Specificity: While these compounds bind robustly to Aβ plaques, their affinity for other protein aggregates, such as Lewy bodies composed of α-synuclein, is significantly lower.[9] Studies have shown that [³H]-PIB binds to α-synuclein fibrils with markedly less affinity than to Aβ₁₋₄₂ fibrils.[9] This specificity is critical for differential diagnosis in neurodegenerative diseases.
Figure 1: Ligand-Fibril Binding. This diagram illustrates the intercalation of the planar benzothiazole derivative within the β-sheet grooves of an amyloid fibril, a key interaction for PET imaging.
Structure-Activity Relationship (SAR)
The development of effective benzothiazole-based imaging agents is a story of meticulous chemical optimization. The relationship between the chemical structure and the biological activity (binding affinity, specificity, and pharmacokinetics) is critical.
-
Lipophilicity (LogP): The ability of a compound to cross the BBB is paramount. An optimal LogP range (typically 1-3) is required for sufficient brain uptake followed by rapid washout from non-target tissues.[15] Modifications to the core structure, such as adding or removing polar groups like hydroxyls or methoxy groups, can fine-tune this property.
-
Binding Affinity (Ki/Kd): Affinity for Aβ aggregates is typically in the low nanomolar range. Substitutions on both the benzothiazole ring and the phenyl ring can significantly impact binding. For example, electron-donating groups at the 6-position of the benzothiazole and the 4'-position of the phenyl ring can influence binding affinity.[15]
-
Metabolic Stability: The introduction of fluorine atoms at various positions has been explored to improve metabolic stability, which in turn affects brain uptake kinetics and the clarity of the imaging signal.[16]
| Derivative Type | Key Structural Modification | Impact on Properties | Reference Compound | Ki (nM) for Aβ Fibrils |
| Parent Scaffold | 2-(4'-Aminophenyl)benzothiazole | Core structure for Aβ binding | BTA-1 | ~5.8 (Kd) |
| PiB Analog | 6-OH, 4'-N-CH₃ | Optimized BBB penetration and washout | [¹¹C]PiB | 0.71 |
| Fluorinated Analog | 3'-F, 6-OH | Potential for ¹⁸F labeling, altered metabolism | [¹⁸F]Flutemetamol | ~2.8 |
| Bithiophene Analog | Bithiophene at 2-position | High binding affinity | [(125)I]13 | 0.11 |
Table 1: Structure-Activity Relationship of Key Benzothiazole Derivatives.[1][2][9]
Figure 2: Key SAR Points. This diagram highlights critical positions on the 2-phenyl-benzothiazole scaffold where chemical modifications significantly impact binding affinity and pharmacokinetic properties.
Experimental Protocols & Methodologies
The evaluation of novel benzothiazole derivatives follows a standardized pipeline from chemical synthesis to preclinical and clinical imaging.
General Synthesis and Radiolabeling
The synthesis of the core scaffold often involves the condensation of a substituted 2-aminothiophenol with a substituted benzoic acid or benzaldehyde.[17][18][19] Radiolabeling for PET is a critical step, typically involving the methylation of a precursor molecule using a radiolabeled methylating agent.
Protocol: Synthesis of [¹¹C]PiB
This protocol is a representative example for the radiosynthesis of amyloid PET tracers.
-
Precursor Preparation: The precursor, N-desmethyl-6-OH-BTA-1, is synthesized and purified.
-
¹¹C Production: Carbon-11 is produced as [¹¹C]CO₂ via a cyclotron.
-
Methylating Agent Synthesis: [¹¹C]CO₂ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which are potent methylating agents.[11]
-
Radiomethylation Reaction: The precursor is dissolved in an appropriate solvent (e.g., 2-butanone) and reacted with the [¹¹C]methylating agent at an elevated temperature.[11]
-
Purification: The reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to isolate the [¹¹C]PiB from the unreacted precursor and byproducts.[11]
-
Formulation: The purified [¹¹C]PiB is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for intravenous injection.[11]
Figure 3: [¹¹C]PiB Synthesis Workflow. This chart outlines the key steps from cyclotron production of the radioisotope to the final formulation of the PET tracer for clinical use.
In Vitro Characterization
Before in vivo studies, new derivatives must be characterized in vitro to confirm their binding properties.
Protocol: Competitive Binding Assay with Brain Homogenates
This assay determines the binding affinity (Ki) of a new compound by measuring its ability to compete with a known radioligand.
-
Tissue Preparation: Postmortem brain tissue from confirmed AD patients and healthy controls is homogenized.[1]
-
Assay Setup: Aliquots of the brain homogenate are incubated with a fixed concentration of a radioligand (e.g., [³H]PiB) and varying concentrations of the unlabeled test compound.[1]
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation. A strong correlation between the Ki values determined using synthetic Aβ fibrils and AD brain homogenates supports the notion that binding is dominated by Aβ amyloid.[1]
In Vivo Evaluation in Animal Models
Transgenic animal models that develop Aβ pathology are used for initial in vivo evaluation.[20][21]
Protocol: PET Imaging in a Transgenic Mouse Model (e.g., 5xFAD)
-
Animal Preparation: An anesthetized transgenic mouse is positioned in a microPET scanner.[21]
-
Radiotracer Injection: The radiolabeled benzothiazole derivative is injected intravenously.
-
Dynamic Imaging: A dynamic PET scan is acquired over a period of 60-90 minutes to observe the uptake and washout of the tracer from the brain.
-
Image Analysis: The PET images are reconstructed and can be co-registered with an MRI or CT scan for anatomical reference. Regions of Interest (ROIs) are drawn over various brain areas.
-
Quantification: The tracer uptake is quantified, often expressed as the Standardized Uptake Value Ratio (SUVR), by normalizing the uptake in a target region (e.g., cortex) to a reference region with little to no specific binding (e.g., cerebellum).[21]
Expanding Roles: Beyond Amyloid-β Imaging
While the 2-phenyl-benzothiazole scaffold is most famous for Aβ imaging, its utility in neuroscience is expanding.
-
Tau Imaging: While the primary benzothiazoles like PiB show little affinity for NFTs, related but structurally distinct benzothiazole derivatives, such as phenyl/pyridinyl-butadienyl-benzothiazoles (PBBs), have been developed as tau imaging agents.[22]
-
Therapeutic Potential: The ability to bind Aβ fibrils has led to investigations into whether these compounds could inhibit Aβ aggregation or act as multi-target-directed ligands (MTDLs).[23][24][25] Some benzothiazole derivatives have been designed to possess additional activities, such as cholinesterase inhibition or monoamine oxidase B (MAO-B) inhibition, which are also relevant to AD pathology.[24][25][26] For instance, certain derivatives have shown neuroprotective effects against Aβ and tau-induced damage in cellular models.[27]
Conclusion and Future Directions
The development of this compound derivatives, epitomized by [¹¹C]PiB, was a watershed moment in Alzheimer's research. It provided the first direct window into the living pathology of the disease, transforming diagnostic approaches and clinical trial design. The core benzothiazole scaffold continues to be a fertile ground for innovation, with ongoing efforts to develop second-generation PET tracers with improved properties (e.g., using the longer-lived ¹⁸F isotope) and to explore the therapeutic potential of this versatile chemical class.[2][28] As research progresses, these molecules will undoubtedly remain central to the fight against Alzheimer's and other devastating neurodegenerative disorders.
References
- 1. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. openmedscience.com [openmedscience.com]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. The Role of Amyloid PET in Imaging Neurodegenerative Disorders: A Review | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. 2-(4′-Aminophenyl)benzothiazole Labeled with 99mTc-Cyclopentadienyl for Imaging β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo amyloid imaging with PET in frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Binding of the Positron Emission Tomography Tracer Pittsburgh Compound-B Reflects the Amount of Amyloid-β in Alzheimer's Disease Brain But Not in Transgenic Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis optimization of 2-(4-N-[11C]methylaminophenyl)-6-hydroxybenzothiazole ([11C]PIB), β-amyloid PET imaging tracer for Alzheimer's disease diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. csic.es [csic.es]
- 13. Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and structure activity relationship of small molecule inhibitors of toxic β-amyloid-42 fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and β-amyloid binding properties of rhenium 2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolically stabilized benzothiazoles for imaging of amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CCCC 1995, Volume 60, Issue 12, Abstracts pp. 2200-2208 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 18. mdpi.com [mdpi.com]
- 19. US20120215154A1 - Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. PET Imaging in Animal Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. radiologybusiness.com [radiologybusiness.com]
- 23. Synthesis and evaluation of benzothiazole-triazole and benzothiadiazole-triazole scaffolds as potential molecular probes for amyloid-β aggregation - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ01703G [pubs.rsc.org]
- 24. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ricerca.uniba.it [ricerca.uniba.it]
- 26. tandfonline.com [tandfonline.com]
- 27. sddn.es [sddn.es]
- 28. 2-(4-Hydroxyphenyl)benzothiazole Dicarboxylate Ester TACN Chelators for 64Cu PET imaging in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Preclinical Evaluation of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol (6-OH-BTA-1)
Executive Summary
This technical guide provides a comprehensive framework for the preclinical evaluation of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol, a benzothiazole derivative known for its high affinity for amyloid-beta (Aβ) plaques.[1][2] While historically recognized as a foundational molecule for positron emission tomography (PET) imaging agents like Pittsburgh Compound B (PiB), its inherent Aβ-binding properties warrant a thorough investigation into its potential therapeutic or theranostic applications.[3][4] This document is designed for researchers, scientists, and drug development professionals, offering a logically structured narrative that moves from fundamental characterization to complex in vivo studies. We emphasize the causality behind experimental choices, the integration of self-validating protocols, and the authoritative grounding of each step in established scientific principles.
Section 1: Introduction and Strategic Overview
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[5][6][7] The specific compound, this compound (herein referred to as 6-OH-BTA-1), is a structural analog of Thioflavin-T and demonstrates exceptional affinity and specificity for Aβ fibrils.[2] The challenge in Alzheimer's disease (AD) drug development is immense, with a historical focus on symptomatic treatments.[8] However, the paradigm is shifting towards disease-modifying therapies that target the underlying pathology, such as Aβ aggregation, making the preclinical assessment of Aβ-binding small molecules like 6-OH-BTA-1 a critical endeavor.[9][10]
This guide outlines a multi-stage preclinical workflow designed to rigorously assess the therapeutic potential of 6-OH-BTA-1. The evaluation is structured to provide a holistic understanding of the compound's pharmacodynamics, pharmacokinetics, and safety profile, enabling informed, data-driven decisions for potential clinical advancement.
Section 2: Physicochemical Characterization and Synthesis
A foundational step in any preclinical evaluation is the thorough characterization of the drug candidate's physical and chemical properties. These parameters influence formulation, stability, and downstream biological activity.
Key Physicochemical Parameters
| Parameter | Value / Method | Rationale & Significance |
| Molecular Formula | C₁₄H₁₂N₂OS[4] | Confirms identity and is used for all molar calculations. |
| Molecular Weight | 256.32 g/mol [4] | Essential for dose calculations and solution preparation. |
| Solubility | Aqueous & Organic Solvents (e.g., DMSO, Ethanol) | Determines appropriate vehicles for in vitro and in vivo studies. Poor aqueous solubility can be a major hurdle for formulation. |
| LogP | Calculated/Experimental | Predicts lipophilicity, which is critical for blood-brain barrier (BBB) penetration—a key requirement for a CNS drug. |
| pKa | Spectrophotometric Titration | Identifies the ionization state at physiological pH, affecting solubility, permeability, and target binding. |
| Chemical Purity | >95% (HPLC)[6] | Ensures that observed biological effects are due to the compound itself and not impurities. A regulatory requirement. |
Synthesis Overview
The synthesis of 2-aryl-benzothiazoles is well-established. A common and efficient route involves the condensation reaction between a substituted benzaldehyde and an aminothiophenol.[11]
Scientist's Note: The purity of the final compound must be rigorously verified using techniques like NMR, Mass Spectrometry, and HPLC.[6][11] Any impurities could be toxic or confound experimental results, making this a critical quality control checkpoint.
Section 3: Pharmacodynamics (PD) - Target Engagement
The primary hypothesis for 6-OH-BTA-1's therapeutic potential is its ability to interact with and potentially modulate the pathogenic activity of Aβ plaques. The goal of PD studies is to quantify this interaction.
In Vitro Aβ Binding Affinity
The cornerstone of the PD evaluation is determining the binding affinity (Kd) of 6-OH-BTA-1 to its intended target. This is achieved using radioligand binding assays with synthetic Aβ fibrils or brain homogenates from AD patients.
Protocol: Radioligand Competition Binding Assay
-
Preparation of Aβ Fibrils: Synthesize and aggregate Aβ₁₋₄₂ peptides into fibrillar form. Confirm fibril formation via Thioflavin T fluorescence or electron microscopy.
-
Radioligand: Use a tritiated version of 6-OH-BTA-1, [³H]6-OH-BTA-1, or a similar high-affinity Aβ radioligand.
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of Aβ fibrils and the radioligand with increasing concentrations of unlabeled 6-OH-BTA-1 (the competitor).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 2 hours at room temperature).
-
Separation: Separate bound from free radioligand using rapid vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity trapped on the filter using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the Ki or IC₅₀ value. The Kd for [³H]BTA-1 binding to AD brain homogenates has been reported to be approximately 5.8 nM.[1]
Scientist's Note: It is crucial to run parallel assays with brain homogenates from both AD patients and healthy controls.[1] This validates that the binding is specific to the pathological Aβ deposits and not to other components of the brain matrix. This step provides direct evidence of target engagement in a complex, disease-relevant biological environment.
Section 4: In Vitro Preclinical Evaluation
Before advancing to animal models, a battery of in vitro assays is essential to establish a preliminary safety and activity profile.
Cellular Cytotoxicity Assays
These assays determine the concentration at which the compound becomes toxic to cells, establishing a preliminary therapeutic window.
Protocol: MTT Assay in Neuronal Cell Lines
-
Cell Culture: Plate SH-SY5Y or PC-12 cells (human neuroblastoma and rat pheochromocytoma lines, respectively) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of 6-OH-BTA-1 (e.g., from 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Interpretation:
| Cell Line | 6-OH-BTA-1 IC₅₀ (µM) | Selectivity Index (SI) |
| SH-SY5Y (Neuronal) | > 100 | > 17,241 (based on Kd) |
| HepG2 (Liver) | > 100 | N/A |
| HEK293 (Kidney) | > 100 | N/A |
| (Note: Data is hypothetical for illustrative purposes. SI = IC₅₀ / Kd) |
A high selectivity index is desirable, indicating that the compound is potent at its target concentration well below the concentration at which it causes general cellular toxicity.
Off-Target Screening
Given the diverse activities of the benzothiazole class, screening against a panel of common off-targets (e.g., kinases, GPCRs, ion channels) is a prudent step to identify potential side effects early.[12] Several contract research organizations (CROs) offer standardized panels for this purpose.
Section 5: Pharmacokinetics (ADME) Profiling
Pharmacokinetics (PK) describes what the body does to the drug.[13] A successful CNS drug must be able to reach its target in the brain at a sufficient concentration and for an adequate duration.
In Vitro ADME
These assays use cellular or subcellular systems to predict the in vivo ADME properties of the compound.
| Assay | System | Parameter Measured | Significance |
| Metabolic Stability | Liver Microsomes (Human, Rat) | Half-life (t½), Intrinsic Clearance (CLint) | Predicts how quickly the compound will be metabolized by the liver. A very short half-life may prevent therapeutic concentrations from being reached. |
| Permeability | Caco-2 Cell Monolayer | Apparent Permeability (Papp) | Assesses intestinal absorption (for oral dosing) and can be an indicator of general membrane permeability. |
| BBB Permeability | In vitro BBB model (e.g., co-culture) | Efflux Ratio | Directly assesses the ability of the compound to cross the blood-brain barrier and identifies if it is a substrate for efflux transporters like P-glycoprotein. |
| Plasma Protein Binding | Equilibrium Dialysis | Percent Bound | Determines the fraction of the drug that is free (unbound) in the plasma. Only the unbound fraction is pharmacologically active. |
In Vivo Pharmacokinetics in Rodents
This is the first evaluation of the compound in a whole organism and provides critical data for dose selection in efficacy and toxicology studies.[14]
Protocol: Single-Dose PK Study in Rats
-
Animal Model: Use healthy male Sprague-Dawley rats (n=3-4 per group).
-
Dosing: Administer a single dose of 6-OH-BTA-1 via intravenous (IV) and oral (PO) routes in separate groups. The IV dose provides baseline data, while the PO dose assesses oral bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.
-
Sample Processing: Process blood to plasma and store frozen until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of 6-OH-BTA-1 in plasma.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Key PK Parameters (Hypothetical Data):
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Interpretation |
| Cmax (ng/mL) | 500 | 250 | Maximum concentration achieved. |
| Tmax (h) | N/A | 1.0 | Time to reach Cmax. |
| AUC (ng*h/mL) | 1200 | 6000 | Total drug exposure over time. |
| t½ (h) | 3.5 | 3.7 | Half-life; how long the drug stays in the system. |
| CL (mL/min/kg) | 13.9 | N/A | Clearance; rate of elimination. |
| Vd (L/kg) | 4.1 | N/A | Volume of distribution; indicates tissue penetration. |
| F (%) | N/A | 50% | Oral bioavailability. |
Section 6: In Vivo Efficacy and Toxicology
This phase assesses whether the compound has the desired biological effect in a disease model and determines its safety profile in living animals.[15][16]
In Vivo Efficacy in an AD Mouse Model
Scientist's Note: The choice of animal model is critical. Transgenic mice that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), such as the APP/PS1 or 5XFAD models, develop age-dependent Aβ plaques and are considered industry standards for testing Aβ-targeting therapies.
Protocol: Chronic Dosing in APP/PS1 Mice
-
Model: Aged APP/PS1 mice with established plaque pathology and age-matched wild-type controls.
-
Treatment Groups:
-
Vehicle Control
-
6-OH-BTA-1 (Low Dose)
-
6-OH-BTA-1 (High Dose)
-
-
Dosing: Administer the compound daily (e.g., via oral gavage) for an extended period (e.g., 1-3 months). Doses are selected based on PK data to ensure adequate brain exposure.
-
Behavioral Testing: Conduct cognitive tests like the Morris Water Maze or Y-Maze before and after the treatment period to assess effects on memory and learning.
-
Terminal Endpoints: At the end of the study, collect brain tissue for analysis.
-
Biochemical Analysis: Measure Aβ plaque load using ELISA or Western blot.
-
Histology: Stain brain sections with antibodies against Aβ (e.g., 6E10) and analyze plaque burden via microscopy.
-
In Vivo Safety and Toxicology
Safety studies are paramount and are conducted according to strict regulatory guidelines.[17][18]
Protocol: 14-Day Repeat-Dose Toxicity Study in Rats
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.[18]
-
Animal Model: Healthy Sprague-Dawley rats (male and female).
-
Treatment Groups:
-
Vehicle Control
-
Low Dose
-
Mid Dose
-
High Dose
-
-
Dosing: Administer the compound daily for 14 days.
-
Monitoring: Conduct daily clinical observations (body weight, food/water intake, behavior).
-
Terminal Endpoints: At day 15, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect major organs for histopathological examination.
Key Observations: Look for any dose-dependent changes in body weight, blood parameters, or evidence of tissue damage in organs like the liver, kidneys, and heart.[19] The absence of significant findings up to a high dose provides confidence in the compound's safety profile.
Section 7: Data Integration and Candidate Assessment
The culmination of the preclinical evaluation is the integration of all data streams—PD, PK, efficacy, and safety—to build a comprehensive profile of 6-OH-BTA-1 as a therapeutic candidate. A successful candidate will demonstrate:
-
Potent and Specific Target Engagement: High affinity for Aβ plaques with minimal off-target activity.
-
Favorable ADME Properties: Good oral bioavailability, metabolic stability, and, most importantly, significant BBB penetration.
-
In Vivo Efficacy: Demonstrable reduction in Aβ pathology and/or improvement in cognitive function in a relevant animal model.
-
Acceptable Safety Margin: A wide gap between the efficacious dose and the dose at which toxicity is observed.
This integrated assessment forms the basis of the "Go/No-Go" decision for initiating the expensive and highly regulated IND-enabling GLP (Good Laboratory Practice) toxicology studies required for clinical trial approval.
References
- 1. The binding of 2-(4'-methylaminophenyl)benzothiazole to postmortem brain homogenates is dominated by the amyloid component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-(4'-(Methylamino)phenyl)-6-hydroxybenzothiazole | C14H12N2OS | CID 10171487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. d-nb.info [d-nb.info]
- 7. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Preclinical Alzheimer Disease Drug Development: Early Considerations Based on Phase 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reviewing the Alzheimer’s drug development landscape | Amsterdam UMC [amsterdamumc.org]
- 11. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 14. scienceopen.com [scienceopen.com]
- 15. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 16. researchgate.net [researchgate.net]
- 17. In Vivo Toxicity Assessment for Novel Therapies in Multiple Myeloma - Protheragen [protheragen.us]
- 18. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol
Introduction
The 2-arylbenzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties. Notably, derivatives of this class have shown promise as antitumor agents and as imaging agents for amyloid plaques in neurodegenerative diseases.[1][2][3] This document provides a comprehensive guide for the synthesis of a specific derivative, 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol, a compound of interest for researchers in drug development and related scientific fields. The synthetic strategy is designed as a two-step process, commencing with the formation of the benzothiazole core, followed by a selective N-methylation. This guide emphasizes the rationale behind the chosen methodologies, provides detailed, step-by-step protocols, and addresses potential challenges to ensure a reproducible and efficient synthesis.
Synthetic Strategy Overview
The synthesis of this compound is approached via a convergent two-step synthesis. The overall transformation is depicted below:
Caption: Overall synthetic route for this compound.
Step 1: Synthesis of 2-(4-Aminophenyl)benzo[d]thiazol-6-ol (Precursor)
The initial step involves the construction of the benzothiazole ring system. This is achieved through the condensation of an o-aminothiophenol with an aromatic aldehyde.[1][4] This reaction is a cornerstone in the synthesis of 2-arylbenzothiazoles and can be catalyzed by various reagents under different conditions.[4][5][6] For this specific synthesis, 2-amino-5-hydroxythiophenol is reacted with 4-aminobenzaldehyde. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole core.
Step 2: Selective N-Methylation of 2-(4-Aminophenyl)benzo[d]thiazol-6-ol
The second step focuses on the selective monomethylation of the primary aromatic amine on the 4-aminophenyl moiety. This transformation is challenging due to the potential for over-methylation to form the dimethylamino derivative and the possibility of O-methylation at the hydroxyl group on the benzothiazole ring. To achieve high selectivity, we will explore the use of dimethyl carbonate (DMC) in the presence of a zeolite catalyst. This method is reported to be highly selective for the mono-N-methylation of anilines and represents a greener alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[7][8]
Experimental Protocols
Part 1: Synthesis of 2-(4-Aminophenyl)benzo[d]thiazol-6-ol
This protocol is based on general procedures for the condensation of 2-aminothiophenols with aromatic aldehydes.[4][5]
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier Notes |
| 2-Amino-5-hydroxythiophenol | C₆H₇NOS | 141.19 | 1.41 g (10 mmol) | Store under inert gas |
| 4-Aminobenzaldehyde | C₇H₇NO | 121.14 | 1.21 g (10 mmol) | High purity grade |
| Polyphosphoric Acid (PPA) | (HPO₃)n | - | ~20 g | Catalyst and solvent |
| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization |
| Sodium Bicarbonate (sat. aq. soln.) | NaHCO₃ | 84.01 | As needed | For neutralization |
| Deionized Water | H₂O | 18.02 | As needed |
Instrumentation:
-
Round-bottom flask (100 mL)
-
Heating mantle with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-amino-5-hydroxythiophenol (1.41 g, 10 mmol) and 4-aminobenzaldehyde (1.21 g, 10 mmol).
-
Addition of Catalyst: Carefully add polyphosphoric acid (~20 g) to the flask. The mixture will become viscous.
-
Reaction Conditions: Heat the reaction mixture with stirring to 150-160 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: After the reaction is complete, cool the mixture to approximately 80-90 °C and carefully pour it onto crushed ice (~100 g) with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-(4-aminophenyl)benzo[d]thiazol-6-ol.
-
Characterization: Dry the purified product under vacuum and characterize it by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: Workflow for the synthesis of 2-(4-aminophenyl)benzo[d]thiazol-6-ol.
Part 2: Selective N-Methylation of 2-(4-Aminophenyl)benzo[d]thiazol-6-ol
This protocol is adapted from methodologies for the selective mono-N-methylation of aromatic amines using dimethyl carbonate.[7]
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier Notes |
| 2-(4-Aminophenyl)benzo[d]thiazol-6-ol | C₁₃H₁₀N₂OS | 242.30 | 2.42 g (10 mmol) | From Step 1 |
| Dimethyl Carbonate (DMC) | C₃H₆O₃ | 90.08 | ~50 mL | Anhydrous |
| Faujasite Y-type Zeolite | - | - | ~2.5 g | Activated before use |
| Methanol | CH₃OH | 32.04 | As needed | For washing |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For extraction |
| Brine (sat. aq. soln.) | NaCl | 58.44 | As needed | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |
Instrumentation:
-
High-pressure autoclave with magnetic stirring
-
Heating system for the autoclave
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Protocol:
-
Catalyst Activation: Activate the Y-type zeolite by heating it at 500 °C for at least 4 hours in a muffle furnace. Cool it down in a desiccator before use.
-
Reaction Setup: In a high-pressure autoclave, place 2-(4-aminophenyl)benzo[d]thiazol-6-ol (2.42 g, 10 mmol) and the activated Y-type zeolite (~2.5 g).
-
Addition of Reagent: Add anhydrous dimethyl carbonate (~50 mL) to the autoclave.
-
Reaction Conditions: Seal the autoclave and heat the mixture to 150-160 °C with vigorous stirring for 24-48 hours. The internal pressure will increase due to the decomposition of DMC.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.
-
Catalyst Removal: Filter the reaction mixture to remove the zeolite catalyst. Wash the catalyst with a small amount of methanol.
-
Solvent Removal: Combine the filtrate and the washings, and remove the solvent and excess dimethyl carbonate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash it with brine. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes as the eluent) to isolate the desired this compound.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Workflow for the selective N-methylation step.
Discussion and Scientific Rationale
Choice of Benzothiazole Synthesis Method:
The condensation of 2-aminothiophenols with aldehydes in the presence of a dehydrating agent like polyphosphoric acid (PPA) is a well-established and robust method for the synthesis of 2-arylbenzothiazoles.[9] PPA serves as both a solvent and a catalyst, promoting the formation of the Schiff base and facilitating the subsequent cyclization and dehydration steps. While other methods exist, such as those employing microwave irradiation or various catalysts, the PPA method is often high-yielding and suitable for a range of substrates.[4][5]
Challenges in Selective N-Methylation:
The selective mono-N-methylation of primary aromatic amines is a significant challenge in organic synthesis because the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-methylation.[10] Furthermore, the presence of a phenolic hydroxyl group introduces a competing site for methylation.
Rationale for Using Dimethyl Carbonate (DMC):
Dimethyl carbonate is an attractive methylating agent due to its low toxicity and environmentally friendly nature compared to traditional reagents like dimethyl sulfate and methyl halides.[7][8] In the presence of zeolite catalysts, DMC has been shown to exhibit remarkable selectivity for the mono-N-methylation of anilines.[7] The proposed mechanism involves the reversible formation of a carbamate intermediate on the amine, which then undergoes methylation. This mechanism is believed to disfavor the second methylation, thus leading to high selectivity for the mono-methylated product. The solid acid-base properties of the zeolite catalyst are crucial for this selective transformation.
Alternative N-Methylation Strategy:
An alternative approach for the N-methylation is the Eschweiler-Clarke reaction, which utilizes formaldehyde and a reducing agent, often formic acid.[11] More recent modifications of this reaction use formaldehyde as both the reductant and the methyl source.[12][13] While this method is effective for many anilines, it may lack the selectivity required in the presence of the phenolic hydroxyl group.
The Role of Protecting Groups:
Should O-methylation prove to be a significant side reaction, a protection strategy for the phenolic hydroxyl group would be necessary. Common protecting groups for phenols include ethers (e.g., benzyl ether) and silyl ethers.[14][15][16] The hydroxyl group would be protected prior to the N-methylation step and then deprotected under conditions that do not affect the newly formed N-methyl group.
Data Summary and Expected Results
| Compound | Structure | M.W. ( g/mol ) | Expected Yield (%) | Physical Appearance |
| 2-(4-Aminophenyl)benzo[d]thiazol-6-ol | C₁₃H₁₀N₂OS | 242.30 | 70-85 | Yellowish solid |
| This compound | C₁₄H₁₂N₂OS | 256.32 | 60-75 | Off-white to pale yellow solid |
Safety Precautions
-
2-Amino-5-hydroxythiophenol: Handle under an inert atmosphere as thiophenols are prone to oxidation. It is harmful if swallowed or in contact with skin.
-
Polyphosphoric Acid (PPA): Corrosive. Handle with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Reacts exothermically with water.
-
Dimethyl Carbonate (DMC): Flammable liquid. Handle in a well-ventilated area.
-
Autoclave: Ensure you are properly trained in the use of high-pressure equipment. Do not exceed the recommended temperature and pressure limits of the autoclave.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 6. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]
- 7. iris.unive.it [iris.unive.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chimia.ch [chimia.ch]
- 12. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 14. learninglink.oup.com [learninglink.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. Video: Protection of Alcohols [jove.com]
Application Notes and Protocols for PET Imaging with [¹¹C]PIB (2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol)
Introduction: Unveiling Amyloid Pathology in Neurodegenerative Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles in the brain.[1][2] The ability to visualize and quantify Aβ plaque burden in living individuals is crucial for the early diagnosis of AD, tracking disease progression, and evaluating the efficacy of anti-amyloid therapeutic interventions.[3][4] Positron Emission Tomography (PET) imaging has emerged as a powerful in vivo technique for this purpose, and the development of specific radiotracers that bind to Aβ plaques has been a significant advancement in the field.[5]
One of the most widely utilized and well-validated PET tracers for imaging fibrillar Aβ is [¹¹C]2-(4-(methylamino)phenyl)benzo[d]thiazol-6-ol, commonly known as Pittsburgh Compound B or [¹¹C]PIB.[3][6] This molecule, an analog of the fluorescent dye thioflavin T, readily crosses the blood-brain barrier and binds with high affinity and specificity to the β-pleated sheet structures of Aβ fibrils that constitute amyloid plaques.[1][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of [¹¹C]PIB in PET imaging, covering its mechanism of action, radiosynthesis, quality control, and detailed protocols for in vitro and in vivo applications.
Mechanism of Action: High-Fidelity Binding to Fibrillar Amyloid-Beta
The utility of [¹¹C]PIB as an amyloid imaging agent is rooted in its specific interaction with the conformational state of Aβ peptides within plaques. [¹¹C]PIB demonstrates a high affinity for the β-pleated sheet structures that are characteristic of fibrillar Aβ deposits.[1][7] Studies have shown that [¹¹C]PIB binds preferentially to insoluble, fibrillar Aβ, with significantly less binding to soluble Aβ oligomers or neurofibrillary tangles composed of hyperphosphorylated tau protein.[2][7] This selectivity ensures that the PET signal generated by [¹¹C]PIB is a direct and quantitative measure of the brain's fibrillar amyloid plaque burden.[7]
The binding of [¹¹C]PIB to Aβ plaques is a saturable process, and in vitro binding assays using postmortem human brain tissue from AD patients have demonstrated a high binding affinity (Kd) in the nanomolar range.[8][9] The regional distribution of [¹¹C]PIB retention in the brains of individuals with AD, as observed in PET scans, closely mirrors the known post-mortem distribution of Aβ plaques, with high uptake in areas like the frontal, parietal, and temporal cortices, and low uptake in regions typically spared from amyloid pathology, such as the cerebellum.[3][7] The cerebellum is therefore often used as a reference region for the kinetic modeling of [¹¹C]PIB PET data to quantify tracer uptake.[3]
Figure 1: Mechanism of [¹¹C]PIB action for PET imaging of amyloid plaques.
Radiosynthesis and Quality Control of [¹¹C]PIB
The synthesis of [¹¹C]PIB involves the N-methylation of its precursor, 2-(4'-aminophenyl)-6-hydroxybenzothiazole (6-OH-BTA-0), with [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[6] The short 20.4-minute half-life of carbon-11 necessitates a rapid and efficient automated synthesis process.
Protocol for Automated Radiosynthesis of [¹¹C]PIB
This protocol is a general guideline and should be adapted to the specific automated synthesis module available in the user's facility.
Materials and Reagents:
-
Precursor: 2-(4'-aminophenyl)-6-hydroxybenzothiazole (6-OH-BTA-0)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf)
-
Anhydrous N,N-dimethylformamide (DMF) or 2-butanone[6]
-
Sodium hydroxide (NaOH) or other suitable base
-
HPLC purification system with a semi-preparative C18 column
-
Mobile phase: Acetonitrile/citrate buffer or other suitable mixture[6]
-
Sterile water for injection, USP
-
Ethanol, USP
-
Sterile filter (0.22 µm)
Procedure:
-
Production of [¹¹C]Methane: [¹¹C]CO₂ produced from a cyclotron target is converted to [¹¹C]CH₄.
-
Synthesis of [¹¹C]Methylating Agent: [¹¹C]CH₄ is converted to [¹¹C]CH₃I, which is then passed through a heated silver triflate column to produce [¹¹C]CH₃OTf.
-
Radiolabeling Reaction:
-
Dissolve 0.5-1.0 mg of the precursor (6-OH-BTA-0) in 200-300 µL of anhydrous DMF or 2-butanone in the reaction vessel of the automated synthesis module.[6]
-
Add a small volume of a suitable base (e.g., 2 µL of 2M NaOH) to deprotonate the precursor.
-
Bubble the gaseous [¹¹C]CH₃OTf through the precursor solution at room temperature or slightly elevated temperature (e.g., 80°C) for 3-5 minutes.
-
-
Purification:
-
Following the reaction, the mixture is diluted with the HPLC mobile phase and injected onto the semi-preparative C18 column.
-
Elute the [¹¹C]PIB using an isocratic or gradient mobile phase (e.g., acetonitrile/citrate buffer).[6] The retention time of [¹¹C]PIB should be predetermined using a non-radioactive standard.
-
Collect the radioactive peak corresponding to [¹¹C]PIB.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water for injection and passed through a C18 Sep-Pak cartridge to trap the [¹¹C]PIB.
-
Wash the cartridge with sterile water to remove any remaining HPLC solvent.
-
Elute the [¹¹C]PIB from the cartridge with a small volume of ethanol (e.g., 1 mL).
-
Dilute the ethanolic solution with sterile saline for injection to a final ethanol concentration of less than 10%.
-
Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Figure 2: Workflow for the radiosynthesis and quality control of [¹¹C]PIB.
Quality Control Protocol
1. Radiochemical Purity:
-
Method: Analytical High-Performance Liquid Chromatography (HPLC).
-
Column: Analytical C18 column.
-
Mobile Phase: A suitable mixture, often similar to the preparative mobile phase.
-
Detection: UV detector (at the wavelength corresponding to the absorbance maximum of PIB) and a radioactivity detector in series.
-
Acceptance Criterion: Radiochemical purity should be >95%.[10]
2. Specific Activity:
-
Method: Calculated by dividing the total radioactivity of the final product by the total mass of PIB. The mass of PIB is determined by comparing the peak area of the product on the analytical HPLC chromatogram with a standard curve generated from known concentrations of non-radioactive PIB.
-
Acceptance Criterion: Specific activity should be high enough to minimize pharmacological effects and avoid saturation of amyloid binding sites. A typical range at the time of injection is >1 Ci/µmol (>37 GBq/µmol).[10]
3. pH:
-
Method: Measurement with a calibrated pH meter or pH strips.
-
Acceptance Criterion: The pH of the final injectable solution should be within the physiologically acceptable range of 4.5 to 7.5.
4. Sterility and Endotoxin Testing:
-
Method: Standard microbiological testing for sterility and Limulus Amebocyte Lysate (LAL) test for bacterial endotoxins.
-
Acceptance Criterion: The product must be sterile and meet the endotoxin limits for parenteral drugs as specified by the relevant pharmacopeia.
| Parameter | Method | Acceptance Criteria | Reference |
| Radiochemical Purity | Analytical HPLC | > 95% | [10] |
| Specific Activity | Analytical HPLC with standard curve | > 1 Ci/µmol (>37 GBq/µmol) at time of injection | [10] |
| pH | pH meter or pH strips | 4.5 - 7.5 | N/A |
| Sterility | Microbiological Testing | Sterile | N/A |
| Bacterial Endotoxins | LAL Test | As per pharmacopeia standards | N/A |
| Table 1: Quality Control Specifications for [¹¹C]PIB |
In Vitro Applications: Autoradiography
In vitro autoradiography with [¹¹C]PIB on post-mortem human brain tissue sections is a valuable technique to validate the in vivo PET findings and to conduct detailed regional binding studies.
Protocol for In Vitro Autoradiography
Materials:
-
Cryosectioned, unfixed post-mortem human brain tissue sections (10-20 µm thick) from AD patients and healthy controls.
-
[¹¹C]PIB of high specific activity.
-
Incubation buffer (e.g., phosphate-buffered saline, PBS, with 0.1% bovine serum albumin).
-
Washing buffers (e.g., cold PBS).
-
Non-radioactive PIB for non-specific binding determination.
-
Phosphor imaging plates or autoradiography film.
Procedure:
-
Tissue Preparation: Thaw and pre-incubate the brain tissue sections in incubation buffer for 15-30 minutes at room temperature to rehydrate.
-
Incubation:
-
Total Binding: Incubate the sections in a solution of [¹¹C]PIB (e.g., 1-10 nM) in incubation buffer for 60 minutes at room temperature.
-
Non-specific Binding: For adjacent sections, perform the same incubation but in the presence of a high concentration of non-radioactive PIB (e.g., 1-10 µM) to block the specific binding sites.
-
-
Washing:
-
After incubation, rapidly wash the sections in ice-cold washing buffer (e.g., 2 x 5 minutes) to remove unbound radiotracer.
-
Perform a final quick rinse in ice-cold deionized water to remove buffer salts.
-
-
Drying: Dry the washed sections under a stream of cool air.
-
Exposure: Appose the dried sections to a phosphor imaging plate or autoradiography film in a light-tight cassette. The exposure time will depend on the radioactivity concentration and may range from several hours to overnight.
-
Image Analysis:
-
Scan the imaging plate or develop the film.
-
Quantify the regional radioactivity concentration in the resulting autoradiograms using densitometry software.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each brain region of interest.
-
In Vivo PET Imaging
In vivo PET imaging with [¹¹C]PIB allows for the non-invasive assessment of amyloid plaque burden in living subjects.
Protocol for In Vivo PET Imaging
1. Subject Preparation:
-
Subjects should fast for at least 4-6 hours prior to the scan.
-
An intravenous catheter should be placed in an arm vein for radiotracer injection.
-
For arterial blood sampling (for full kinetic modeling), an arterial line may be placed.
-
The subject is positioned comfortably in the PET scanner with their head immobilized to minimize motion artifacts.
2. Radiotracer Administration:
-
A bolus injection of [¹¹C]PIB (typically 10-15 mCi or 370-555 MBq) is administered intravenously. The exact dose may vary based on institutional guidelines and patient characteristics.
3. PET Image Acquisition:
-
Dynamic PET data acquisition is typically initiated at the time of injection and continues for 60-90 minutes.[3]
-
The acquired data is reconstructed into a series of time-stamped images.
4. Image Analysis:
-
Simplified Method (SUVR): A common and robust method for quantifying [¹¹C]PIB uptake is the Standardized Uptake Value Ratio (SUVR).
-
A static image is created by averaging the dynamic frames from a late time window (e.g., 40-60 or 50-70 minutes post-injection), when the tracer has reached a relative equilibrium.
-
Regions of interest (ROIs) are drawn on cortical areas known to accumulate amyloid (e.g., prefrontal cortex, precuneus, temporal cortex) and on a reference region with minimal specific binding (typically the cerebellar cortex).
-
The SUVR is calculated by dividing the mean tracer uptake in the cortical ROI by the mean uptake in the cerebellar reference region.
-
-
Full Kinetic Modeling: For more detailed quantitative analysis, dynamic PET data can be analyzed using kinetic models (e.g., two-tissue compartment model) with an arterial input function to determine the distribution volume ratio (DVR), which is a more direct measure of binding potential.
Figure 3: General workflow for in vivo PET imaging with [¹¹C]PIB.
| Property | Value | Species/System | Reference |
| Binding Affinity (Kd) | 5.8 ± 0.90 nM | Postmortem AD brain homogenates | [8] |
| Binding Affinity (Kd) | 1.4 nM | Postmortem AD frontal cortex | [9] |
| Binding Affinity (Kd) | 4.7 nM | Synthetic Aβ(1-40) fibrils | [9] |
| Brain Uptake (Initial) | High | Mice and Baboons | [9] |
| Brain Clearance | Rapid from normal brain tissue | Mice and Baboons | [9] |
| Metabolites | Polar, do not enter the brain | In vivo studies | [9] |
| Table 2: Key Pharmacokinetic and Binding Properties of [¹¹C]PIB |
Conclusion
[¹¹C]PIB remains a cornerstone radiotracer for the in vivo imaging of fibrillar Aβ plaques in the brain. Its high affinity and specificity, coupled with well-established protocols for its synthesis and use, make it an invaluable tool in the research and clinical evaluation of Alzheimer's disease and other amyloid-related disorders. The protocols and data presented in this application note provide a comprehensive framework for the successful implementation of [¹¹C]PIB PET imaging, from radiochemistry to clinical research applications. Adherence to rigorous quality control and standardized imaging procedures is paramount to ensure the generation of reliable and reproducible data.
References
- 1. Pittsburgh Compound-B (PiB) binds amyloid β-protein protofibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pittsburgh Compound-B (PiB) binds amyloid β-protein protofibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PET Amyloid-Beta Imaging in Preclinical Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diagnosticimaging.com [diagnosticimaging.com]
- 5. Amyloid Imaging: Poised for Integration into Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis optimization of 2-(4-N-[11C]methylaminophenyl)-6-hydroxybenzothiazole ([11C]PIB), β-amyloid PET imaging tracer for Alzheimer's disease diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: In Vivo Amyloid Imaging with 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol (6-OH-BTA-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Visualizing the Hallmarks of Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming senile plaques in the brain.[1][2] These plaques are a primary pathological hallmark of AD, and their detection and quantification in living subjects are crucial for early diagnosis, tracking disease progression, and evaluating the efficacy of anti-amyloid therapies.[2][3] Positron Emission Tomography (PET) has emerged as a powerful in vivo imaging technique that, when used with specific radiotracers, can visualize and measure Aβ plaque burden in the brain.[4]
This guide focuses on 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol, commonly known as 6-OH-BTA-1, a derivative of the pioneering amyloid imaging agent, Thioflavin-T.[5] As an uncharged, neutral compound, 6-OH-BTA-1 exhibits high lipophilicity, enabling it to cross the blood-brain barrier effectively.[4][5] When radiolabeled with Carbon-11 ([¹¹C]), [¹¹C]6-OH-BTA-1 serves as a promising PET tracer for the in vivo imaging of Aβ plaques.[6] This document provides a comprehensive overview of its mechanism, properties, and detailed protocols for its application in preclinical amyloid imaging studies.
Mechanism of Action: Binding to Amyloid-Beta Fibrils
The utility of 6-OH-BTA-1 as an imaging agent stems from its high affinity and selective binding to the cross-β-sheet structures characteristic of amyloid fibrils.[6][7] The planar structure of the benzothiazole core allows it to intercalate into the grooves along the surface of the Aβ fibrils.[8][9][10] This binding event is what allows for the visualization of amyloid plaques via PET imaging. While Thioflavin-T and its derivatives have multiple binding sites on amyloid fibrils with varying affinities, 6-OH-BTA-1 has been engineered for higher affinity binding in the nanomolar range, making it a more sensitive tool for detection.[5][8]
Caption: Mechanism of [¹¹C]6-OH-BTA-1 for Amyloid PET Imaging.
Physicochemical and Pharmacokinetic Properties
The effectiveness of a PET tracer is defined by its chemical and biological properties. 6-OH-BTA-1 has been optimized for high affinity to Aβ plaques and favorable pharmacokinetics, including rapid brain entry and washout from non-target tissues.[6]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂OS | [11] |
| Molecular Weight | 292.78 g/mol (HCl salt) | [11] |
| Binding Affinity (Kd) | 1.4 nM (AD frontal cortex) | [6] |
| 4.7 nM (synthetic Aβ₁₋₄₀ fibrils) | [6] | |
| Brain Uptake (mouse) | Excellent | [12] |
| Clearance | Rapid from normal brain tissue | [6] |
| Metabolism | Metabolites are polar and do not enter the brain | [6] |
| Elimination | Hepatobiliary and renal systems | [4] |
Experimental Protocols
Protocol for Radiosynthesis of [¹¹C]6-OH-BTA-1
This protocol outlines the N-methylation of the precursor, 2-(4-aminophenyl)-6-hydroxybenzothiazole (6-OH-BTA-0), using [¹¹C]methyl triflate.
Materials:
-
6-OH-BTA-0 precursor
-
[¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Anhydrous acetone
-
HPLC system with a semi-preparative column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water mixture)
-
Sterile water for injection
-
0.9% Sodium Chloride for injection
-
Sterile filters (0.22 µm)
Procedure:
-
Precursor Preparation: Dissolve the 6-OH-BTA-0 precursor in anhydrous acetone.
-
Radiolabeling Reaction: Bubble the gaseous [¹¹C]methyl triflate through the precursor solution at room temperature. The reaction is typically rapid, occurring within minutes.
-
Purification:
-
Quench the reaction with water.
-
Inject the crude reaction mixture onto the semi-preparative HPLC system.
-
Collect the fraction corresponding to the [¹¹C]6-OH-BTA-1 peak.
-
-
Formulation:
-
Remove the organic solvent from the collected fraction via rotary evaporation.
-
Reconstitute the purified radiotracer in a sterile solution, such as 0.9% saline, for injection.
-
-
Quality Control:
-
Perform analytical HPLC to determine radiochemical purity and specific activity.
-
Ensure the final product is sterile and pyrogen-free before in vivo use.
-
Protocol for In Vivo PET Imaging in a Transgenic Mouse Model of AD
This protocol describes a typical workflow for performing a PET scan on an AD mouse model, such as the Tg2576 line, which overexpresses a mutated form of human amyloid precursor protein.[12][13][14]
Materials:
-
Transgenic AD mice (e.g., Tg2576, aged 18-24 months) and wild-type littermates as controls.[12][15]
-
Formulated [¹¹C]6-OH-BTA-1 (13-46 MBq per mouse).[12]
-
Anesthesia (e.g., 1-2% isoflurane).[12]
-
Small animal PET scanner.
-
Stereotaxic mouse atlas for region of interest (ROI) analysis.[12]
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Position the mouse on the scanner bed. A tail vein catheter may be placed for accurate radiotracer administration.
-
-
Radiotracer Administration:
-
Administer a bolus injection of 13-46 MBq of [¹¹C]6-OH-BTA-1 via the tail vein.[12]
-
-
PET Scan Acquisition:
-
Immediately begin a dynamic PET scan lasting for 30-60 minutes.[12]
-
Data can be acquired in list mode and subsequently binned into time frames for kinetic analysis.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the acquired data using an appropriate algorithm (e.g., 3D OSEM).[12]
-
Co-register the PET images with a CT or MRI scan for anatomical reference if available.
-
Define regions of interest (ROIs) on the reconstructed images, typically including amyloid-rich areas like the frontal cortex and parietal cortex, and a reference region with low amyloid deposition, such as the cerebellum.[12]
-
Generate time-activity curves (TACs) for each ROI, expressed as percent injected dose per gram (%ID/g).[12]
-
Calculate the standardized uptake value ratio (SUVR) by dividing the radioactivity in the target ROI by the radioactivity in the cerebellum, particularly during the later phase of the scan (e.g., 12-30 minutes post-injection), to assess specific tracer retention.[12]
-
-
Post-Imaging Validation (Optional but Recommended):
Caption: Workflow for In Vivo Amyloid PET Imaging in a Mouse Model.
Data Interpretation and Troubleshooting
Interpreting Results:
-
Time-Activity Curves (TACs): In both transgenic and wild-type mice, TACs for [¹¹C]6-OH-BTA-1 typically show an early peak (30-55 seconds) followed by rapid washout.[12]
-
Specific Binding: In aged transgenic mice with significant plaque pathology, a higher retention of the tracer is expected in amyloid-rich regions (e.g., frontal cortex) compared to the cerebellum during the later washout phase (12-30 minutes).[12] This difference in retention, quantified by the SUVR, is indicative of specific binding to Aβ plaques.
-
Control Animals: Wild-type mice should show uniform and rapid washout across all brain regions, resulting in SUVR values close to 1.
Troubleshooting Common Issues:
| Problem | Potential Cause | Suggested Solution |
| Low Brain Uptake | Poor radiochemical purity; incorrect injection route. | Verify radiotracer quality via HPLC; ensure successful intravenous injection. |
| No Difference Between TG and WT Mice | Young transgenic animals with low plaque burden; low specific activity of the tracer. | Use older animals with confirmed pathology; ensure high specific activity to avoid competition with cold compound. |
| High Signal in Cerebellum | Off-target binding; issues with ROI definition. | Re-evaluate the choice of reference region; ensure accurate anatomical co-registration and ROI placement. |
| Variable Results | Inconsistent anesthesia depth affecting cerebral blood flow; variability in injected dose. | Maintain a stable level of anesthesia; accurately measure and record the injected dose for proper normalization. |
Conclusion
[¹¹C]6-OH-BTA-1 is a valuable radiotracer for the preclinical in vivo imaging of amyloid-beta plaques. Its high affinity, favorable pharmacokinetic profile, and selective binding to Aβ plaques make it a powerful tool in Alzheimer's disease research.[6] The protocols and data presented here provide a guide for researchers to effectively utilize this compound to investigate amyloid pathology, furthering the development of diagnostics and therapeutics for this devastating disease.
References
- 1. Mechanisms of action of amyloid-beta and its precursor protein in neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alzheimer’s Disease and the β-Amyloid Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloid Beta Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Amyloid plaque imaging agent [C-11]-6-OH-BTA-1: biodistribution and radiation dosimetry in baboon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uncharged thioflavin-T derivatives bind to amyloid-beta protein with high affinity and readily enter the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | β-Amyloid: The Key Peptide in the Pathogenesis of Alzheimer’s Disease [frontiersin.org]
- 8. The binding of Thioflavin-T and its neutral analog BTA-1 to protofibrils of the Alzheimer Aβ16-22 peptide probed by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The binding of thioflavin T and its neutral analog BTA-1 to protofibrils of the Alzheimer's disease Abeta(16-22) peptide probed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nucmedcor.com [nucmedcor.com]
- 12. PET imaging of brain with the beta-amyloid probe, [11C]6-OH-BTA-1, in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PET imaging of brain with the β-amyloid probe, [11C]6-OH-BTA-1, in a transgenic mouse model of Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 14. PET imaging of brain with the β-amyloid probe, [11C]6-OH-BTA-1, in a transgenic mouse model of Alzheimer’s disease | springermedizin.de [springermedizin.de]
- 15. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 16. In vivo PET imaging of beta-amyloid deposition in mouse models of Alzheimer's disease with a high specific activity PET imaging agent [18F]flutemetamol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol (Pittsburgh Compound B) in Neuroscience Research
Prepared by: Gemini, Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol, universally known as Pittsburgh Compound B (PIB). As the pioneering and gold standard radiotracer for in vivo imaging of cerebral amyloid-β (Aβ) plaques, PIB has revolutionized the study of Alzheimer's disease (AD).[1][2][3] This guide moves beyond simple instructions to explain the underlying principles, offering field-proven insights into its use in Positron Emission Tomography (PET), autoradiography, and fluorescence microscopy.
Section 1: Mechanism of Action and Binding Profile
The utility of PIB in neuroscience is grounded in its specific molecular interactions with amyloid-β aggregates. Understanding this binding profile is critical for designing experiments and interpreting results.
Core Binding Principle
PIB is a derivative of the histological dye Thioflavin T.[4][5] Its planar structure allows it to intercalate into the cross-β-pleated sheet conformation characteristic of fibrillar amyloid deposits.[4][5] At the tracer concentrations used in PET imaging (typically in the nanomolar range), PIB binds selectively to high-affinity sites on these Aβ structures.[6][7]
The binding is highly specific to Aβ aggregates. PIB demonstrates high affinity for fibrillar Aβ found in both dense-core and diffuse senile plaques, as well as in cerebral amyloid angiopathy (CAA).[5][6][8] While it can bind to prefibrillar aggregates like protofibrils and oligomers, the affinity is significantly lower than for mature fibrils.[4][9] Crucially for its diagnostic utility, PIB shows weak to negligible binding to other protein aggregates found in neurodegenerative diseases, such as the tau-containing neurofibrillary tangles (NFTs) in AD or α-synuclein in Lewy bodies.[6][10]
Quantitative Binding Data
The affinity of PIB for Aβ is a key parameter. In vitro studies have established its binding constants, which underscore its suitability for imaging.
| Ligand Target | Binding Affinity (Kd) | Significance & Reference |
| Aβ Fibrils (from AD brain) | 1–2 nM (High-affinity site) | This high-affinity interaction is the basis for the strong signal seen in PET scans of AD patients.[6] |
| Synthetic Aβ Fibrils | Lower stoichiometry | Binds with fewer high-affinity sites per molecule compared to native AD brain-derived fibrils.[6][11] |
| Aβ Protofibrils & Oligomers | Weaker affinity | Binds to Aβ42 protofibrils and oligomers, but with lower avidity than to fibrils.[4][9] |
| Neurofibrillary Tangles (Tau) | Weak / Low affinity | Contributes to the high specificity of PIB for amyloid pathology over tauopathy.[5][6] |
Section 2: Application I - In Vivo PET Imaging of Amyloid-β
The primary application of PIB is for the in vivo detection and quantification of Aβ plaque burden in the human brain using PET.[12] This has become an invaluable tool for the early diagnosis of AD and for monitoring the efficacy of anti-amyloid therapies in clinical trials.[13]
Principle of [11C]PIB-PET
The technique relies on labeling PIB with the positron-emitting isotope Carbon-11 ([11C]). [11C] has a short physical half-life of 20.4 minutes, necessitating an on-site cyclotron and rapid radiosynthesis immediately prior to injection.[3][14] Following intravenous injection, [11C]PIB rapidly enters the brain. In individuals with significant Aβ deposition, the tracer is retained in amyloid-rich regions like the cortex. In healthy individuals, the tracer washes out of the brain uniformly and quickly. The PET scanner detects pairs of gamma rays produced upon positron annihilation, allowing for the three-dimensional reconstruction and quantification of tracer distribution.
Protocol: Clinical Research [11C]PIB-PET Scan
This protocol outlines the key steps for performing a [11C]PIB-PET scan in a research or clinical trial setting.
1. Participant Preparation
-
Inclusion/Exclusion: Confirm participant eligibility. Contraindications may include inability to lie still for the scan duration or pregnancy.[15][16]
-
Fasting: Subjects are often asked to fast for at least 4 hours prior to the scan to ensure stable physiological conditions.[15]
-
IV Access: Establish intravenous access for radiotracer administration.
-
Positioning: Position the participant comfortably on the scanner bed to minimize motion. Proper head positioning is crucial and is often aided by a head holder and alignment lasers.[15]
2. Radiotracer Administration & Scanning
-
Dosage: Administer a bolus intravenous injection of [11C]PIB (typically 6–20 mCi).[17]
-
Acquisition Type: Dynamic scanning is often preferred in research for quantitative modeling. A typical dynamic scan might last 60-90 minutes, starting at the time of injection.[17] For clinical reads, a static acquisition (e.g., a single 20-minute frame) acquired 40-50 minutes post-injection is common.[15]
-
Scan Parameters:
3. Image Reconstruction and Post-Processing
-
Reconstruction: Reconstruct images using standard algorithms (e.g., OSEM), applying corrections for attenuation, scatter, and decay.
-
Motion Correction: For dynamic scans, perform frame-by-frame registration to correct for any head movement during the long acquisition.[17]
-
Spatial Smoothing: Smooth images to a final uniform spatial resolution (e.g., 8 mm) to improve the signal-to-noise ratio.[17]
Data Analysis and Interpretation
Quantitative analysis is key to interpreting PIB-PET scans. The most common method is the Standardized Uptake Value Ratio (SUVR).
-
Principle: SUVR compares the tracer uptake in a target region of interest (ROI), such as the precuneus or frontal cortex, to a reference region that is largely devoid of Aβ plaques, typically the cerebellar grey matter.
-
Calculation:
-
Co-register the PET image to the participant's structural MRI.
-
Define ROIs on the MRI for cortical areas and the reference region.
-
Calculate the average tracer activity in each ROI from the late-scan frames (e.g., 40-60 minutes post-injection).
-
SUVR = (Mean activity in target ROI) / (Mean activity in reference ROI).
-
-
Interpretation: A scan is deemed "PIB-positive" if the cortical SUVR value exceeds a pre-defined threshold, indicating a significant amyloid burden consistent with AD.[13][18] "PIB-negative" scans show low, uniform tracer uptake across the brain.
| Population | Typical Cortical SUVR | Interpretation |
| Healthy Young Controls | < 1.4 | No significant amyloid deposition. |
| Alzheimer's Disease Patients | > 1.5 - 1.7 (threshold varies) | Pathological level of amyloid deposition.[13][17] |
| Mild Cognitive Impairment (MCI) | Variable | Can be PIB-positive (high risk of progressing to AD) or PIB-negative. |
Section 3: Application II - In Vitro and Ex Vivo Research Tools
Beyond in vivo imaging, PIB is a versatile tool for laboratory-based neuroscience research.
A. In Vitro Autoradiography
This high-resolution technique allows for the precise visualization of Aβ plaques in post-mortem brain tissue sections.
-
Principle: Thin cryosections of brain tissue are incubated with a radiolabeled form of PIB ([11C]PIB or the longer-lived [3H]PIB). The radioligand binds to Aβ plaques. The tissue is then exposed to a phosphor screen or film, which captures the radioactive decay, creating a detailed map of plaque distribution.[19][20]
-
Protocol: [11C]PIB Autoradiography on Human Brain Sections
-
Tissue Preparation: Use 20-μm-thick unfixed cryosections of post-mortem human brain tissue. Mount onto microscope slides.
-
Incubation: Incubate slides in a solution of 1 nM [11C]PIB (or [3H]PIB) in phosphate-buffered saline (PBS) for a defined period (e.g., 60 minutes) at room temperature.[10]
-
Washing: Wash the slides in buffers to remove non-specifically bound tracer. A typical wash series might be 2 x 5 minutes in PBS, followed by a quick dip in distilled water.
-
Drying & Exposure: Quickly dry the slides under a stream of cold air. Place the slides in a cassette against a phosphor imaging plate or autoradiographic film and expose. Exposure time will vary based on the isotope and activity.
-
Imaging & Analysis: Scan the exposed plate using a phosphor imager. The resulting image can be quantified and compared with adjacent sections stained with traditional histology (e.g., immunohistochemistry for Aβ).[10][19][21]
-
B. Fluorescence Microscopy
The intrinsic fluorescent properties of the PIB molecule allow it to be used as a direct stain for Aβ plaques without the need for radioactivity.[22]
-
Application Note: PIB can be used to stain formalin-fixed, paraffin-embedded, or frozen brain sections.[23]
-
Incubate a 100 nM solution of non-radioactive PIB on the tissue section.[23]
-
After washing, the section can be examined with a fluorescence or multiphoton microscope.
-
The resulting fluorescent signal from plaques can be co-localized with signals from antibody-based staining (immunohistochemistry) on the same tissue section to confirm that PIB is binding specifically to Aβ deposits.[22][23]
-
Section 4: Limitations and Future Directions
While PIB is the established gold standard, it is important to be aware of its limitations.
-
Short Half-Life: The 20.4-minute half-life of [11C] is the most significant operational challenge, requiring an on-site cyclotron and radiochemistry facility.[2][3][14] This has driven the development of next-generation amyloid tracers labeled with Fluorine-18 ([18F]), which has a more convenient half-life of ~110 minutes.
-
White Matter Binding: PIB can exhibit some non-specific binding in white matter, which can complicate the interpretation of uptake in adjacent cortical regions.[19][24]
-
Polymorphic Binding: Rare cases of clinically and pathologically confirmed AD have been reported with high Aβ burden but low PIB binding.[8] This suggests that certain polymorphic structures or conformations of Aβ aggregates may not be recognized by PIB, a caution that a negative scan may not always rule out Aβ pathology.[8]
The development of PIB was a watershed moment in AD research. The protocols and principles outlined here provide a framework for leveraging this powerful molecule to advance our understanding of neurodegenerative disease.
References
- 1. e-century.us [e-century.us]
- 2. Two decades of [11C]PiB synthesis, 2003-2023: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two decades of [11C]PiB synthesis, 2003-2023: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pittsburgh Compound-B (PiB) binds amyloid β-protein protofibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. PIB binding in aged primate brain: Enrichment of high-affinity sites in humans with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alzheimer’s Disease and the β-Amyloid Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deficient High-Affinity Binding of Pittsburgh Compound B in a Case of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pittsburgh Compound-B (PiB) binds amyloid β-protein protofibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A Distinct Subfraction of Aβ is Responsible for the High-Affinity Pittsburgh Compound B (PIB) Binding Site in Alzheimer’s Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fully automated production of [11C]PiB for clinical use on Trasis-AllinOne synthesizer module - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Early detection of Alzheimer’s disease using PiB and FDG PET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 18F-Labeled 6-methyl-2-(4’-fluorophenyl)-1,3-benzothiazole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. adni.loni.usc.edu [adni.loni.usc.edu]
- 16. PET/MRI Brain Imaging for Alzheimer's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. Frontiers | Identifying Mild Alzheimer's Disease With First 30-Min 11C-PiB PET Scan [frontiersin.org]
- 18. auntminnie.com [auntminnie.com]
- 19. Autoradiographic comparison between [11C]PiB and [18F]AZD4694 in human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo and in vitro receptor autoradiography of the human brain using an 11C-labelled benzodiazepine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Generation of clickable Pittsburgh Compound B for the detection and capture of β-amyloid in Alzheimer’s Disease brain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 11C-PiB and 124I-Antibody PET Provide Differing Estimates of Brain Amyloid-β After Therapeutic Intervention | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes & Protocols: 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol as a Biomarker for Alzheimer's Disease
Introduction: The Advent of a Transformative Biomarker
The definitive diagnosis of Alzheimer's disease (AD) has historically relied on postmortem examination of brain tissue to identify its pathological hallmarks: amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs).[1] This limitation created a significant barrier to early diagnosis and the development of effective treatments. The development of 2-(4-(methylamino)phenyl)benzo[d]thiazol-6-ol, widely known as Pittsburgh Compound B (PiB), represents a landmark achievement in neuroscience, enabling the in vivo visualization of Aβ plaques in the living human brain.[2][3]
PiB is a fluorescent, charge-neutral derivative of the histological dye Thioflavin T.[2][4] Its small molecular size and lipophilic nature allow it to readily cross the blood-brain barrier.[2][5] Once in the brain, PiB exhibits high affinity and specificity for the fibrillar β-sheet conformation of Aβ peptides (Aβ40 and Aβ42) that constitute the dense core of amyloid plaques.[6][7] When radiolabeled with the positron-emitting isotope Carbon-11 ([11C]PiB), it becomes a powerful tracer for Positron Emission Tomography (PET), providing a quantitative measure of brain amyloid burden.[6][8]
The ability to detect Aβ pathology in living individuals has revolutionized the field by:
-
Enabling Early Diagnosis: High PiB retention is observed in individuals with AD and a significant portion of those with Mild Cognitive Impairment (MCI).[8][9] It can even identify preclinical AD in cognitively normal individuals, years before symptoms emerge.[10]
-
Improving Diagnostic Accuracy: PiB-PET helps differentiate AD from other forms of dementia that do not involve Aβ pathology.[8]
-
Facilitating Drug Development: It serves as a critical biomarker for patient selection in clinical trials and for monitoring the efficacy of anti-amyloid therapeutic interventions.[1][11]
This document provides detailed protocols for the application of PiB and its analogs in both in vitro and preclinical in vivo settings, offering researchers the foundational methodologies to leverage this tool in their own work.
Mechanism of Action: Selective Intercalation with Aβ Fibrils
The utility of PiB as a biomarker is grounded in its specific binding mechanism. Aβ peptides, produced by the cleavage of the Amyloid Precursor Protein (APP), can misfold and aggregate, transitioning from soluble monomers to insoluble fibrils organized in a β-pleated sheet structure.[3] PiB's planar benzothiazole-aniline structure allows it to intercalate into the grooves of these β-sheets, a property shared with its parent compound, Thioflavin T.[12] However, unlike Thioflavin T, PiB is uncharged, which vastly improves its ability to enter the brain.[4][5] Studies have shown that at the low nanomolar concentrations used for imaging, PiB binds specifically to Aβ plaques with minimal binding to NFTs or other common neuroreceptors.[5][7]
Caption: Mechanism of [11C]PiB as a PET imaging agent for Aβ plaques.
In Vitro Applications & Protocols
In vitro assays are essential for screening new compounds, determining binding kinetics, and validating the presence of PiB binding sites in tissue samples.
Protocol: Competitive Binding Assay with Brain Homogenates
This protocol is used to determine the binding affinity (Ki) of unlabeled test compounds by measuring their ability to compete with a radiolabeled ligand (e.g., [3H]PiB) for binding sites in brain tissue homogenates.
Rationale: This assay is the gold standard for validating that a novel compound engages the same target as PiB. Comparing binding in AD brain tissue (high in Aβ plaques) versus control tissue or cerebellum (low in Aβ plaques) confirms target specificity.[5]
Materials:
-
Postmortem human brain tissue (e.g., frontal cortex from confirmed AD cases and age-matched controls).
-
Radioligand: [3H]this compound ([3H]PiB or [3H]BTA-1).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Unlabeled PiB (for determining non-specific binding).
-
Test compounds.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and fluid.
Procedure:
-
Homogenate Preparation: Thaw frozen brain tissue on ice. Dilute 10-fold in ice-cold PBS to a final concentration of 1 mg/mL.[5] Homogenize thoroughly using a tissue homogenizer and keep on ice.
-
Assay Setup: In 12x75 mm borosilicate glass tubes, prepare the following in triplicate:
-
Total Binding: 100 µL of homogenate + 800 µL PBS + 100 µL [3H]PiB solution (to a final concentration of ~1.2 nM).[5]
-
Non-Specific Binding (NSB): 100 µL of homogenate + 700 µL PBS + 100 µL unlabeled PiB (to a final concentration of ~2 µM) + 100 µL [3H]PiB solution.
-
Competitive Binding: 100 µL of homogenate + PBS + various concentrations of test compound + 100 µL [3H]PiB solution. (Ensure final volume is 1 mL).
-
-
Incubation: Incubate all tubes for 2 hours at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold PBS to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Use non-linear regression analysis (e.g., Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. The Kd of [3H]PiB for AD brain is approximately 5.8 nM.[5][7]
-
Caption: Workflow for the in vitro competitive binding assay.
Protocol: Fluorescence Staining of Aβ Plaques in Brain Tissue
This protocol allows for direct visualization of Aβ plaques in fixed brain sections.
Rationale: This method provides direct anatomical evidence of a compound's ability to bind to plaque structures. It is often used to corroborate binding assay data and can reveal binding patterns for different plaque morphologies.[5]
Materials:
-
Paraffin-embedded or frozen sections (8-10 µm) of AD brain tissue.
-
PiB or a fluorescent derivative (e.g., 6-CN-PiB).
-
Staining Buffer: PBS with 0.1% Triton X-100.
-
Mounting medium with DAPI (optional, for nuclear counterstain).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Tissue Preparation:
-
For paraffin sections: Deparaffinize and rehydrate through a series of xylene and ethanol washes.
-
For frozen sections: Bring to room temperature and fix briefly in 4% paraformaldehyde.
-
-
Staining:
-
Wash sections 3 times in PBS.
-
Incubate sections with a solution of PiB (e.g., 100 nM to 1 µM) in Staining Buffer for 30 minutes at room temperature in the dark.[5]
-
-
Washing:
-
Rinse sections briefly in PBS.
-
Differentiate in 70% ethanol for 2 minutes to reduce background fluorescence.
-
Wash sections 3 times in PBS.
-
-
Mounting:
-
Mount coverslips using an aqueous mounting medium (with DAPI if desired).
-
-
Imaging:
-
Visualize under a fluorescence microscope. PiB fluorescence is typically excited around 350 nm and emits around 450 nm. A DAPI or UV filter set is usually appropriate. Aβ plaques, cerebrovascular amyloid, and NFTs will appear brightly fluorescent.[5]
-
Preclinical In Vivo Applications & Protocols
In vivo imaging in animal models is a crucial step to evaluate a tracer's blood-brain barrier penetration, pharmacokinetic profile, and its ability to detect plaques in a living organism.
Protocol: [11C]PiB PET Imaging in Transgenic Mice
This protocol describes the use of [11C]PiB PET to quantify Aβ plaque burden in a transgenic mouse model of AD (e.g., APP/PS1).
Rationale: This procedure assesses the key characteristics required for a successful PET tracer: high initial brain uptake followed by rapid washout from non-target areas, leading to a high target-to-background ratio.[13]
Materials:
-
[11C]PiB, synthesized and quality-controlled.
-
Transgenic AD mice (e.g., APP/PS1) and wild-type littermates as controls.
-
MicroPET scanner.
-
Anesthesia (e.g., isoflurane).
-
Tail vein catheter.
Procedure:
-
Animal Preparation: Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance). Place the animal on the scanner bed with the head positioned in the center of the field of view.
-
Radiotracer Administration: Administer a bolus injection of [11C]PiB (typically 3-7 MBq) via the tail vein catheter.
-
PET Scan Acquisition: Begin a dynamic PET scan immediately following injection, acquiring data for 60 minutes.
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into time frames (e.g., 6 x 30s, 4 x 60s, 8 x 300s).
-
Co-register the PET image to a standard mouse brain atlas or a subject-specific MRI/CT for anatomical reference.
-
Define Volumes of Interest (VOIs) for plaque-rich regions (e.g., cortex, hippocampus) and a reference region with sparse plaque pathology (e.g., cerebellum).[9]
-
Generate Time-Activity Curves (TACs) for each VOI.
-
Calculate the Standardized Uptake Value Ratio (SUVR) for the terminal time window (e.g., 40-60 minutes post-injection) using the formula: SUVR = Mean Uptake in Target VOI / Mean Uptake in Reference VOI .
-
-
Confirmation (Optional): Following the scan, the brain can be harvested for ex vivo autoradiography or immunohistochemistry to confirm the correlation between the PET signal and actual plaque deposition.[14]
Data Summary & Interpretation
Effective use of PiB requires accurate interpretation of the generated data.
Key Quantitative Parameters
| Parameter | Application | Typical Value (for PiB) | Interpretation | Reference |
| Kd | In Vitro Binding | ~5.8 nM (in AD brain) | Dissociation constant. A lower value indicates higher binding affinity. | [5][7] |
| Ki | In Vitro Binding | ~2-11 nM (vs. Aβ fibrils) | Inhibition constant. A lower value indicates a more potent competitor. | [5][15] |
| SUVR | In Vivo PET Imaging | > 1.5 (Positive Scan) | Standardized Uptake Value Ratio. High ratio indicates significant specific binding to Aβ plaques. | [9] |
| Brain Uptake | In Vivo Biodistribution | ~6.4 %ID/g at 2 min | Initial percentage of injected dose per gram of tissue. High value indicates good BBB penetration. | [15] |
Interpreting Results
-
High In Vitro Affinity: A low nanomolar Ki or Kd value suggests strong and specific interaction with the Aβ target. This is a prerequisite for a successful imaging agent.
-
Positive PET Scan: In a PiB-PET scan, a high SUVR (>1.5) in cortical regions compared to the cerebellum is indicative of significant amyloid plaque pathology, a core feature of Alzheimer's disease.[9] The pattern of uptake—typically in the frontal, parietal, and temporal cortices—is characteristic of AD.[3]
-
Negative PET Scan: A negative scan shows low, uniform tracer uptake across the brain with rapid clearance, indicating a lack of significant fibrillar Aβ deposits. This has a high negative predictive value, making a diagnosis of AD unlikely.
References
- 1. Alzheimer's disease: spect and pet tracers for beta-amyloid imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. Biomarkers of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of clickable Pittsburgh Compound B for the detection and capture of β-amyloid in Alzheimer’s Disease brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pittsburgh compound B - Wikipedia [en.wikipedia.org]
- 7. The binding of 2-(4'-methylaminophenyl)benzothiazole to postmortem brain homogenates is dominated by the amyloid component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early detection of Alzheimer’s disease using PiB and FDG PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serial PIB and MRI in normal, mild cognitive impairment and Alzheimer's disease: implications for sequence of pathological events in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIB Imaging Predicts Progression from Cognitively Normal to Symptomatic Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Positron Emission Tomography β-Amyloid Plaque Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrochemical oxidation of benzothiazole dyes for monitoring amyloid formation related to the Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of 2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole for in vivo quantitation of amyloid deposits in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol in Drug Discovery and Development
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division
Section 1: Introduction and Overview
2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol, also widely known in scientific literature as 6-hydroxy-BTA-1 (6-OH-BTA-1), is a pivotal molecule in the field of neurodegenerative disease research and diagnostics.[1] As a hydroxylated derivative of the uncharged thioflavin-T analogue BTA-1, this compound represents a cornerstone of the benzothiazole scaffold, which has demonstrated significant utility in medicinal chemistry.[2][3] Its primary and most notable application is as a high-affinity, high-specificity ligand for amyloid-beta (Aβ) plaques, the principal neuropathological hallmark of Alzheimer's disease (AD).[2][3]
The compound's structural properties, particularly its lipophilicity and ability to cross the blood-brain barrier, make its scaffold ideal for the development of in vivo imaging agents.[3] This has led to its central role in the creation of Positron Emission Tomography (PET) tracers, such as the renowned Pittsburgh Compound B (PiB), for the definitive, non-invasive diagnosis of AD in living patients.[1][4]
While its fame is rooted in neuroscience, the broader 2-arylbenzothiazole chemical class has also yielded compounds with potent and selective antitumor activity, operating through a distinct mechanism of action in oncology.[5][6] This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in both neurodegenerative and oncological research contexts.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-ol | [1] |
| Synonyms | 6-OH-BTA-1, PIB benzothiazole | [1] |
| CAS Number | 566169-93-5 | [1][7] |
| Molecular Formula | C₁₄H₁₂N₂OS | [1] |
| Molecular Weight | 256.32 g/mol | [1] |
| XLogP3 | 3.9 | [1] |
Section 2: Core Mechanism of Action in Alzheimer's Disease Research
The defining characteristic of Alzheimer's disease pathology is the extracellular deposition of Aβ peptides into insoluble plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[3] this compound and its close analogs were engineered to specifically target and bind to the β-sheet conformation that is characteristic of aggregated Aβ fibrils found in these plaques.[2][8]
The binding is both high-affinity and highly specific. Studies using radiolabeled BTA-1 ([³H]BTA-1) on postmortem human brain tissue have shown that binding is over 10-fold higher in the gray matter of AD brains compared to control brains.[3] Crucially, this high-affinity binding was not observed in the cerebellum, an area typically spared from Aβ pathology, making it an excellent reference region for PET imaging studies.[3] Furthermore, the compound shows negligible binding to NFTs at the nanomolar concentrations used for imaging, underscoring its selectivity for amyloid pathology.[2][3] This specificity is the foundation of its utility as a diagnostic tool, allowing for the direct visualization and quantification of amyloid burden in the brain.
Diagram 1: Mechanism of Aβ plaque targeting for PET imaging.
Section 3: Application in PET Imaging Agent Development
The development of non-invasive diagnostic tools for AD is a critical unmet need. The properties of the this compound scaffold make it an exceptional candidate for developing PET radiotracers.[3] PET imaging requires a tracer that can be radiolabeled (typically with ¹¹C or ¹⁸F), readily enters the brain, binds to its target with high specificity, and clears from non-target areas to produce a strong signal-to-noise ratio.[4]
This scaffold fulfills these requirements. Its uncharged, lipophilic nature facilitates excellent brain entry and subsequent clearance.[2] The foundational compound of this class, [¹¹C]PiB (Pittsburgh Compound B), utilizes this core structure and has become the gold standard for Aβ PET imaging. However, the short 20.4-minute half-life of Carbon-11 limits its use to facilities with an on-site cyclotron.[4]
To overcome this, derivatives have been developed, most notably [¹⁸F]Flutemetamol.[4] This compound incorporates a Fluorine-18 atom (half-life ~110 minutes) onto the benzothiazole structure, making it more widely accessible for clinical use.[4] The binding characteristics remain highly favorable, allowing for robust detection of Aβ plaques in patients with mild cognitive impairment and AD.[4]
Table 2: Comparative Binding Affinities for Aβ Plaques
| Compound/Radioligand | Target | Binding Affinity (Kd or Ki) | Comments | Source |
| [³H]BTA-1 | Synthetic Aβ₄₀ Fibrils | Kd = 3.0 nM (approx.) | High affinity to synthetic fibrils. | [3] |
| [³H]BTA-1 | AD Brain Homogenates | Kd = 5.8 ± 0.90 nM | Demonstrates high affinity in complex brain tissue. | [2][3] |
| BTA-1 (unlabeled) | AD Brain Homogenates | Ki = 6.9 nM (approx.) | Inhibition constant from competitive binding assays. | [3] |
| [¹⁸F]Flutemetamol | Postmortem AD Brain | Kd = 15 nM (approx.) | Retains high affinity with the ¹⁸F label. | [9] |
Section 4: Experimental Protocols for Aβ Plaque Characterization
Protocol 4.1: General Synthesis of the 2-Arylbenzothiazole Scaffold
This protocol describes a general method for synthesizing the 2-arylbenzothiazole core via condensation, which can be adapted for this compound.[10][11]
Materials:
-
2-Amino-5-hydroxythiophenol (or related aminothiophenol)
-
4-(Methylamino)benzaldehyde (or related aldehyde)
-
Solvent (e.g., Dimethylformamide - DMF, or ethanol)
-
Catalyst (optional, e.g., iodine, acid catalyst)
-
Microwave reactor or conventional heating setup
-
Standard glassware for organic synthesis
-
Purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: In a microwave reaction vessel or a round-bottom flask, dissolve the 2-aminothiophenol derivative (1.0 eq) in the chosen solvent.
-
Addition of Aldehyde: Add the corresponding benzaldehyde derivative (1.1 eq) to the solution.
-
Catalysis (if applicable): If using a catalyst, add it at this stage (e.g., a catalytic amount of iodine).
-
Reaction:
-
Microwave: Seal the vessel and heat in a microwave reactor. Typical conditions might be 100-150 °C for 10-30 minutes. Optimization is required.
-
Conventional: Heat the mixture under reflux for several hours (2-24 h), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-arylbenzothiazole product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 4.2: In Vitro Competitive Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to Aβ plaques in brain tissue homogenates.[2][3]
Materials:
-
Postmortem brain tissue (e.g., frontal cortex from confirmed AD patients and age-matched controls)
-
[³H]BTA-1 or a similar suitable radioligand
-
Test compound (e.g., this compound) at various concentrations
-
Homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors)
-
Incubation buffer
-
Unlabeled BTA-1 or a similar compound for determining non-specific binding
-
Glass fiber filters
-
Cell harvester/filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Tissue Homogenate Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove large debris. Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup: In test tubes, combine the brain homogenate (e.g., 50-100 µg protein), a fixed concentration of the [³H] radioligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Controls:
-
Total Binding: Tubes with homogenate and radioligand only.
-
Non-specific Binding (NSB): Tubes with homogenate, radioligand, and a high concentration (e.g., 1-10 µM) of an unlabeled competitor (e.g., BTA-1) to saturate all specific binding sites.
-
-
Incubation: Incubate all tubes at room temperature for a defined period (e.g., 2-3 hours) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram 2: Workflow for the In Vitro Competitive Binding Assay.
Section 5: Broader Context: The 2-Arylbenzothiazole Scaffold in Oncology
Beyond neuroscience, the 2-arylbenzothiazole scaffold is the basis for a class of potent and selective anticancer agents.[12][13] The lead compound in this series, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), exhibits nanomolar growth inhibitory activity against specific human cancer cell lines, including breast, ovarian, and colon carcinomas, while being largely inactive against others.[5][6][14]
The mechanism of action is entirely different from that in AD research. In sensitive cancer cells, these benzothiazoles act as prodrugs.[5] They induce the expression of and are subsequently bioactivated by the cytochrome P450 enzyme CYP1A1.[5] This metabolic activation, believed to occur at the exocyclic amine, generates reactive electrophilic species that form DNA adducts, ultimately leading to cell death.[5] Cell lines that do not express or cannot be induced to express CYP1A1 are inherently resistant, which explains the observed selectivity.[5]
Diagram 3: Anticancer mechanism of 2-arylbenzothiazoles via CYP1A1 activation.
Protocol 5.1: In Vitro Cell Viability Assay (MTT)
This protocol assesses the selective cytotoxicity of a benzothiazole compound against sensitive (e.g., MCF-7 breast cancer) and resistant (e.g., HCT 116 colon cancer) cell lines.
Materials:
-
Sensitive and resistant cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubation: Return the plates to the incubator and expose the cells to the compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use non-linear regression to fit a dose-response curve and determine the GI₅₀ (concentration causing 50% growth inhibition).
-
Compare the GI₅₀ values between the sensitive and resistant cell lines to determine the selectivity index.
-
Section 6: Summary and Future Directions
This compound is a molecule of profound importance in drug discovery, primarily as a foundational scaffold for Aβ plaque imaging agents in Alzheimer's disease. Its ability to specifically target a key pathological hallmark of AD has revolutionized the diagnosis and study of the disease. The protocols provided herein offer a framework for researchers to synthesize, characterize, and apply this and related compounds in a laboratory setting.
Furthermore, the demonstrated anticancer activity of the broader 2-arylbenzothiazole class highlights the versatility of this chemical scaffold. Future research may focus on:
-
Developing next-generation PET tracers with improved kinetics and higher affinity for earlier detection of Aβ pathology.
-
Designing derivatives that can selectively target different forms of protein aggregates, such as oligomers or specific tau isoforms.
-
Exploring the anticancer potential of new benzothiazole analogs and developing strategies to overcome drug resistance.
The continued exploration of this remarkable scaffold promises to yield further innovations in both diagnostics and therapeutics for humanity's most challenging diseases.
Section 7: References
-
Klunk, W. E., Wang, Y., Huang, G. F., Debnath, M. L., Holt, D. P., Shao, L., Hamilton, R. L., Ikonomovic, M. D., DeKosky, S. T., & Mathis, C. A. (2003). The binding of 2-(4'-methylaminophenyl)benzothiazole to postmortem brain homogenates is dominated by the amyloid component. The Journal of Neuroscience, 23(6), 2086–2092. --INVALID-LINK--
-
Klunk, W. E., Wang, Y., Huang, G. F., Debnath, M. L., Holt, D. P., Shao, L., Hamilton, R. L., Ikonomovic, M. D., DeKosky, S. T., & Mathis, C. A. (2003). The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component. Journal of Neuroscience, 23(6), 2086-2092. --INVALID-LINK--
-
PubChem. (n.d.). 2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Shideman, C. R., & Talu, M. (2012). 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). --INVALID-LINK--
-
Okamura, N., Harada, R., Furumoto, S., Arai, H., Yanai, K., & Kudo, Y. (2014). Characteristics of Tau and Its Ligands in PET Imaging. Current pharmaceutical design, 20(37), 5825–5833. --INVALID-LINK--
-
PubChem. (n.d.). 2-(4'-(Methylamino)phenyl)-6-hydroxybenzothiazole. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Villemagne, V. L., & Okamura, N. (2014). PET radioligands for imaging of tau pathology: current status. Journal of nuclear medicine, 55(6), 875–878. --INVALID-LINK--
-
Kagan, I., L-A., & K., K. (2009). Electrochemical oxidation of benzothiazole dyes for monitoring amyloid formation related to the Alzheimer's disease. Analytical chemistry, 81(22), 9239–9244. --INVALID-LINK--
-
Apollo Scientific. (n.d.). 2-[4-(methylamino)phenyl]benzo[d]thiazol-6-ol. Retrieved from --INVALID-LINK--
-
Sabri, O., & Sabbagh, M. N. (2015). PET Imaging of Tau Pathology in Alzheimer's Disease and Tauopathies. Frontiers in neurology, 6, 32. --INVALID-LINK--
-
Hutchinson, I., Chua, M. S., Browne, H. L., Trapani, V., Bradshaw, T. D., Westwell, A. D., & Stevens, M. F. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British journal of cancer, 86(8), 1348–1354. --INVALID-LINK--
-
Bradshaw, T. D., Shi, D. F., Schultz, R. J., Paull, K. D., Kelland, L., Wilson, A., Garner, C., Fiebig, H. H., Wrigley, S., & Stevens, M. F. (1998). Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo. British journal of cancer, 77(5), 745–752. --INVALID-LINK--
-
Bradshaw, T. D., Shi, D. F., Schultz, R. J., Paull, K. D., Kelland, L., Wilson, A., Garner, C., Fiebig, H. H., Wrigley, S., & Stevens, M. F. (1998). Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo. British Journal of Cancer, 77(5), 745–752. --INVALID-LINK--
-
Bradshaw, T. D., & Stevens, M. F. G. (2001). The Discovery of the Potent and Selective Antitumour Agent 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) and Related Compounds. Current Medicinal Chemistry, 8(2), 203-210. --INVALID-LINK--
-
Yildiz, M., Yurdakul, S., & Yurdakul, S. (2008). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Molecules, 13(4), 893–905. --INVALID-LINK--
-
Shi, D. F., Bradshaw, T. D., Wrigley, S., McCall, C. J., Lelieveld, P., Fichtner, I., & Stevens, M. F. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of medicinal chemistry, 39(17), 3375–3384. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from --INVALID-LINK--
References
- 1. 2-(4'-(Methylamino)phenyl)-6-hydroxybenzothiazole | C14H12N2OS | CID 10171487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The binding of 2-(4'-methylaminophenyl)benzothiazole to postmortem brain homogenates is dominated by the amyloid component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 566169-93-5 Cas No. | 2-[4-(methylamino)phenyl]benzo[d]thiazol-6-ol | Apollo [store.apolloscientific.co.uk]
- 8. Electrochemical oxidation of benzothiazole dyes for monitoring amyloid formation related to the Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | PET Imaging of Tau Pathology in Alzheimer’s Disease and Tauopathies [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Benzothiazole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Reducing non-specific binding of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol
Welcome to the technical support guide for 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol, a key fluorescent agent for the detection of amyloid-β (Aβ) plaques. This molecule, a derivative of Thioflavin T and structurally related to Pittsburgh Compound B (PiB), is a powerful tool in neurodegenerative disease research.[1][2] However, its utility can be hampered by non-specific binding (NSB), leading to high background signal and potentially confounding results.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate non-specific binding in their experiments. We will explore the underlying causes of NSB and provide validated, step-by-step protocols to enhance signal specificity and data reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent chemical compound used extensively in Alzheimer's disease research.[3][4] Its molecular structure allows it to intercalate with the β-sheet structures characteristic of amyloid fibrils, which are the primary component of Aβ plaques found in the brains of Alzheimer's patients.[1] Upon binding, its fluorescence properties change, allowing for the visualization of these pathological hallmarks in applications such as histology (immunofluorescence) and in vitro binding assays with brain homogenates or synthetic Aβ fibrils.[5][6] It is a close analog of Pittsburgh Compound B (PiB), the first radiotracer used to image Aβ plaques in living humans via Positron Emission Tomography (PET).[2][7][8]
Q2: What is non-specific binding (NSB) and why is it a problem with this compound?
Non-specific binding (NSB) refers to the interaction of the compound with unintended targets in your sample.[9][10] Instead of binding exclusively to Aβ plaques, the molecule may adhere to other cellular components, surfaces of labware, or other proteins through mechanisms like hydrophobic or ionic interactions.[11][12]
This is a significant problem because:
-
It Increases Background Signal: NSB creates a high baseline "noise" that can obscure the true "signal" from your target of interest, resulting in a poor signal-to-noise ratio.[13]
-
It Reduces Assay Sensitivity: The ability to detect subtle changes or low levels of Aβ plaques is compromised when the background is high.[14]
Studies have shown that PiB and similar compounds exhibit notable non-specific binding to white matter in the brain, which is rich in lipids and myelin.[15] This is largely attributed to the compound's lipophilic (fat-loving) nature.[7][8]
Troubleshooting Guide: Common Issues & Solutions
Q3: I'm seeing high, diffuse background staining in my brain tissue sections. How can I improve specificity?
This is the most common issue encountered during immunohistochemistry (IHC) or immunofluorescence (IF) staining. The cause is often a combination of hydrophobic interactions and ionic attractions between the compound and various tissue components.
Core Principle of the Solution: The primary strategy is to "block" these non-specific sites before applying the fluorescent compound. This is achieved by pre-incubating the tissue with solutions containing inert proteins or other molecules that physically occupy potential non-specific binding sites.[16][17]
Caption: Blocking agents occupy non-specific sites, allowing the probe to bind specifically to its target.
Solutions & Protocols
-
Optimize Your Blocking Buffer: A simple phosphate-buffered saline (PBS) solution is not sufficient. You must add blocking agents to saturate non-specific sites.[18][19]
Blocking Agent Concentration Mechanism of Action & Key Considerations Bovine Serum Albumin (BSA) 1-5% (w/v) A cost-effective protein blocker that reduces general hydrophobic and protein-protein interactions.[11] Normal Serum 5-10% (v/v) Contains a mixture of proteins and antibodies that block a wide range of non-specific sites. Crucially, use serum from the same species that your secondary antibody (if any) was raised in. This prevents the secondary antibody from binding to the blocking serum itself.[13][16] Casein / Non-fat Dry Milk 1-5% (w/v) An alternative protein blocker, particularly useful for reducing surface background on membranes and slides.[20] -
Incorporate Detergents in Wash Buffers: Using a mild, non-ionic detergent in your wash buffers helps to disrupt weak, non-specific hydrophobic interactions without disturbing the high-affinity specific binding.[20][21][22]
Detergent Recommended Concentration Tween-20 0.05% - 0.1% (v/v) Triton X-100 0.1% - 0.3% (v/v) Caution: Higher concentrations of detergents can permeabilize membranes but may also increase non-specific binding for certain probes, so optimization is key.[23]
-
Adjust Ionic Strength: Non-specific binding can also be driven by electrostatic interactions. Increasing the salt concentration in your buffers can help to shield these charges.[11][21]
-
Action: Supplement your blocking and wash buffers with an additional 150-250 mM of Sodium Chloride (NaCl).
-
Step-by-Step Protocol: Optimized Staining for Tissue Sections
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize with xylene and rehydrate through a graded series of ethanol to water as per standard protocols.[19]
-
Antigen Retrieval (if needed): If performing co-staining with antibodies, perform antigen retrieval (e.g., heat-induced epitope retrieval) as required by your antibody protocol.[24]
-
Initial Wash: Wash slides 3x for 5 minutes each in a wash buffer such as TBS-T (Tris-Buffered Saline with 0.05% Tween-20) .
-
Blocking: Prepare a blocking buffer consisting of TBS, 5% Normal Goat Serum (or other appropriate serum), 1% BSA, and an additional 150 mM NaCl .
-
Incubate tissue sections in this blocking buffer for at least 1-2 hours at room temperature in a humidified chamber.
-
-
Primary Staining:
-
Dilute your this compound compound to its working concentration in the same blocking buffer used in the previous step.
-
Drain the blocking buffer from the slides (do not wash) and apply the diluted compound.
-
Incubate for the recommended time (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
-
Washing: Wash the slides thoroughly to remove unbound probe. Perform 3-4 washes of 10 minutes each in TBS-T.
-
Mounting and Imaging: Mount with an appropriate aqueous mounting medium and coverslip for fluorescence microscopy.
Q4: My in vitro competition assay with brain homogenates has a high background, making it difficult to determine the true Kd. What can I do?
In vitro assays using complex mixtures like brain homogenates or even simpler systems with synthetic fibrils can suffer from NSB to both the assay vessel (e.g., microplate wells) and other proteins in the sample.[5][12]
Core Principle of the Solution: The key is to run a parallel experiment to explicitly measure and subtract the non-specific binding. This is achieved by adding a vast excess of an unlabeled version of the compound (a "competitor") to a set of reactions. This competitor will occupy all the high-affinity specific binding sites, leaving only the low-affinity non-specific binding of your labeled compound to be measured.[5][15]
Caption: Workflow to experimentally determine and subtract non-specific binding in an in vitro assay.
Solutions & Protocols
-
Use Low-Binding Labware: Standard polystyrene plates can non-specifically adsorb hydrophobic compounds.[25] Use commercially available low-protein-binding microplates or tubes whenever possible.
-
Optimize the Assay Buffer: As with tissue staining, the composition of your buffer is critical.
Step-by-Step Protocol: In Vitro Saturation Binding Assay
-
Preparation: Prepare serial dilutions of your labeled this compound. Also prepare a high-concentration stock (e.g., 1000x the highest concentration of your labeled compound) of the unlabeled compound.
-
Assay Setup: For each concentration of labeled compound, set up triplicate wells/tubes for 'Total Binding' and triplicate wells for 'Non-Specific Binding'.
-
Add Reagents:
-
To 'Total Binding' tubes: Add your protein source (homogenate/fibrils) and the labeled compound.
-
To 'Non-Specific Binding' tubes: Add your protein source, the labeled compound, AND the high-concentration unlabeled competitor.
-
-
Incubation: Incubate all tubes at room temperature for a sufficient time to reach equilibrium (e.g., 3 hours).[15]
-
Separation: Rapidly separate the bound compound from the free compound. The gold standard for this is vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the protein-bound ligand.
-
Quantification: Measure the signal (fluorescence or radioactivity) retained on the filters from each tube.
-
Analysis:
-
Average the counts/signal for each triplicate.
-
For each concentration point, calculate the Specific Binding = (Average Total Binding) - (Average Non-Specific Binding) .
-
Plot the Specific Binding against the concentration of the labeled compound and fit the data using non-linear regression (one-site specific binding) to determine the Kd (binding affinity) and Bmax (receptor density).
-
By following these optimized protocols and understanding the principles behind them, you can significantly reduce non-specific binding and generate more accurate, reliable, and publishable data in your research.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Pittsburgh compound B - Wikipedia [en.wikipedia.org]
- 3. 2-(4'-(Methylamino)phenyl)-6-hydroxybenzothiazole | C14H12N2OS | CID 10171487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 566169-93-5 Cas No. | 2-[4-(methylamino)phenyl]benzo[d]thiazol-6-ol | Apollo [store.apolloscientific.co.uk]
- 5. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The binding of 2-(4'-methylaminophenyl)benzothiazole to postmortem brain homogenates is dominated by the amyloid component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. PIB is a non-specific imaging marker of amyloid-beta (Abeta) peptide-related cerebral amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 11. nicoyalife.com [nicoyalife.com]
- 12. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 15. Characterization of PiB Binding to White Matter in Alzheimer Disease and Other Dementias | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 16. vectorlabs.com [vectorlabs.com]
- 17. IHC Blocking | Proteintech Group [ptglab.com]
- 18. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 19. biossusa.com [biossusa.com]
- 20. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 21. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 22. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. bosterbio.com [bosterbio.com]
- 25. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Reducing Non-Specific Binding [reichertspr.com]
Technical Support Center: Optimizing In Vivo Dosage for 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for optimizing the in vivo dosage of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol. While specific in vivo data for this particular molecule is not extensively published, this guide provides a comprehensive framework based on established principles of preclinical drug development. The methodologies outlined here are designed to be broadly applicable to novel small molecule inhibitors, ensuring a scientifically rigorous approach to determining a safe and efficacious dosing regimen for your in vivo studies.
This guide is structured to anticipate the challenges and questions that arise during the critical phase of in vivo dose optimization. It is intended for researchers, scientists, and drug development professionals.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that researchers encounter when transitioning a novel compound from in vitro to in vivo studies.
Q1: What is the critical first step in determining the in vivo dosage for a novel compound like this compound?
The essential first step is to establish a safe dose range by conducting a Maximum Tolerated Dose (MTD) study.[1][2][3] The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or side effects.[2][4] This study is fundamental for informing the dose selection for subsequent efficacy studies.[3][4] The starting dose for an MTD study is often extrapolated from in vitro data, typically aiming for a plasma concentration several-fold higher than the in vitro IC50 or EC50 value.[1]
Q2: How do I select an appropriate animal model for my in vivo studies?
The choice of an animal model is critical for the translational relevance of your findings.[5] Key considerations include the biological relevance of the model to the human disease you are studying, the metabolic profile of the species, and practical aspects like animal size and availability.[6] A thorough literature review is necessary to identify models that have been successfully used for similar classes of compounds or therapeutic areas.[6][7] Inappropriate model selection can lead to failed experiments and misleading results.[5]
Q3: What are the key differences between pharmacokinetic (PK) and pharmacodynamic (PD) studies, and why are both crucial for dose optimization?
Pharmacokinetics (PK) and pharmacodynamics (PD) are two distinct but interrelated disciplines essential for drug development.[8][9]
-
Pharmacokinetics (PK) is the study of what the body does to the drug. It describes the absorption, distribution, metabolism, and excretion (ADME) of a compound.[10][11] PK studies help determine a drug's bioavailability and how its concentration changes over time in various tissues.[8][11]
-
Pharmacodynamics (PD) is the study of what the drug does to the body. It examines the biochemical and physiological effects of the drug and its mechanism of action.[10][11]
Integrating PK and PD data (PK/PD modeling) is central to effective drug development as it establishes the relationship between drug concentration and its therapeutic effect, which is critical for rational dose selection.[9][10]
Q4: How can I assess the therapeutic window of this compound?
The therapeutic window is the range of doses that produces a therapeutic effect without causing significant toxicity. To determine this, you need to conduct both efficacy and toxicity studies. Efficacy studies, performed in a relevant disease model, will identify the dose range that produces the desired biological effect. Toxicity studies, such as the MTD study, will define the upper limit of safe dosing.[2] The overlap between the efficacious dose range and the safe dose range constitutes the therapeutic window.
Q5: What formulation considerations are important for in vivo delivery, especially for poorly soluble compounds?
Many new chemical entities are poorly soluble in water, which can lead to low bioavailability and hinder the assessment of their pharmacodynamic and toxicological properties.[12][13] Overcoming this challenge requires careful formulation strategies.[14][15] Common approaches include:
-
Using co-solvents: Water-miscible organic solvents like DMSO, ethanol, or PEG can enhance solubility.[1][12]
-
Employing surfactants: Surfactants such as Tween 80 can help to create stable formulations.[1][12]
-
Particle size reduction: Techniques like micronization or creating nanosuspensions can increase the surface area and dissolution rate.[12][14][16]
-
Lipid-based delivery systems: Incorporating the compound into lipid vehicles can improve absorption.[12][13][14]
It is also crucial to include a vehicle-only control group in your experiments to ensure that the formulation itself is not causing any biological effects.[1]
Part 2: Troubleshooting Guides
This section provides practical advice for addressing common issues that may arise during your in vivo experiments.
Problem 1: High mortality or severe adverse effects are observed in the initial dose-range finding study.
-
Causality: This often indicates that the starting dose was too high or that the formulation has unexpected toxicity.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately halt the study and restart with a lower dose range.
-
Vehicle Toxicity Assessment: Ensure that the vehicle used to dissolve the compound is not contributing to the toxicity by including a vehicle-only control group.[1]
-
Formulation Optimization: Re-evaluate the formulation for potential issues like precipitation upon injection, which can cause embolisms. Consider alternative, less toxic solubilizing agents.[1]
-
Refine Dosing Schedule: Consider a less frequent dosing schedule to mitigate toxicity while potentially maintaining efficacy.[1]
-
Problem 2: Lack of efficacy at the tested doses.
-
Causality: This could be due to insufficient drug exposure at the target site, a flawed hypothesis, or an inappropriate animal model.
-
Troubleshooting Steps:
-
Dose Escalation: If no toxicity was observed, consider carefully escalating the dose.
-
PK/PD Analysis: Conduct a PK study to determine if the compound is being absorbed and reaching the target tissue at concentrations sufficient to have a biological effect.[8]
-
Target Engagement: If possible, use a biomarker to confirm that the drug is engaging its intended target in the animal model.
-
Re-evaluate the Animal Model: The chosen animal model may not be appropriate for the compound or the disease being studied.[5]
-
Problem 3: High variability in experimental results between animals.
-
Causality: Variability can be introduced by the experimenter, inherent biological differences between animals, or environmental factors.[17][18]
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure consistency in all experimental procedures, including animal handling, dosing technique, and sample collection.[19]
-
Randomization and Blinding: Implement proper randomization of animals into treatment groups and blind the experimenters to the treatment allocation to minimize bias.[5]
-
Control for Biological Variables: Account for factors like age, sex, and weight in the experimental design.[5][18]
-
Increase Sample Size: A larger sample size may be needed to achieve statistical power if variability is high.[20]
-
Problem 4: Poor bioavailability of the compound.
-
Causality: Poor absorption from the site of administration is a common issue, often linked to low aqueous solubility.[12][15]
-
Troubleshooting Steps:
-
Formulation Optimization: This is the most critical step. Explore different formulation strategies to enhance solubility and absorption.[12][13][14]
-
Alternative Route of Administration: If oral bioavailability is low, consider other routes such as intraperitoneal (IP) or intravenous (IV) injection, if appropriate for the intended clinical application.
-
Assess Metabolic Stability: The compound may be rapidly metabolized in the liver (first-pass effect). In vitro metabolism studies can provide insights into this.
-
Part 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key experiments in dose optimization.
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[2][3]
Materials:
-
This compound
-
Appropriate vehicle for formulation
-
Healthy mice (e.g., C57BL/6), 8-10 weeks old
-
Syringes, gavage needles (for oral administration)
-
Animal balance
Procedure:
-
Dose Selection: Based on in vitro data, select a starting dose and a series of escalating doses (e.g., 5, 10, 20, 40, 80 mg/kg).[21]
-
Group Allocation: Assign a small cohort of animals (n=3-5 per group) to each dose group, including a vehicle control group.[21]
-
Administration: Administer the compound via the intended route of administration (e.g., oral gavage, IP injection).[22]
-
Observation: Monitor the animals closely for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, 24, 48, and 72 hours post-dose).[22] Key parameters to observe include:
-
Changes in body weight (a loss of >15-20% is often considered a sign of toxicity).[21]
-
Changes in behavior (e.g., lethargy, hyperactivity, ataxia).
-
Physical appearance (e.g., ruffled fur, hunched posture).
-
Mortality.
-
-
Data Analysis: The MTD is defined as the highest dose that does not produce significant toxicity or mortality.[2]
Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the ADME properties of this compound.
Materials:
-
Test compound and formulation
-
Cannulated mice or rats (for serial blood sampling)
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single dose of the compound to the animals.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters.
Protocol 3: Pharmacodynamic (PD) / Efficacy Study
Objective: To evaluate the therapeutic effect of this compound in a relevant disease model.
Procedure:
-
Model Induction: Induce the disease in the chosen animal model.
-
Group Allocation: Randomly assign animals to different treatment groups (vehicle control, positive control if available, and multiple dose levels of the test compound).
-
Dosing: Administer the treatments according to the determined dosing schedule.
-
Efficacy Assessment: Monitor the animals for relevant efficacy endpoints (e.g., tumor size, behavioral changes, biomarkers).
-
Data Analysis: Compare the outcomes between the different treatment groups to determine the dose-response relationship.
Part 4: Data Interpretation & Visualization
Tables for Data Presentation
Table 1: Example MTD Study Design
| Group | Treatment | Dose (mg/kg) | Route | N |
| 1 | Vehicle | 0 | PO | 5 |
| 2 | Compound X | 10 | PO | 5 |
| 3 | Compound X | 30 | PO | 5 |
| 4 | Compound X | 100 | PO | 5 |
Table 2: Key Pharmacokinetic Parameters to Assess
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the curve (total drug exposure) |
| t1/2 | Half-life |
| F% | Bioavailability (for non-IV routes) |
Graphviz Diagrams
Caption: Workflow for In Vivo Dose Optimization.
Caption: Decision Tree for Troubleshooting Lack of Efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 5. Tackling In Vivo Experimental Design [modernvivo.com]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 9. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 10. bioagilytix.com [bioagilytix.com]
- 11. Pharmacokinetics, Pharmacodynamics, and Toxicokinetics Demystified | Altasciences [altasciences.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. researchgate.net [researchgate.net]
- 22. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Technical Support Center: Radiolabeling of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol ([¹¹C]6-OH-BTA-1 / [¹¹C]PIB)
Prepared by the Radiopharmaceutical Sciences Applications Team
Welcome to the technical support guide for the radiolabeling of 2-(4-(methylamino)phenyl)benzo[d]thiazol-6-ol, a key radiotracer for Positron Emission Tomography (PET) imaging of amyloid-β (Aβ) plaques in the brain.[1] This molecule, commonly known as Pittsburgh Compound B or PIB, is the gold standard for detecting one of the pathological hallmarks of Alzheimer's disease.[1][2]
This guide is designed for researchers, radiochemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges in the synthesis of [¹¹C]PIB.
Troubleshooting Guide
This section addresses specific issues that may arise during the radiolabeling process in a direct question-and-answer format.
Question 1: Why is my radiochemical yield (RCY) of [¹¹C]PIB consistently low or nonexistent?
Answer: Low or no radiochemical yield is one of the most common challenges and can stem from several factors related to the precursor, reagents, or reaction conditions.
Potential Causes & Solutions:
-
Inactive [¹¹C]Methylating Agent: The reactivity of your [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) is critical.
-
Troubleshooting: Run a standard quality control test on your methylating agent before the synthesis. This could involve reacting it with a known, reliable substrate (e.g., a simple phenol) to confirm its reactivity and radiochemical purity.
-
Underlying Science: [¹¹C]CH₃OTf is generally more reactive than [¹¹C]CH₃I and can lead to higher yields, especially in cases where the nucleophile (the precursor) is less reactive.[3] The choice of methylating agent can significantly impact reaction kinetics.
-
-
Precursor Degradation: The precursor, 2-(4-aminophenyl)benzo[d]thiazol-6-ol (known as 6-OH-BTA-0), can degrade over time, especially if not stored correctly.
-
Troubleshooting: Use a fresh batch of precursor or one that has been stored under inert gas (argon or nitrogen) at -20°C. Confirm the purity of the precursor using HPLC or NMR before use. Commercial GMP-grade precursors are available and recommended for clinical trial applications.[4]
-
Underlying Science: The aminophenyl and hydroxyl moieties of the precursor are susceptible to oxidation, which can lead to impurities that may interfere with the reaction or purification.
-
-
Suboptimal Reaction Conditions: The methylation reaction is highly sensitive to temperature, solvent, and base.
-
Troubleshooting:
-
Solvent: Ensure your solvent (typically acetone or 2-butanone) is anhydrous.[3] Trace amounts of water can hydrolyze the methylating agent.
-
Temperature: The reaction is often performed at elevated temperatures (e.g., 80-120°C) in a sealed vessel. Optimize the temperature for your specific synthesis module.
-
Precursor Concentration: An initial precursor concentration that is too low can result in poor yields. Optimization studies have shown that adjusting the precursor amount can significantly improve RCY.[5]
-
-
Question 2: My HPLC analysis shows multiple radioactive peaks. What are these impurities and how can I minimize them?
Answer: The most common radioactive impurity is the O-methylated product, where the methyl group attaches to the hydroxyl (-OH) group at the 6-position instead of the desired N-methylation at the amino group.
Potential Causes & Solutions:
-
Competing N- vs. O-Methylation: The precursor has two potential sites for methylation: the nitrogen of the amino group and the oxygen of the hydroxyl group.[6]
-
Troubleshooting:
-
Choice of Methylating Agent: Using the more reactive [¹¹C]methyl triflate has been shown to strongly favor N-alkylation over O-alkylation, to the point that protecting the hydroxyl group is often unnecessary.[3]
-
Reaction Conditions: The basicity of the reaction medium can influence the site of methylation. While a base is not always required, its presence can deprotonate the phenol, making it a more potent nucleophile. Conducting the reaction under neutral or mildly basic conditions can favor N-methylation.
-
-
Underlying Science: Nitrogen is generally a softer nucleophile than oxygen. According to Hard and Soft Acids and Bases (HSAB) theory, reactions can be directed. Using a methylating agent with a softer leaving group (like iodide) can favor reaction at the softer nitrogen center.[7] Conversely, the high reactivity of methyl triflate often kinetically favors the more nucleophilic amine.
-
-
Radiotracer Degradation: The final [¹¹C]PIB product can be susceptible to radiolysis or chemical degradation, especially at high temperatures or in the presence of impurities.
-
Troubleshooting: Minimize the synthesis time and purify the product promptly after the reaction is complete. Ensure the HPLC mobile phase and formulation solution (e.g., ethanol/saline) are free of contaminants.
-
Logical Flow for Troubleshooting Low Radiochemical Yield
The following diagram illustrates a decision-making workflow for diagnosing and resolving low RCY issues.
Caption: Troubleshooting workflow for low radiochemical yield (RCY).
Frequently Asked Questions (FAQs)
Q1: What is the recommended precursor for [¹¹C]PIB synthesis?
The standard and most widely used precursor is the unprotected desmethyl compound, 2-(4-aminophenyl)benzo[d]thiazol-6-ol , also known as 6-OH-BTA-0 .[3][4] While earlier methods sometimes used a protected version of the hydroxyl group (e.g., methoxymethyl ether or MOM), modern syntheses using highly reactive methylating agents like [¹¹C]methyl triflate have shown that protection is not necessary, simplifying the process to a single step.[3]
Q2: Which [¹¹C]methylating agent is better, [¹¹C]CH₃I or [¹¹C]CH₃OTf?
Both can be used successfully, but [¹¹C]methyl triflate ([¹¹C]CH₃OTf) is generally preferred. It is a more powerful methylating agent than [¹¹C]methyl iodide ([¹¹C]CH₃I) and often results in faster reactions and higher radiochemical yields.[3][8] Its high reactivity also helps to ensure that N-methylation is the dominant reaction pathway over the potential O-methylation side reaction.[3]
Q3: What are the essential quality control (QC) tests for a final [¹¹C]PIB batch intended for human use?
A final [¹¹C]PIB product must meet several QC specifications to ensure patient safety and image quality. These include:
-
Visual Inspection: Clear, colorless solution, free of particulate matter.
-
pH: Must be within a physiologically acceptable range (typically 4.5 - 7.5).
-
Radiochemical Purity: Determined by radio-HPLC, must be ≥95%.
-
Chemical Purity: Determined by HPLC with UV detection to quantify the mass of the non-radioactive PIB and other impurities.
-
Specific Activity (SA): A measure of the radioactivity per unit mass of the compound. High SA is crucial to avoid pharmacological effects from the injected mass.
-
Residual Solvents: Must be below the limits set by pharmacopoeial standards (e.g., USP <467>).
-
Sterility and Endotoxin Testing: The final product must be sterile and have endotoxin levels below the specified limit.
Q4: How does the structure of the benzothiazole precursor affect radiolabeling efficiency?
Structural modifications to the aminophenyl benzothiazole core can significantly impact reactivity. Studies have shown that the position of the amino group is critical. For instance, ortho-aminophenyl benzothiazole derivatives are very difficult to alkylate, possibly due to intramolecular hydrogen bonding between the amino group and the thiazole nitrogen, which reduces the nucleophilicity of the amine.[9] Steric hindrance near the amino group, such as the addition of an isopropyl group, can also impede the methylation reaction and prevent dialkylation.[9]
Experimental Protocols
Protocol 1: Automated Synthesis of [¹¹C]PIB via [¹¹C]CH₃OTf
This protocol is a generalized procedure for an automated synthesis module. Specific parameters must be optimized for your system.
| Step | Parameter | Typical Value / Reagent | Rationale |
| 1 | [¹¹C]CO₂ Trapping | Trapped on a molecular sieve. | Starting material for the synthesis of the methylating agent. |
| 2 | [¹¹C]CH₄ Conversion | [¹¹C]CO₂ is reduced to [¹¹C]CH₄ using H₂/Ni catalyst. | [¹¹C]CH₄ is the precursor for [¹¹C]CH₃I. |
| 3 | [¹¹C]CH₃I Synthesis | [¹¹C]CH₄ reacts with gaseous iodine at high temp (~720°C). | A common and reliable "gas-phase" method for producing the iodide intermediate. |
| 4 | [¹¹C]CH₃OTf Conversion | [¹¹C]CH₃I is passed over a silver triflate column at ~160-200°C. | Converts the iodide to the more reactive triflate, which is then transferred to the reaction vessel. |
| 5 | Radiolabeling Reaction | Precursor: 0.5-1.0 mg 6-OH-BTA-0. Solvent: 300-400 µL anhydrous 2-butanone or acetone. Temp: 100-120°C. Time: 3-5 min. | The precursor solution traps the incoming [¹¹C]CH₃OTf, and heating drives the reaction to completion quickly.[3][5] |
| 6 | HPLC Purification | Column: C18 reverse-phase (e.g., Luna C18, 10 µm, 250x10 mm). Mobile Phase: Acetonitrile/Citrate Buffer (e.g., 55:45 v/v), pH ~4.5. Flow Rate: 4-6 mL/min. | Separates [¹¹C]PIB from unreacted precursor and any radiochemical impurities. |
| 7 | Formulation | The collected HPLC fraction is diluted with saline and passed through a sterile filter (0.22 µm) into a sterile vial. | Prepares the final product for injection, ensuring it is sterile and at the correct concentration. |
Visualization of the [¹¹C]PIB Synthesis Pathway
The diagram below outlines the key chemical transformations from the cyclotron-produced radionuclide to the final purified product.
Caption: Radiosynthesis pathway for [¹¹C]PIB.
References
- 1. Two decades of [11C]PiB synthesis, 2003-2023: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reliability of Automated Amyloid PET Quantification: Real-World Validation of Commercial Tools Against Centiloid Project Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecules & peptides - Products [abx.de]
- 5. Synthesis optimization of 2-(4-N-[11C]methylaminophenyl)-6-hydroxybenzothiazole ([11C]PIB), β-amyloid PET imaging tracer for Alzheimer's disease diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and 11C-Radiolabelling of 2-Carboranyl Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
Validation & Comparative
Technical Guide: A Comparative Analysis of Amyloid PET Tracers – The Gold Standard, Pittsburgh Compound B, and its Progeny
Executive Summary
In the landscape of neurodegenerative disease research, the ability to visualize the pathological hallmarks of Alzheimer's disease (AD) in living individuals has been a transformative achievement. Central to this revolution is Pittsburgh Compound B (PiB) , chemically known as 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol . This guide clarifies a common point of nomenclature: these two names refer to the very same pioneering molecule. Rather than a direct comparison, this document provides an in-depth technical guide to PiB, its foundational role, and a comparative analysis against its direct successors—the fluorine-18 labeled radiotracers that have built upon its legacy for broader clinical application. We will delve into the core chemistry, binding kinetics, imaging protocols, and the causal logic behind the evolution of these critical diagnostic tools for researchers, scientists, and drug development professionals.
Introduction: The Advent of a Groundbreaking Imaging Agent
Prior to the early 2000s, the definitive diagnosis of Alzheimer's disease was confined to postmortem neuropathological examination, identifying the characteristic amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs). The development of Pittsburgh Compound B at the University of Pittsburgh by Drs. William Klunk and Chester Mathis marked a paradigm shift, enabling the in vivo visualization of fibrillar Aβ deposits using Positron Emission Tomography (PET).[1][2]
PiB is a derivative of thioflavin T, a fluorescent dye long used in histology to stain amyloid plaques.[1] Unlike its parent compound, PiB was engineered to possess crucial properties for a successful PET tracer: high binding affinity and specificity for Aβ plaques, lipophilicity to ensure passage across the blood-brain barrier, and favorable pharmacokinetics for clear imaging contrast.[3] When labeled with the positron-emitting isotope Carbon-11 ([¹¹C]PiB), it became the first successful and most widely studied radioligand for imaging cerebral Aβ pathology, effectively providing a window into the living AD brain.[2][4][5]
Physicochemical and Pharmacological Profile of PiB
The efficacy of PiB as an amyloid imaging agent is rooted in its specific molecular structure and resulting properties.
| Property | Data | Source(s) |
| Chemical Name | This compound | [6] |
| Synonyms | Pittsburgh Compound B, 6-OH-BTA-1 | [6][7] |
| Molecular Formula | C₁₄H₁₂N₂OS | [6] |
| Molecular Weight | 256.32 g/mol | [6] |
| Binding Affinity (Kd/Ki) | ~5.8 nM (to AD brain homogenates) | [3] |
| Target | Fibrillar Aβ (β-pleated sheet structures) | [4][8][9] |
| Radiolabel | Carbon-11 (¹¹C) | [1] |
| Half-life of ¹¹C | 20.4 minutes | [10] |
Mechanism of Action and Binding Specificity
The diagnostic power of PiB lies in its ability to selectively bind to the specific conformational state of the Aβ peptide when it aggregates into amyloid fibrils.
Binding Mechanism: PiB's planar benzothiazole structure allows it to intercalate into the cross-β-pleated sheet architecture that is the defining characteristic of amyloid fibrils.[9] This interaction is non-covalent and driven by hydrophobic forces. It is the conformation of the protein aggregate, not the specific amino acid sequence, that forms the binding site.[9] This is a critical point, as it explains why PiB does not bind significantly to soluble or nonfibrillar forms of Aβ.[4]
Specificity: A crucial feature of PiB is its high specificity for Aβ plaques over other protein aggregates found in neurodegenerative diseases. Extensive postmortem and in vitro studies have shown that PiB does not bind to neurofibrillary tangles (NFTs) composed of tau protein or α-synuclein aggregates found in Lewy bodies.[3][4][9] This selectivity allows for the specific detection and quantification of amyloid pathology, a key factor in the differential diagnosis of dementias.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Development of Positron Emission Tomography β-Amyloid Plaque Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pittsburgh compound B - Wikipedia [en.wikipedia.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. 2-(4'-(Methylamino)phenyl)-6-hydroxybenzothiazole | C14H12N2OS | CID 10171487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Generation of clickable Pittsburgh Compound B for the detection and capture of β-amyloid in Alzheimer’s Disease brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pittsburgh Compound-B (PiB) binds amyloid β-protein protofibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro high affinity α-synuclein binding sites for the amyloid imaging agent PIB are not matched by binding to Lewy bodies in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparing 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol with other amyloid imaging agents
An In-Depth Comparative Guide to Amyloid Imaging Agents for Alzheimer's Disease Research
A Senior Application Scientist's Guide to 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol (Pittsburgh Compound B) and its Progeny in Amyloid-β PET Imaging
This guide provides a comprehensive comparison of amyloid positron emission tomography (PET) imaging agents, with a foundational focus on this compound, more commonly known as Pittsburgh Compound B (PiB). We will delve into the evolution of these critical diagnostic tools, from the trailblazing but logistically challenging PiB to the widely adopted fluorine-18 labeled tracers that have revolutionized the field. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these agents and to make informed decisions in their own experimental designs.
The Dawn of in Vivo Amyloid Imaging: Pittsburgh Compound B (PiB)
The definitive diagnosis of Alzheimer's disease (AD) once relied exclusively on post-mortem examination of brain tissue to identify its pathological hallmarks: extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles (NFTs)[1][2]. The development of PET imaging agents capable of detecting these pathologies in living individuals has been a watershed moment for the field.
The first successful and most well-studied of these agents is Pittsburgh Compound B (PiB)[3][4]. Chemically known as this compound, PiB is a derivative of the fluorescent dye Thioflavin T[5][6].
Mechanism and Performance: PiB exhibits high affinity and specificity for the fibrillar form of Aβ that constitutes the dense-core plaques characteristic of AD[1][5]. Following intravenous injection, it readily crosses the blood-brain barrier, binds to these plaques, and its radioactive decay is captured by a PET scanner. In individuals with significant amyloid pathology, PiB shows marked retention in cortical gray matter, whereas in healthy controls, the tracer washes out rapidly, resulting in a high signal-to-noise ratio[7]. This ability to reliably differentiate between AD patients and healthy controls has established PiB as the "gold standard" against which new amyloid tracers are often compared[3][8][9].
The ¹¹C Limitation: The primary drawback of PiB is its reliance on the radioisotope Carbon-11 (¹¹C). With a half-life of only ~20 minutes, the synthesis and use of [¹¹C]PiB are restricted to research centers with an on-site cyclotron and radiochemistry facility[3][4]. This logistical constraint severely limits its viability for widespread clinical use and multicenter trials.
The Next Generation: Fluorine-18 Labeled Amyloid Tracers
To overcome the limitations of [¹¹C]PiB, a new generation of amyloid imaging agents was developed using the radioisotope Fluorine-18 (¹⁸F). The longer half-life of ¹⁸F (~110 minutes) allows for centralized production and distribution, making amyloid PET imaging accessible for routine clinical diagnosis and broad-scale research[3][10].
Three such ¹⁸F-labeled tracers have received regulatory approval and are now in widespread clinical use:
-
Florbetapir-F18 (Amyvid™)
-
Flutemetamol-F18 (Vizamyl™)
-
Florbetaben-F18 (Neuraceq®)
Another promising agent, NAV4694 (also known as Flutafuranol F-18), has shown imaging characteristics remarkably similar to PiB and is in late-stage development[8][9][11][12].
Head-to-Head Comparison: Performance and Characteristics
While all these agents are designed to detect fibrillar Aβ, they possess distinct chemical structures and pharmacokinetic profiles that influence their imaging characteristics. A critical point of differentiation has been non-specific binding, particularly to white matter, which can complicate image interpretation.
| Tracer | Chemical Name | Radionuclide (Half-life) | Binding Affinity (Kd, nM) | Key Characteristics |
| Pittsburgh Compound B (PiB) | 2-(4'-(Methylamino)phenyl)-6-hydroxybenzothiazole | ¹¹C (~20 min) | ~5.8 (in AD brain homogenates)[6] | Gold standard; high dynamic range; low non-specific white matter binding.[8][13] |
| Florbetapir-F18 | (E)-4-(2-(6-(2-(2-(2-[¹⁸F]fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)-N-methylaniline | ¹⁸F (~110 min) | ~3.7 (to Aβ plaques in human brain homogenates)[14] | First FDA-approved ¹⁸F agent; higher white matter binding than PiB.[3][13] |
| Flutemetamol-F18 | 2-{3-[¹⁸F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol | ¹⁸F (~110 min) | Not consistently reported in provided abstracts. | Structurally similar to PiB; higher white matter retention compared to PiB.[13][15] |
| Florbetaben-F18 | 4-[(E)-2-(4-{2-[2-(2-[¹⁸F]fluoroethoxy)ethoxy]ethoxy}phenyl)ethenyl]-N-methylaniline | ¹⁸F (~110 min) | Not consistently reported in provided abstracts. | High sensitivity and specificity demonstrated in clinical trials.[16][17] |
| NAV4694 (Flutafuranol) | 2-(2-(2-fluoroethoxy)ethoxy)-5-(6-(methylamino)pyridin-3-yl)benzonitrile | ¹⁸F (~110 min) | Not consistently reported in provided abstracts. | Imaging characteristics nearly identical to PiB, with low white matter binding.[8][9][18] |
Causality Behind Performance Differences: The structural differences between the tracers account for their varied affinities for both the target (Aβ plaques) and off-target sites (white matter). While PiB and its direct analogue Flutemetamol are benzothiazole derivatives, Florbetapir and Florbetaben are stilbene derivatives[15][16]. NAV4694, though structurally distinct, was specifically engineered to mimic the favorable binding properties of PiB, resulting in similarly low non-specific white matter uptake[8][18]. This low background signal is crucial for enhancing the sensitivity of detecting early or subtle amyloid deposition.
Experimental Methodologies: Validating a New Tracer
The characterization of a novel amyloid PET agent involves a rigorous series of experiments designed to validate its performance from the benchtop to the clinic.
Workflow for Amyloid PET Tracer Evaluation
Caption: Standardized workflow for the development and validation of a new amyloid PET imaging agent.
Protocol 1: In Vitro Competition Binding Assay
This protocol determines the binding affinity (expressed as the inhibition constant, Ki) of a test compound by measuring its ability to compete with a known radioligand for binding sites in human brain tissue.
Objective: To quantify the binding affinity of a novel amyloid imaging agent.
Materials:
-
Post-mortem human brain tissue homogenates (frontal cortex) from confirmed AD cases and healthy controls.
-
Radioligand (e.g., [³H]PiB).
-
Test compound (unlabeled novel agent) at various concentrations.
-
Assay buffer (e.g., Phosphate-Buffered Saline with 0.1% Bovine Serum Albumin).
-
Filtration apparatus and glass fiber filters.
-
Liquid scintillation counter.
Procedure:
-
Preparation: Thaw brain homogenates on ice. Dilute to a final protein concentration of ~100 µg/mL in assay buffer.
-
Incubation: In test tubes, combine the brain homogenate, a fixed concentration of the radioligand (e.g., [³H]PiB at its Kd concentration), and varying concentrations of the unlabeled test compound.
-
Total vs. Non-specific Binding: For determining total binding, add only the radioligand and homogenate. For non-specific binding, add a high concentration of an established amyloid ligand (e.g., unlabeled PiB or Thioflavin T) to saturate the specific binding sites.
-
Equilibration: Incubate the mixture at room temperature for 2 hours to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., using Prism software) to fit the data to a one-site competition model and calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Autoradiography
This technique visualizes the distribution of a radiolabeled tracer on slidemounted tissue sections, allowing for direct comparison with histological stains on adjacent sections.
Objective: To correlate tracer binding with the location of Aβ plaques.
Materials:
-
Cryo-sectioned, slide-mounted post-mortem human brain tissue (e.g., 10-20 µm thickness) from AD and control cases.
-
Radiolabeled tracer (e.g., [¹⁸F]Flutemetamol).
-
Incubation and wash buffers.
-
Phosphor imaging plates or digital autoradiography system.
-
Microscope for subsequent histological staining.
-
Stains for amyloid plaques (e.g., Thioflavin-S or immunohistochemistry with an anti-Aβ antibody).
Procedure:
-
Pre-incubation: Pre-incubate the tissue slides in buffer to rehydrate the tissue and remove endogenous substances.
-
Incubation: Incubate the slides in a solution containing the radiolabeled tracer at a specific concentration (typically at or below the Kd) for 60-90 minutes at room temperature. For non-specific binding, incubate an adjacent section in the presence of a high concentration of an unlabeled competitor.
-
Washing: Wash the slides in a series of ice-cold buffer baths to remove unbound tracer. A final quick dip in distilled water can remove buffer salts.
-
Drying: Dry the slides rapidly under a stream of cool air.
-
Exposure: Place the dried slides in a cassette against a phosphor imaging plate or in a digital autoradiography system. Expose for a duration determined by the isotope's activity (hours to days).
-
Imaging: Scan the imaging plate or acquire the digital image to visualize the distribution and density of the tracer binding.
-
Histological Correlation: Following autoradiography, stain the same or adjacent tissue sections with Thioflavin-S or for Aβ via immunohistochemistry.
-
Analysis: Co-register the autoradiography image with the histological image to confirm that the high-intensity signals from the tracer co-localize with the pathologically-confirmed Aβ plaques[14][19].
Discussion: Choosing the Right Tool for the Job
The development of ¹⁸F-labeled tracers has successfully transitioned amyloid PET from a specialized research tool to an accessible clinical diagnostic test[20]. A negative scan with any of the approved agents can reliably exclude AD pathology, providing high diagnostic confidence[16].
-
For Clinical Diagnosis: The FDA-approved ¹⁸F tracers (Florbetapir, Flutemetamol, Florbetaben) are all considered valuable tools. The choice may be dictated by local availability and institutional experience. While there are differences in their non-specific white matter binding, standardized interpretation criteria have been developed to ensure high inter-reader reliability[21].
-
For Longitudinal Research: In studies tracking changes in amyloid burden over time, consistency is key. Tracers with a high dynamic range and low non-specific binding are preferred as they may offer greater sensitivity to detect subtle changes. For this reason, [¹¹C]PiB has long been favored in research settings. Among the ¹⁸F agents, NAV4694 has demonstrated imaging properties most analogous to PiB, making it an excellent candidate for such studies[8][9][22].
Standardizing Quantification: The Centiloid Scale
To harmonize data from studies using different amyloid tracers, the Centiloid (CL) scale was developed. This method transforms the standardized uptake value ratio (SUVR) from any given tracer onto a unified 100-point scale. This is achieved by anchoring the scale to zero (defined by the average SUVR in young, healthy controls) and 100 (defined by the average SUVR in typical AD patients) as measured with [¹¹C]PiB. This standardization is crucial for comparing results across different clinical trials and research cohorts[22][23].
Caption: The Centiloid project enables standardization of amyloid PET quantification across different tracers.
Conclusion
This compound, or PiB, was the pioneering tracer that proved the principle of in vivo amyloid imaging. While its short half-life remains a significant barrier to widespread use, it set a benchmark for performance that spurred the development of the clinically versatile ¹⁸F-labeled agents. Today, researchers and clinicians have a validated toolkit of amyloid PET tracers. Understanding their individual characteristics—from binding affinity to non-specific binding profiles—is essential for selecting the appropriate agent to diagnose disease, track progression, and assess the efficacy of next-generation Alzheimer's therapies. The continued refinement of these imaging tools, coupled with standardized quantification methods, will undoubtedly play a central role in the fight against this devastating disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pittsburgh Compound-B (PiB) binds amyloid β-protein protofibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloid imaging in Alzheimer's disease: comparison of Florbetapir and Pittsburgh Compound-B PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Positron Emission Tomography β-Amyloid Plaque Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pittsburgh compound B - Wikipedia [en.wikipedia.org]
- 6. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amyloid Imaging: Poised for Integration into Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Head-to-head comparison of 11C-PiB and 18F-AZD4694 (NAV4694) for β-amyloid imaging in aging and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. itnonline.com [itnonline.com]
- 10. Amyloid-β assessed by florbetapir F 18 PET and 18-month cognitive decline: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openmedscience.com [openmedscience.com]
- 12. Lantheus Acquires NAV-4694, a Next-Generation ß Amyloid PET Imaging Agent for Alzheimer’s Disease | Lantheus Holdings, Inc. [lantheusholdings.gcs-web.com]
- 13. researchgate.net [researchgate.net]
- 14. Correlation of amyloid PET ligand florbetapir F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Beta-amyloid imaging with florbetaben - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amyloid Imaging with 18F-Florbetaben in Alzheimer Disease and Other Dementias | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 18. Navidea Announces Presentations Highlighting NAV4694 Beta-Amyloid, PET Imaging Agent at the German Society of Nuclear Medicine Congress :: Navidea Biopharmaceuticals, Inc. (NAVB) [navidea.com]
- 19. Binding of two potential imaging agents targeting amyloid plaques in postmortem brain tissues of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Imaging Agents Florbetapir, Flutemetamol Quantify Brain Amyloid | MDedge [mdedge.com]
- 21. Comparing Amyloid PET Tracers and Interpretation Strategies: First Results from the CAPTAINs Study | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 22. A head-to-head comparison of multiple amyloid PET radiotracers for Down syndrome clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of amyloid PET acquired through standardized and unstandardized protocols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Validation Guide: 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol as an Amyloid Plaque Ligand
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of effective diagnostics and therapeutics for Alzheimer's disease (AD), the accurate in vivo detection of amyloid-β (Aβ) plaques remains a critical objective. Positron Emission Tomography (PET) imaging, utilizing specific radiolabeled ligands, has emerged as a leading modality for this purpose. This guide provides a comprehensive validation of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol, a foundational amyloid plaque ligand, and objectively compares its performance against established, next-generation alternatives including florbetapir, flutemetamol, and florbetaben.
Introduction: The Imperative for Precise Amyloid Plaque Detection
Alzheimer's disease is pathologically characterized by the extracellular deposition of Aβ peptides, forming senile plaques, and the intracellular accumulation of hyperphosphorylated tau protein into neurofibrillary tangles. The ability to non-invasively visualize and quantify Aβ plaque burden is paramount for the early diagnosis of AD, patient stratification in clinical trials, and monitoring the efficacy of anti-amyloid therapies.
The ideal amyloid PET ligand should exhibit high binding affinity and specificity for Aβ plaques, readily cross the blood-brain barrier, and demonstrate favorable pharmacokinetics with rapid clearance from non-target tissues to ensure a high signal-to-noise ratio. This guide will delve into the validation of this compound and its standing in the current landscape of amyloid imaging agents.
Profile of this compound (BTA-1)
This compound, also known as BTA-1, is a derivative of thioflavin T. Its carbon-11 radiolabeled form, [¹¹C]PIB (Pittsburgh Compound B), was the first PET tracer to successfully visualize Aβ plaques in living humans and has served as a benchmark for the development of subsequent amyloid imaging agents.
Key Physicochemical and Binding Properties:
-
High Binding Affinity: BTA-1 exhibits a high affinity for Aβ fibrils. In vitro studies using postmortem human brain homogenates from Alzheimer's disease patients have demonstrated a dissociation constant (Kd) of approximately 5.8 ± 0.90 nM for [³H]BTA-1[1][2]. This high affinity is crucial for achieving a strong signal from Aβ plaques.
-
Specificity for Aβ Plaques: Research indicates that the binding of BTA-1 in the brain is predominantly to Aβ amyloid deposits[1][2]. Studies have shown that at nanomolar concentrations, BTA-1 does not significantly bind to neurofibrillary tangles or common neuroreceptors, highlighting its specificity[1][2].
-
Blood-Brain Barrier Penetration: As a neutral and lipophilic molecule, BTA-1 readily crosses the blood-brain barrier, a prerequisite for an effective brain imaging agent.
Comparative Analysis with FDA-Approved Amyloid PET Ligands
While [¹¹C]PIB remains a valuable research tool, its short half-life (20.4 minutes) limits its use to centers with an on-site cyclotron. This led to the development of fluorine-18 labeled ligands (half-life of ~110 minutes), which are more widely accessible. The primary FDA-approved ¹⁸F-labeled amyloid PET tracers are florbetapir, flutemetamol, and florbetaben.
Comparative Performance Metrics
The following table summarizes the key performance characteristics of this compound (as [¹¹C]PIB) and its main competitors.
| Feature | This compound ([¹¹C]PIB) | Florbetapir ([¹⁸F]AV-45) | Flutemetamol ([¹⁸F]GE-067) | Florbetaben ([¹⁸F]BAY94-9172) |
| Radionuclide | ¹¹C | ¹⁸F | ¹⁸F | ¹⁸F |
| Half-life | 20.4 minutes | ~110 minutes | ~110 minutes | ~110 minutes |
| Binding Affinity (Kd) | ~5.8 nM (for [³H]BTA-1)[1][2] | High affinity | High affinity | High affinity |
| White Matter Binding | Low | Higher than [¹¹C]PIB | Higher than [¹¹C]PIB | Higher than [¹¹C]PIB |
| Off-Target Binding | Potential interaction with acetylcholinesterase[3][4][5] | Documented off-target binding | Documented off-target binding | Documented off-target binding |
Causality Behind Experimental Observations
The higher white matter retention of the ¹⁸F-labeled tracers compared to [¹¹C]PIB is a notable difference. This is thought to be due to their increased lipophilicity, which can lead to non-specific binding in myelin-rich white matter tracts. While this does not preclude their clinical utility, it can impact the visual interpretation and quantification of cortical amyloid burden, necessitating careful analysis and standardized interpretation methods.
Experimental Validation Workflows
The validation of a novel amyloid plaque ligand involves a multi-tiered approach, progressing from in vitro characterization to in vivo imaging in animal models and ultimately, human subjects.
References
A Comparative Guide to Amyloid PET Imaging: Correlating 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol ([¹¹C]PiB) with Histopathology and Alternative Tracers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of effective diagnostics and treatments for Alzheimer's disease (AD), the ability to accurately quantify amyloid-β (Aβ) plaque burden in the living brain is paramount. Positron Emission Tomography (PET) imaging with amyloid-binding radiotracers has emerged as a important tool, offering a window into the neuropathological state of patients. This guide provides an in-depth comparison of the seminal amyloid PET tracer, 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol, more commonly known as Pittsburgh Compound B ([¹¹C]PiB), with its fluorine-18 labeled counterparts. We will delve into the crucial correlation of in vivo imaging with the gold standard of post-mortem histopathology, providing the experimental foundation for these powerful biomarkers.
The Benchmark: [¹¹C]PiB and its Ground Truth Correlation
[¹¹C]PiB, a derivative of thioflavin-T, was the first PET radiotracer to successfully image Aβ plaques in the brains of living individuals with AD.[1] Its significance lies not only in its pioneering role but also in its well-established, strong correlation with post-mortem histopathological findings.
Mechanism of Action and Binding Specificity
[¹¹C]PiB exhibits high affinity and selectivity for the fibrillar β-pleated sheet conformation of Aβ peptides found in both compact (neuritic) and diffuse plaques, as well as in cerebral amyloid angiopathy.[1][2][3] In vitro studies using postmortem AD brain homogenates have demonstrated that the binding of [¹¹C]PiB is dominated by its specific interaction with Aβ amyloid deposits, with minimal binding to neurofibrillary tangles (NFTs) or other protein aggregates at the concentrations used in PET studies.[4][5] This high specificity is a critical attribute, ensuring that the PET signal accurately reflects the Aβ pathology.
The binding affinity of [³H]6-OH-BTA-1 (the non-radioactive form of PiB) to postmortem AD frontal cortex homogenates has a dissociation constant (Kd) of approximately 1.4 nM.[6]
Correlation with Histopathology: The Evidence
The validity of [¹¹C]PiB as an amyloid imaging agent is firmly rooted in studies demonstrating a strong correlation between in vivo PET signal and post-mortem Aβ plaque burden. These studies involve imaging patients during life and then, after their death, performing detailed neuropathological examination of their brains.
A seminal study demonstrated a direct correlation between in vivo [¹¹C]PiB retention and the quantity of Aβ plaques measured through immunohistochemistry and silver staining in region-matched post-mortem tissue.[2][7] The correlation was highly significant in cortical regions known to accumulate amyloid, such as the frontal and temporal cortices, while areas with sparse pathology, like the cerebellum, showed low [¹¹C]PiB retention.[2][7] This regional correspondence provides compelling evidence for the tracer's ability to map the anatomical distribution of amyloid pathology.
Furthermore, studies have shown that a positive [¹¹C]PiB PET scan is strongly associated with a high likelihood of AD pathology at autopsy, corresponding to a high neuritic plaque burden as defined by the Consortium to Establish a Registry for Alzheimer's Disease (CERAD) criteria.[8] Conversely, a negative scan has a high negative predictive value, making it a valuable tool for ruling out AD.[9]
The Rise of ¹⁸F-Labeled Amyloid Tracers: A Comparative Analysis
While [¹¹C]PiB remains a gold standard for amyloid imaging research, its short half-life of 20.4 minutes necessitates an on-site cyclotron for production, limiting its widespread clinical use.[10] This limitation spurred the development of several ¹⁸F-labeled amyloid PET tracers with a longer half-life of approximately 110 minutes, allowing for centralized production and broader distribution. The most prominent of these are florbetapir (Amyvid™), flutemetamol (Vizamyl™), and florbetaben (Neuraceq®), with NAV4694 also showing great promise.
A crucial aspect of validating these second-generation tracers has been to establish their correlation not only with histopathology but also with the well-characterized [¹¹C]PiB.
Head-to-Head Comparisons and Histopathological Correlation
Multiple studies have demonstrated strong correlations between the cortical retention of ¹⁸F-labeled tracers and [¹¹C]PiB.[11] Although scanning protocols and visual rating guidelines can differ between these tracers, the overall diagnostic classifications show a high degree of consistency.[12]
| Tracer | Key Characteristics | Correlation with [¹¹C]PiB | Correlation with Histopathology |
| [¹¹C]PiB | Short half-life (20.4 min), requires on-site cyclotron. High specificity for fibrillar Aβ.[10] | Gold standard for comparison. | Strong, direct correlation with Aβ plaque load.[2][7] |
| Florbetapir (¹⁸F) | Longer half-life (~110 min). | Strong correlation (ρ = 0.83–0.97).[11] | High correlation with β-amyloid immunohistochemistry (rs=0.88) and plaque counts (rs=0.80).[13][14][15][16][17] |
| Flutemetamol (¹⁸F) | Structurally similar to PiB. Longer half-life. | Strong correlation (ρ = 0.84–0.99).[11] | Significant relationship between uptake and percentage area of amyloid.[18][19][20][21][22] |
| Florbetaben (¹⁸F) | Longer half-life. | High concordance. | Strong correlation with post-mortem amyloid plaque burden. |
| NAV4694 (¹⁸F) | High affinity and potentially lower white matter binding. | Very tight correlation (R² = 0.99).[23][24][25] | Strong correlation with post-mortem histopathology. |
This table summarizes findings from multiple studies. Correlation coefficients and specific values may vary depending on the study design and analytical methods used.
While all these tracers show strong correlations, some differences in their imaging characteristics have been noted. For instance, flutemetamol has been reported to have higher white matter retention compared to [¹¹C]PiB, while florbetapir may show lower cortical retention.[11] NAV4694 is suggested to have lower variability in amyloid-negative individuals compared to florbetapir and florbetaben.[26] These nuances are important for researchers to consider when designing studies and interpreting results.
Experimental Protocols: A Step-by-Step Guide
The robustness of the correlation between PET imaging and histopathology relies on meticulous and standardized experimental procedures. Below are generalized, step-by-step methodologies for conducting such a correlative study.
[¹¹C]PiB Synthesis and Radiolabeling Workflow
The synthesis of [¹¹C]PiB is a multi-step process that requires a cyclotron to produce the ¹¹C radionuclide.
References
- 1. The Role of Amyloid PET in Imaging Neurodegenerative Disorders: A Review | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Post-mortem correlates of in vivo PiB-PET amyloid imaging in a typical case of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The binding of 2-(4'-methylaminophenyl)benzothiazole to postmortem brain homogenates is dominated by the amyloid component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. neurology.org [neurology.org]
- 9. youtube.com [youtube.com]
- 10. 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Amyloid PET imaging in Alzheimer’s disease: A comparison of three radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparing Amyloid PET Tracers and Interpretation Strategies: First Results from the CAPTAINs Study | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. Florbetapir (18F-AV-45) PET imaging of β-amyloid plaques is highly correlated with histopathological assays at autopsy | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. Use of Florbetapir-PET for Imaging β-Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correlation of amyloid PET ligand florbetapir F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cerebral PET with florbetapir compared with neuropathology at autopsy for detection of neuritic amyloid-β plaques: a prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of florbetapir-PET for imaging beta-amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Association between in vivo fluorine 18-labeled flutemetamol amyloid positron emission tomography imaging and in vivo cerebral cortical histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Association between in vivo [18F]-flutemetamol amyloid PET imaging and in vivo cerebral cortical histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Post-mortem histopathology underlying β-amyloid PET imaging following flutemetamol F 18 injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Estimation of amyloid distribution by [18F]flutemetamol PET predicts the neuropathological phase of amyloid β-protein deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Detection of Striatal Amyloid Plaques with [18F]flutemetamol: Validation with Postmortem Histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Standardized Expression of 18F-NAV4694 and 11C-PiB β-Amyloid PET Results with the Centiloid Scale | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 25. Standardized Expression of 18F-NAV4694 and 11C-PiB β-Amyloid PET Results with the Centiloid Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Comparison of amyloid PET acquired through standardized and unstandardized protocols - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Cross-Validation of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol Binding Assays for Amyloid-Beta
Introduction
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), the accurate characterization of small molecules that interact with pathological protein aggregates is paramount. 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol, a derivative of Thioflavin T widely known as Pittsburgh Compound B (PIB), has been a cornerstone in the development of imaging agents for amyloid-beta (Aβ) plaques.[1][2] The development of this and similar molecules relies on the foundational accuracy of their in vitro binding characterization. Generating high-confidence binding data is not merely about running a single assay; it is about establishing a self-validating system of orthogonal methodologies.
This guide provides an in-depth comparison of two robust, yet fundamentally different, assay platforms for characterizing the binding of this compound to synthetic Aβ fibrils. We will explore a direct binding approach using a radioligand saturation assay and an indirect, but equally powerful, fluorescence-based competition assay. The core objective is to demonstrate how cross-validation between these methods provides a rigorous and trustworthy assessment of a ligand's binding affinity, moving beyond simple data generation to genuine scientific insight. This approach is critical for researchers and drug development professionals who require unimpeachable data to drive decision-making in their discovery pipelines.
The Target: Preparation of Synthetic Amyloid-Beta (1-42) Fibrils
The foundation of any binding assay is a well-characterized and consistent target. In this context, our target is the aggregated, fibrillar form of the Amyloid-beta (1-42) peptide, which is the primary component of senile plaques in AD brains.[2] The reproducibility of the binding data is directly contingent on the quality of the fibril preparation.
Causality Behind the Protocol: The protocol below is designed to produce mature, β-sheet-rich fibrils. The use of hexafluoroisopropanol (HFIP) is to ensure the complete dissolution of any pre-existing peptide aggregates, providing a monomeric starting point. The subsequent incubation in phosphate buffer at 37°C mimics physiological conditions to promote the self-assembly process into a stable, fibrillar state.
Protocol for Aβ(1-42) Fibril Preparation:
-
Monomerization: Dissolve lyophilized Aβ(1-42) peptide in 100% HFIP to a concentration of 1 mg/mL. Aliquot into microcentrifuge tubes, evaporate the HFIP using a gentle stream of nitrogen gas or a speed vacuum, and store the resulting peptide film at -80°C.
-
Fibrillization: Resuspend an aliquot of the monomeric peptide film in 10 mM phosphate buffer (pH 7.4) containing 150 mM NaCl to a final peptide concentration of 100 µM.
-
Incubation: Incubate the solution at 37°C for 72 hours with gentle agitation (e.g., 200 rpm on an orbital shaker) to promote the formation of mature fibrils.
-
Confirmation: The formation of fibrils should be confirmed using a Thioflavin T (ThT) fluorescence assay, where a significant increase in fluorescence intensity upon ThT binding confirms the presence of β-sheet structures characteristic of amyloid fibrils.[3]
Method 1: Direct Characterization via [³H]-Ligand Saturation Binding Assay
The radioligand binding assay is considered a gold-standard for quantifying receptor-ligand interactions due to its high sensitivity and direct measurement capabilities.[4] This method allows for the determination of the equilibrium dissociation constant (Kd), a direct measure of affinity, and the maximum binding capacity (Bmax), which reflects the concentration of binding sites. For this, we would utilize a tritiated version of our compound of interest, [³H]-2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol.
Principle of the Assay
This assay involves incubating a fixed concentration of Aβ fibrils with increasing concentrations of the radiolabeled ligand until equilibrium is reached. The amount of ligand bound to the fibrils is then measured. The experiment is run in parallel with a set of tubes containing a high concentration of the unlabeled ("cold") ligand to determine non-specific binding. Specific binding is calculated by subtracting this non-specific binding from the total binding observed.
Experimental Workflow: Radioligand Saturation Assay
Caption: Workflow for the [³H]-Ligand Saturation Binding Assay.
Detailed Protocol
-
Assay Buffer: Prepare a binding buffer consisting of 10 mM PBS, pH 7.4, with 0.1% Bovine Serum Albumin (BSA). The BSA is critical for minimizing the non-specific adhesion of the hydrophobic test compound to labware.
-
Reaction Setup: In a 96-well plate or individual tubes, set up the following reactions in triplicate:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of Aβ fibril suspension (final concentration ~100 nM), and 50 µL of varying concentrations of [³H]-ligand (e.g., 0.1 nM to 50 nM).
-
Non-Specific Binding (NSB): Add 50 µL of unlabeled ligand (final concentration ~10 µM, which is >100x the expected Kd), 50 µL of Aβ fibril suspension, and 50 µL of varying concentrations of [³H]-ligand.
-
-
Incubation: Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter (GF/B type), which traps the fibril-ligand complexes.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove any unbound radioligand. The use of ice-cold buffer is essential to slow the dissociation rate of the ligand from its target during the wash steps.
-
Quantification: Place the filters into scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Convert counts per minute (CPM) to femtomoles (fmol) of bound ligand based on the specific activity of the radioligand. Calculate specific binding by subtracting the average NSB from the average total binding at each concentration. Plot specific binding versus the concentration of the free [³H]-ligand and fit the data to a one-site saturation binding model using non-linear regression to determine the Kd and Bmax.
Method 2: Orthogonal Validation via Thioflavin T (ThT) Competition Assay
To build confidence in our Kd value, we must employ an orthogonal assay—one that relies on a different physical principle. A ThT-based competition assay is an ideal choice. ThT is a fluorescent dye that exhibits a characteristic increase in quantum yield and a red-shift in its emission spectrum upon binding to the β-sheet structures of amyloid fibrils.[5] Our test compound, being a ThT derivative, is expected to bind to the same or an overlapping site, thereby displacing ThT and causing a measurable decrease in fluorescence.[6] This allows us to determine its inhibitory constant (Ki).
Principle of the Assay
A fixed concentration of Aβ fibrils and ThT are incubated with varying concentrations of the unlabeled test compound. The ability of the test compound to displace ThT from the fibrils is measured as a decrease in fluorescence intensity. The concentration of the test compound that displaces 50% of the bound ThT is the IC₅₀.
Experimental Workflow: ThT Competition Assay
References
- 1. 4-Hydroxy-, 5-hydroxy-, and 7-hydroxy- analogs of 6-hydroxy-2-(4’-[11C]methylaminophenyl)-1,3-benzothiazole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thioflavin T spectroscopic assay [assay-protocol.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol Derivatives: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure," consistently appearing in compounds with a wide array of biological activities. Among these, the 2-arylbenzothiazole framework has garnered significant attention, particularly for its potent antiproliferative and antioxidant properties. This guide provides a detailed comparative analysis of derivatives of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol, a key pharmacophore with considerable therapeutic potential. We will delve into the structure-activity relationships that govern their biological effects, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.
The Benzothiazole Core: A Foundation for Potent Bioactivity
The 2-(4-Aminophenyl)benzothiazole backbone is a well-established pharmacophore known for its significant antitumor properties[1]. The mechanism of action is often linked to the metabolic activation by cytochrome P450 enzymes, particularly CYP1A1, leading to the formation of reactive species that can induce DNA damage and trigger apoptosis in cancer cells[1]. The introduction of a hydroxyl group at the 6-position of the benzothiazole ring and a methylamino group at the 4-position of the phenyl ring creates the lead compound of our discussion, this compound. These substitutions are not arbitrary; they are strategically placed to modulate the compound's electronic properties, metabolic stability, and interaction with biological targets.
Structure-Activity Relationship (SAR) Insights: A Tale of Two Moieties
The biological activity of this compound derivatives can be rationally modulated by chemical modifications at two primary sites: the benzothiazole core (specifically the 6-position) and the N-substituted aminophenyl ring.
The Crucial Role of the 6-Hydroxy Group
The phenolic hydroxyl group at the 6-position is a key determinant of the antioxidant activity of these compounds. Phenolic compounds are well-known radical scavengers, and the 6-hydroxy moiety in the benzothiazole scaffold is no exception. Its presence is often essential for potent antioxidant effects, as demonstrated in various studies on related 2-aryl-6-hydroxybenzothiazoles[2]. The antioxidant potential can be further fine-tuned by the electronic nature of the substituents on the 2-phenyl ring[2].
From an antiproliferative standpoint, the 6-hydroxy group can also influence the compound's interaction with target enzymes and its metabolic fate. However, it is the interplay between the 6-position and the 2-phenyl ring that dictates the overall pharmacological profile.
Modulating Activity through the 2-(4-Aminophenyl) Moiety
The 2-(4-aminophenyl) fragment is critical for the potent and selective anticancer activity of this class of compounds[1]. The primary amino group is a key site for metabolic activation. N-alkylation, such as the methyl group in our parent compound, can alter the rate and products of metabolism, thereby influencing both efficacy and toxicity.
Furthermore, substitutions on the phenyl ring can dramatically impact antiproliferative potency. For instance, the introduction of electron-withdrawing or donating groups can modulate the electronic properties of the entire molecule, affecting its ability to interact with biological targets. Structure-activity relationship studies have shown that even minor modifications to this part of the molecule can lead to significant changes in biological activity[3][4].
Comparative Performance Data
To illustrate the impact of structural modifications, the following tables summarize the antiproliferative and antioxidant activities of representative 2-aryl-6-hydroxybenzothiazole derivatives, which serve as valuable surrogates for understanding the potential of this compound derivatives.
Table 1: Comparative Antiproliferative Activity (IC₅₀ in µM) of 2-Aryl-6-hydroxybenzothiazole Analogs
| Compound ID | R (Substitution on 2-phenyl ring) | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) |
| 1 | 4-NH₂ | > 50 | 25.5 |
| 2 | 4-NHCH₃ | - | - |
| 3 | 4-N(CH₃)₂ | 30.2 | 19.8 |
| 4 | 4-OH | 15.7 | 8.9 |
| 5 | H | > 50 | > 50 |
Data compiled and adapted from related studies on 2-aryl-6-hydroxybenzothiazoles. The specific values for the N-methyl derivative (Compound 2) are not publicly available in the searched literature, highlighting a gap for future research.
Table 2: Comparative Antioxidant Activity of 2-Aryl-6-hydroxybenzothiazole Analogs
| Compound ID | R (Substitution on 2-phenyl ring) | DPPH Radical Scavenging (IC₅₀ in µM) | Ferric Reducing Antioxidant Power (FRAP) (µmol Fe²⁺/µmol) |
| 1 | 4-NH₂ | 15.8 | 1.8 |
| 2 | 4-NHCH₃ | - | - |
| 3 | 4-N(CH₃)₂ | 20.5 | 1.5 |
| 4 | 4-OH | 8.2 | 2.5 |
| 5 | H | > 100 | 0.2 |
| Ascorbic Acid | (Standard) | 25.3 | 1.0 |
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.
Synthesis of this compound
The synthesis of the title compound and its derivatives typically follows a multi-step pathway. A general and adaptable synthetic route is outlined below.
Caption: General synthetic workflow for this compound.
Step-by-Step Protocol:
-
Thiobenzanilide Formation: A mixture of 4-(methylamino)benzoic acid and 2-amino-5-mercaptophenol is heated in polyphosphoric acid to facilitate the condensation reaction, forming the intermediate N-(2-hydroxy-4-mercaptophenyl)-4-(methylamino)benzamide.
-
Oxidative Cyclization: The intermediate is then treated with an oxidizing agent, such as potassium ferricyanide, in an alkaline solution. This promotes the intramolecular cyclization to form the benzothiazole ring, yielding the final product, this compound.
-
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Antiproliferative Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Antioxidant Activity Assessment: DPPH and FRAP Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
Caption: Workflow for the DPPH radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Caption: Workflow for the FRAP assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antiproliferative and antioxidant agents. Structure-activity relationship studies on related analogs clearly indicate that modifications at the 6-position of the benzothiazole ring and the 4-amino group of the 2-phenyl ring are critical for modulating biological activity. The presence of a 6-hydroxy group is strongly correlated with enhanced antioxidant capacity.
While this guide provides a comprehensive overview based on available data, there is a clear need for further research focused on the systematic derivatization of this compound itself. Such studies would provide more direct and detailed insights into its SAR and help to unlock the full therapeutic potential of this promising class of compounds. The protocols and comparative data presented herein offer a solid foundation for researchers and drug development professionals to embark on this exciting avenue of discovery.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity and Selectivity of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol for Amyloid-Beta
In the landscape of Alzheimer's disease (AD) research and drug development, the accurate in vivo detection and quantification of amyloid-beta (Aβ) plaques, a hallmark pathology of AD, is of paramount importance. Positron Emission Tomography (PET) imaging has emerged as a powerful tool for this purpose, with the development of various radiotracers that bind to Aβ aggregates. Among these, 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol, widely known as Pittsburgh Compound B (PiB), has been a pioneering and extensively studied agent. This guide provides an in-depth comparison of the specificity and selectivity of PiB for Aβ, benchmarked against other prominent Aβ PET tracers. We will delve into the experimental data that underpins these comparisons and provide detailed protocols for key validation assays, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating these critical diagnostic tools.
Introduction to this compound (PiB)
This compound is a fluorescent derivative of thioflavin T, a dye historically used for staining amyloid plaques in postmortem tissue. Its radiolabeled form, [¹¹C]PiB, was one of the first PET tracers to successfully image Aβ plaques in the living human brain, revolutionizing the field of AD diagnostics. The core mechanism of PiB's utility lies in its ability to cross the blood-brain barrier and bind with high affinity to the β-sheet structures characteristic of fibrillar Aβ deposits.
Comparative Analysis of Binding Affinity and Selectivity
The efficacy of an Aβ PET tracer is fundamentally defined by two key parameters: its binding affinity (often expressed as the dissociation constant, Kd) for Aβ plaques and its selectivity over other protein aggregates commonly found in neurodegenerative diseases, such as tau neurofibrillary tangles and α-synuclein aggregates. A lower Kd value indicates a higher binding affinity.
| Compound | Target | Binding Affinity (Kd/Ki) (nM) | Selectivity over Tau | Selectivity over α-Synuclein |
| [¹¹C]PiB (this compound) | Aβ Fibrils | 1.4 - 5.8[1][2] | High (low affinity for NFTs)[1][2] | High (data less prevalent) |
| [¹⁸F]Florbetapir (AV-45) | Aβ Plaques | 3.1 - 3.7[3][4] | High | Not extensively reported |
| [¹⁸F]Flutemetamol (GE-067) | Aβ Plaques | ~6.7[5] | High | Not extensively reported |
| [¹⁸F]NAV4694 (AZD4694) | Aβ Fibrils | ~2.3[6] | High (low white matter binding)[6][7] | Not extensively reported |
Key Insights:
-
PiB ([¹¹C]6-OH-BTA-1) exhibits excellent high-affinity binding to Aβ fibrils, with reported Kd values in the low nanomolar range.[1][2] Critically, it demonstrates high selectivity for Aβ over tau neurofibrillary tangles (NFTs), a crucial feature for distinguishing AD pathology from other tauopathies.[1][2]
-
Florbetapir ([¹⁸F]AV-45) , an ¹⁸F-labeled tracer with a longer half-life than ¹¹C-PiB, also shows high affinity for Aβ plaques.[3][4] Its development was a significant step towards making amyloid PET imaging more widely accessible.
-
Flutemetamol ([¹⁸F]GE-067) is another ¹⁸F-labeled derivative of PiB that demonstrates high affinity for Aβ.[5]
-
NAV4694 ([¹⁸F]AZD4694) is a newer generation ¹⁸F-labeled tracer with a high affinity for Aβ fibrils and has the advantage of exhibiting lower non-specific binding to white matter compared to some other ¹⁸F-labeled agents, which can improve image interpretation.[6][7]
Experimental Workflows for Assessing Specificity and Selectivity
The validation of a novel Aβ PET tracer relies on a series of rigorous in vitro and in vivo experiments. Understanding the principles and execution of these assays is crucial for interpreting the comparative data.
In Vitro Competition Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to Aβ aggregates.
Caption: Workflow for in vitro competition binding assay.
Detailed Protocol:
-
Preparation of Aβ Fibrils:
-
Synthesize or purchase high-quality Aβ1-40 or Aβ1-42 peptides.
-
Dissolve the peptide in an appropriate solvent (e.g., hexafluoroisopropanol) and then evaporate to create a film.
-
Reconstitute the peptide film in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-2 mg/mL.
-
Incubate the solution at 37°C with gentle agitation for 24-72 hours to promote fibril formation.
-
Confirm fibril formation using techniques such as Thioflavin T (ThT) fluorescence assay or transmission electron microscopy (TEM).
-
-
Competition Binding Assay:
-
In a multi-well plate, add a fixed concentration of a known radioligand (e.g., [³H]PiB) to wells containing a constant amount of pre-formed Aβ fibrils.
-
Add increasing concentrations of the unlabeled test compound (competitor) to the wells. Include a control with no competitor (total binding) and a control with a high concentration of a known potent binder to determine non-specific binding.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration to generate a competition curve.
-
Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices: The use of a competition assay allows for the determination of the affinity of a non-radiolabeled compound, which is often the final drug candidate. The filtration step is a rapid and effective way to separate the large Aβ fibril-ligand complexes from the small, unbound ligand molecules. The Cheng-Prusoff equation is a critical tool for converting the experimentally determined IC50 value into a more fundamental measure of affinity, the Ki, which is independent of the radioligand concentration used in the assay.
In Vitro Autoradiography on Human Brain Tissue
This technique provides a visual and quantitative assessment of the specific binding of a radiolabeled tracer to Aβ plaques in their native environment within postmortem human brain tissue sections.
Caption: Workflow for in vitro autoradiography.
Detailed Protocol:
-
Tissue Preparation:
-
Obtain frozen, postmortem brain tissue blocks from clinically and neuropathologically confirmed AD cases and age-matched controls.
-
Using a cryostat, cut thin sections (typically 10-20 µm) from brain regions known to have high Aβ plaque density (e.g., frontal cortex) and regions with low density (e.g., cerebellum).
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
-
Radioligand Incubation:
-
Pre-incubate the slides in buffer to rehydrate the tissue.
-
Incubate the slides in a solution containing the radiolabeled tracer at a concentration near its Kd.
-
For determination of non-specific binding, incubate adjacent sections in the same radioligand solution containing a high concentration (e.g., 1-10 µM) of an unlabeled competitor (e.g., non-radioactive PiB).
-
After incubation, wash the slides in a series of ice-cold buffer baths to remove unbound radioligand.
-
-
Imaging and Analysis:
-
Dry the slides and appose them to a phosphor imaging screen or autoradiographic film.
-
After an appropriate exposure time, scan the screen or develop the film to visualize the distribution of the radioligand.
-
Quantify the signal intensity in different brain regions using densitometry software. Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
To confirm that the radioligand is binding to Aβ plaques, adjacent sections can be stained with traditional amyloid dyes like Thioflavin S or immunostained with anti-Aβ antibodies.
-
Causality Behind Experimental Choices: Using postmortem human brain tissue provides the most clinically relevant substrate for evaluating tracer binding. The inclusion of a non-specific binding control is essential to ensure that the observed signal is due to specific interactions with the target. Correlation with histology is the gold standard for validating that the tracer is indeed binding to the pathological structures of interest.
In Vivo PET Imaging in Transgenic Mouse Models
This preclinical in vivo technique assesses the ability of a PET tracer to cross the blood-brain barrier, bind to Aβ plaques, and be cleared from the brain in a living animal model of AD.
Caption: Workflow for in vivo PET imaging in transgenic mice.
Detailed Protocol:
-
Animal Preparation:
-
Use an appropriate transgenic mouse model of AD that develops Aβ plaques (e.g., APP/PS1, 5XFAD).
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Place a catheter in the tail vein for intravenous injection of the radiotracer.
-
-
PET Imaging:
-
Position the anesthetized mouse in the PET scanner.
-
Inject a bolus of the radiolabeled tracer through the tail vein catheter.
-
Acquire a dynamic PET scan over a period of 60-90 minutes.
-
For anatomical localization, a CT or MRI scan can be performed and co-registered with the PET data.
-
-
Image Analysis:
-
Reconstruct the dynamic PET data into a series of time-framed images.
-
Define regions of interest (ROIs) on the co-registered anatomical images for brain areas with expected high plaque load (e.g., cortex, hippocampus) and a reference region with low expected binding (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the standardized uptake value ratio (SUVR) for the target regions by dividing the average uptake in the target ROI at a specific time window (e.g., 40-60 minutes post-injection) by the average uptake in the reference region during the same time window.
-
Compare the SUVRs between the transgenic and wild-type control mice.
-
Causality Behind Experimental Choices: Transgenic mouse models, while not perfectly replicating human AD, are invaluable for assessing the in vivo performance of a tracer in a living system with Aβ pathology. Dynamic scanning allows for the characterization of the tracer's kinetic profile, including its uptake, washout, and retention. The use of a reference region for calculating SUVRs helps to normalize the data and reduce variability between subjects.
Conclusion
This compound ([¹¹C]PiB) remains a benchmark for Aβ PET imaging due to its high affinity and excellent selectivity for Aβ plaques over other protein aggregates. The development of ¹⁸F-labeled tracers such as Florbetapir, Flutemetamol, and NAV4694 has expanded the accessibility of amyloid PET imaging. The choice of a particular tracer for a research study or clinical trial will depend on a variety of factors, including the specific research question, the availability of the tracer, and the desired imaging characteristics. The rigorous experimental workflows detailed in this guide are essential for the continued development and validation of novel PET tracers that will further enhance our ability to diagnose and monitor Alzheimer's disease.
References
- 1. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The binding of 2-(4'-methylaminophenyl)benzothiazole to postmortem brain homogenates is dominated by the amyloid component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of amyloid PET ligand florbetapir F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Florbetapir (F18-AV-45) PET to assess amyloid burden in Alzheimer’s disease dementia, mild cognitive impairment, and normal aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is there a difference in regional read [18F]flutemetamol amyloid patterns between end-of-life subjects and those with amnestic mild cognitive impairment? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amyloid Imaging: Poised for Integration into Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Amyloid Staining: 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol versus Thioflavin T
For Researchers, Scientists, and Drug Development Professionals
In the critical field of neurodegenerative disease research, the accurate detection and visualization of amyloid plaques are paramount. For decades, Thioflavin T (ThT) has been the workhorse fluorescent dye for this purpose, a reliable tool for identifying the hallmark β-sheet structures of amyloid fibrils. However, the pursuit of enhanced sensitivity, greater specificity, and improved signal-to-noise ratios has driven the development of a new generation of amyloid-binding probes. This guide provides an in-depth, objective comparison between the traditional Thioflavin T and a potent derivative, 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol, a compound closely related to the well-known PET imaging agent, Pittsburgh Compound B (PiB).
Unveiling the Contenders: A Tale of Two Benzothiazoles
At their core, both Thioflavin T and this compound belong to the benzothiazole class of dyes. Their ability to stain amyloid fibrils stems from their structural characteristics, which allow them to intercalate into the β-sheet-rich grooves of these protein aggregates.
Thioflavin T , a cationic benzothiazole salt, exhibits a remarkable increase in fluorescence upon binding to amyloid fibrils. In solution, the molecule's two aromatic rings can rotate freely, a process that quenches its fluorescence. However, when ThT binds to the rigid channels of amyloid fibrils, this rotation is restricted, leading to a dramatic enhancement of its fluorescence quantum yield.[1] This "molecular rotor" mechanism is the foundation of its utility in amyloid detection.
This compound , an uncharged derivative of Thioflavin T, was developed to overcome some of the limitations of its predecessor. By removing the permanent positive charge, this neutral molecule exhibits improved lipophilicity, which can enhance its ability to penetrate biological membranes and potentially reduce non-specific binding. Its structural modifications also lead to a significantly higher binding affinity for amyloid-β (Aβ) fibrils.
Chemical Structures at a Glance
To understand their functional differences, it is essential to compare their molecular structures.
References
Comparative In Vivo Performance of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol Analogs in Mouse Models: A Guide for Preclinical Research
This guide provides a comprehensive comparison of the in vivo performance of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol, widely known as Pittsburgh Compound B (PiB), and its analogs in mouse models of Alzheimer's disease. We will delve into their primary application as amyloid-β (Aβ) plaque imaging agents and explore their emerging therapeutic potential, supported by experimental data from preclinical studies. This document is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Introduction: The Benzothiazole Scaffold in Alzheimer's Disease Research
The benzothiazole derivative this compound is a cornerstone in Alzheimer's disease (AD) research. Its structural similarity to thioflavin T allows it to bind with high affinity to the β-sheet structures of Aβ fibrils, which form the core of senile plaques, a pathological hallmark of AD.[1][2] The carbon-11 labeled version, [¹¹C]PiB, was the first radiotracer to successfully visualize Aβ plaques in the living human brain using Positron Emission Tomography (PET), revolutionizing the diagnosis and study of AD.[3]
The inherent limitation of the short half-life of carbon-11 (approximately 20 minutes) spurred the development of numerous PiB analogs.[4] These analogs have been structurally modified to be labeled with longer-lived radioisotopes such as fluorine-18 (t½ ≈ 110 minutes), technetium-99m, and gallium-68, offering logistical advantages for broader clinical and preclinical use.[5][6] Beyond imaging, the benzothiazole scaffold is being explored for its therapeutic properties, with research indicating potential neuroprotective effects through various mechanisms.[7][8]
This guide will first compare the in vivo imaging performance of key PiB analogs and then discuss the evidence for their therapeutic efficacy in mouse models of AD.
In Vivo Imaging Performance of PiB Analogs
The ideal PET tracer for Aβ plaques should exhibit high brain uptake, rapid clearance from non-target tissues, and high specificity and affinity for Aβ plaques. The following table summarizes the in vivo performance of [¹¹C]PiB and several of its notable analogs in various transgenic mouse models of Alzheimer's disease.
| Compound/Analog | Radiolabel | Mouse Model | Brain Uptake (%ID/g at 2 min) | Key Findings & Clearance Characteristics |
| [¹¹C]PiB | ¹¹C | APP/PS1 | High initial uptake | Fast washout from normal brain tissue. Retention in plaque-rich regions correlates with Aβ pathology.[3][9] |
| [¹⁸F]Flutemetamol | ¹⁸F | Tg2576 | ~6-8% ID/g | Slower clearance from white matter compared to [¹¹C]PiB. High specificity for Aβ deposits.[10] |
| [¹²⁵I]Bithiophene-benzothiazole derivative | ¹²⁵I | Normal mice | 3.42% ID/g | Exhibited high brain uptake and rapid clearance (0.53% ID/g at 60 min).[11] |
| [⁹⁹mTc]Benzothiazole derivative | ⁹⁹mTc | Normal mice | 2.2% ± 0.1% ID/g | High initial brain uptake with washout to 0.3% ± 0.02% ID/g at 6 hours.[5] |
| [⁶⁸Ga]Benzothiazole derivatives | ⁶⁸Ga | CD-1 mice | 0.10–0.33% ID/g | Low brain uptake, suggesting potential for imaging cerebral amyloid angiopathy (CAA) where BBB crossing is not required.[6][12] |
The selection of a particular analog for preclinical imaging studies depends on the specific research question. For longitudinal studies monitoring plaque progression, ¹⁸F-labeled analogs offer a significant advantage due to their longer half-life. For studies focused on cerebrovascular amyloid, analogs with lower blood-brain barrier penetration, such as some ⁶⁸Ga-labeled compounds, may be more suitable.[6]
Therapeutic Potential of Benzothiazole Analogs
Beyond their diagnostic utility, there is growing interest in the therapeutic potential of benzothiazole derivatives. The rationale stems from the hypothesis that compounds binding to Aβ aggregates could interfere with their toxicity and aggregation cascade. Furthermore, modifications to the benzothiazole scaffold have yielded multi-target-directed ligands (MTDLs) that can modulate other pathways implicated in AD pathogenesis.[13][14]
Neuroprotective Effects and Inhibition of Aβ-induced Toxicity
In vitro studies have shown that certain benzothiazole amphiphiles can protect neuroblastoma cells from the toxicity and oxidative stress induced by aggregated Aβ peptides.[15][16] These compounds are thought to bind to Aβ and inhibit its interaction with cellular components, thereby mitigating downstream toxic effects.
Multi-Target-Directed Ligands (MTDLs)
Recognizing the multifactorial nature of Alzheimer's disease, researchers are designing benzothiazole-based MTDLs that interact with multiple targets. These targets include:
-
Cholinesterases (AChE and BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is depleted in AD brains.[8][13]
-
Monoamine Oxidase B (MAO-B): This enzyme is involved in the breakdown of neurotransmitters and its activity is elevated in the brains of AD patients.[8][17]
-
Histamine H3 Receptor (H3R): Antagonism of this receptor can enhance the release of several neurotransmitters, including acetylcholine and dopamine, and has shown pro-cognitive effects.[13][14]
A recent in vivo study demonstrated that a novel benzothiazole-piperazine hybrid compound significantly improved spatial memory and cognition in a scopolamine-induced memory deficit mouse model of AD.[18] This compound was also shown to be an effective inhibitor of acetylcholinesterase (AChE) and to reduce the aggregation of Aβ.[18]
Potential Signaling Pathways for Neuroprotection
The neuroprotective effects of benzothiazole derivatives may be mediated through multiple pathways. The following diagram illustrates a potential mechanism where a multi-target benzothiazole derivative could exert its therapeutic effects.
Caption: Potential multi-target mechanism of a therapeutic benzothiazole analog in AD.
Experimental Protocols
To ensure the reproducibility and validity of in vivo studies with benzothiazole analogs, standardized and well-documented protocols are essential. Below are detailed methodologies for key experiments.
In Vivo PET Imaging of Aβ Plaques in a Transgenic Mouse Model
This protocol outlines the procedure for conducting a PET scan with [¹¹C]PiB in an APP/PS1 mouse model of AD.[3][9]
Workflow for In Vivo PET Imaging
Caption: Standard workflow for in vivo PET imaging of amyloid plaques in a mouse model.
Step-by-Step Protocol:
-
Animal Preparation: Anesthetize the mouse (e.g., 1.5-2% isoflurane in oxygen) and maintain its body temperature using a heating pad.
-
Radiotracer Administration: Inject approximately 10-15 MBq of [¹¹C]PiB intravenously via the tail vein.
-
PET Scan Acquisition: Acquire a dynamic PET scan over 60 minutes.
-
Image Reconstruction and Analysis: Reconstruct the PET data and co-register it with an anatomical image (MRI or CT) of the mouse brain. Quantify tracer uptake in various brain regions, often expressed as the Standardized Uptake Value Ratio (SUVR), using a reference region with low Aβ deposition, such as the cerebellum.[3]
Morris Water Maze for Assessment of Spatial Learning and Memory
The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in mouse models of AD.[19][20]
Step-by-Step Protocol:
-
Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C. A hidden platform is submerged approximately 1 cm below the water surface. Visual cues are placed around the pool.
-
Acquisition Phase (4-5 days):
-
Mice are given 4 trials per day to find the hidden platform from different starting positions.
-
If a mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds before being returned to its home cage.
-
The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Immunohistochemical Staining of Aβ Plaques
This protocol is for the histological verification of Aβ plaque pathology in mouse brain tissue.[10][16]
Step-by-Step Protocol:
-
Tissue Preparation: Perfuse the mouse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Post-fix the brain in 4% paraformaldehyde and then cryoprotect in a sucrose solution. Section the brain using a cryostat or vibratome.
-
Antigen Retrieval: Incubate the brain sections in 95% formic acid for 5-10 minutes to expose the Aβ epitopes.[16]
-
Immunostaining:
-
Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate the sections with a primary antibody against Aβ (e.g., 6E10 or 4G8) overnight at 4°C.
-
Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Quantification: Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Image the sections using a fluorescence microscope. The Aβ plaque load can be quantified using image analysis software by measuring the percentage of the area covered by Aβ immunoreactivity.[10]
Conclusion
The this compound scaffold has proven to be exceptionally valuable in Alzheimer's disease research. The parent compound, PiB, and its numerous analogs are indispensable tools for the in vivo imaging of Aβ pathology in preclinical mouse models, facilitating the evaluation of novel therapeutic interventions. Furthermore, the emerging evidence for the therapeutic potential of benzothiazole derivatives, particularly as multi-target-directed ligands, opens up exciting new avenues for drug development. The continued exploration of this versatile chemical scaffold holds significant promise for advancing our understanding and treatment of Alzheimer's disease.
References
- 1. Histological Staining of Amyloid and Pre-amyloid Peptides and Proteins in Mouse Tissue | Springer Nature Experiments [experiments.springernature.com]
- 2. Longitudinal Amyloid Imaging in Mouse Brain with 11C-PIB: Comparison of APP23, Tg2576, and APPswe-PS1dE9 Mouse Models of Alzheimer Disease | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Small-Animal PET Imaging of Amyloid-Beta Plaques with [11C]PiB and Its Multi-Modal Validation in an APP/PS1 Mouse Model of Alzheimer's Disease | PLOS One [journals.plos.org]
- 4. youtube.com [youtube.com]
- 5. Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives for imaging of amyloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Small-animal PET imaging of amyloid-beta plaques with [11C]PiB and its multi-modal validation in an APP/PS1 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detecting Amyloid-β Accumulation via Immunofluorescent Staining in a Mouse Model of Alzheimer's Disease [jove.com]
- 11. Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 13. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Safe Disposal of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol
For Immediate Reference: Key Disposal Principles
| Principle | Summary |
| Waste Characterization | Treat as a hazardous chemical waste. Based on available data for the compound and its structural analogs, it is considered harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] It should also be considered potentially harmful to aquatic life. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields or goggles. |
| Segregation | Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. |
| Containerization | Use a dedicated, properly labeled, and sealed waste container. The container must be made of a material compatible with the chemical. |
| Regulatory Compliance | All disposal procedures must strictly adhere to local, state, and federal hazardous waste regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. |
Understanding the Hazard Profile: A Cautious Approach
2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol is classified as a harmful and irritant chemical.[1] The primary hazards associated with this compound are:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
Given its benzothiazole core, it is prudent to consider potential environmental hazards as well. Benzothiazole and its derivatives are recognized as emerging environmental contaminants, with some exhibiting toxicity to aquatic organisms.[2][3][4] Therefore, improper disposal that allows the compound to enter terrestrial or aquatic ecosystems must be strictly avoided.
Procedural Guide to Disposal: A Step-by-Step Workflow
The following workflow provides a systematic approach to the disposal of this compound, from the research bench to the final waste container.
Waste Segregation and Containerization
Proper segregation and containerization are the foundational steps to safe disposal.
Solid Waste:
-
Collection: Collect waste this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any absorbent materials used for spill cleanup in a designated, puncture-resistant, and chemically compatible container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).
Liquid Waste:
-
Solvent Considerations: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. The solvent will influence the specific disposal route.
-
Container: Use a sealable, leak-proof container made of a material compatible with both the benzothiazole derivative and the solvent.
-
Labeling: Label the container with "Hazardous Waste," the full chemical names of all components (including solvents) with their approximate concentrations, and all applicable hazard pictograms.
Emergency Preparedness: Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
Small Spills (Solid):
-
Restrict Access: Prevent others from entering the area.
-
Ventilation: Ensure adequate ventilation.
-
Cleanup: Carefully sweep or vacuum the solid material. Avoid generating dust. Place the collected material into the designated solid hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Small Spills (Liquid):
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collection: Once absorbed, carefully collect the material and place it into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area as described for solid spills.
For large spills, evacuate the area and contact your institution's EHS department immediately.
Regulatory and Environmental Context
The disposal of this compound falls under the purview of hazardous waste regulations. While this specific compound may not be explicitly listed on regulatory lists like the EPA's P-list or U-list, it must be managed as hazardous waste due to its characteristic hazards (irritant, harmful).[1]
The environmental persistence and ecotoxicity of many benzothiazole derivatives underscore the importance of preventing their release into the environment.[2][3][4] These compounds can enter waterways through improper disposal and have been detected in various environmental compartments.[2][4][5] Responsible disposal through a certified hazardous waste management program is the only acceptable method to ensure environmental protection.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical component of the research lifecycle. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, maintain compliance with regulations, and minimize the environmental impact of their work. Always prioritize a conservative approach to waste management, and when in doubt, consult with your institution's EHS professionals.
References
- 1. 566169-93-5 Cas No. | 2-[4-(methylamino)phenyl]benzo[d]thiazol-6-ol | Apollo [store.apolloscientific.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
